2-Methyl-3-nitrobenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-nitrobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-6(8(12)10-9)3-2-4-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMRBDIVNHJWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393087 | |
| Record name | 2-methyl-3-nitrobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-83-6 | |
| Record name | 2-methyl-3-nitrobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-3-nitrobenzohydrazide
CAS Number: 869942-83-6
This technical guide provides a comprehensive overview of 2-Methyl-3-nitrobenzohydrazide, a chemical compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and potential biological activities, supported by experimental data and methodologies.
Chemical and Physical Properties
2-Methyl-3-nitrobenzohydrazide is an organic compound with the molecular formula C₈H₉N₃O₃ and a molecular weight of 195.18 g/mol . It belongs to the benzohydrazide class of compounds, which are noted for their diverse biological activities. The structure consists of a benzene ring substituted with a methyl group at the 2-position, a nitro group at the 3-position, and a hydrazide functional group. The presence of the nitro group and the hydrazide moiety makes it a versatile intermediate for the synthesis of more complex molecules and suggests potential pharmacological applications.
| Property | Value |
| CAS Number | 869942-83-6 |
| Molecular Formula | C₈H₉N₃O₃ |
| Molecular Weight | 195.18 g/mol |
| Synonyms | Benzoic acid, 2-methyl-3-nitro-, hydrazide[1] |
Synthesis
The synthesis of 2-Methyl-3-nitrobenzohydrazide typically proceeds through a two-step process. The first step involves the synthesis of its precursor, 2-methyl-3-nitrobenzoic acid, followed by the conversion of the carboxylic acid to the corresponding hydrazide.
Step 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid
Several methods have been reported for the synthesis of 2-methyl-3-nitrobenzoic acid. One common approach involves the oxidation of 3-nitro-o-xylene.
Experimental Protocol: Oxidation of 3-Nitro-o-xylene [2]
-
Materials: 3-nitro-o-xylene, manganese acetate, cobalt acetate, n-hexanoic acid, hydrogen peroxide, sodium hydroxide, hydrochloric acid.
-
Procedure:
-
In a 500 ml three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese acetate, and 0.0249 g (0.0001 mol) of cobalt acetate.
-
Add 76 g (0.66 mol) of n-hexanoic acid to the mixture.
-
Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise.
-
Gradually raise the temperature to 60 °C and maintain the reaction for 12 hours. Monitor the reaction progress by HPLC until the concentration of 3-nitro-o-xylene is less than 2%.
-
Add 34 g (0.85 mol) of aqueous sodium hydroxide solution to the reaction system and separate the aqueous layer.
-
Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid.
-
The desired product, 2-methyl-3-nitrobenzoic acid, will precipitate and can be collected by suction filtration. This method reportedly yields approximately 20.78 g (87%) of the product.[2]
-
Step 2: Synthesis of 2-Methyl-3-nitrobenzohydrazide
The conversion of a carboxylic acid to a hydrazide is a standard organic transformation. A general method involves the reaction of the corresponding methyl ester with hydrazine hydrate.
Experimental Protocol: General Synthesis of Benzohydrazides [1]
-
Materials: Methyl benzoate (as a representative ester), hydrazine hydrate, ethanol.
-
Procedure (Conventional Method):
-
A mixture of the methyl ester (e.g., methyl 2-methyl-3-nitrobenzoate, 0.01 mol) and hydrazine hydrate (0.012 mol) is refluxed for 2 hours.[1]
-
The reaction mixture is then cooled to room temperature, which should result in the precipitation of the white product.
-
The precipitate is filtered and washed thoroughly with water.
-
-
Procedure (Microwave Method):
-
A mixture of the methyl ester (0.01 mol) and hydrazine hydrate (0.012 mol) is placed in a beaker and refluxed at 350 W for 2 minutes in a microwave reactor.[1]
-
1 mL of ethanol is added, and the mixture is subjected to microwave irradiation for an additional minute at 500 W.[1]
-
The resulting white precipitate is washed with water and dried. It can be further purified by recrystallization from ethanol.[1]
-
Potential Biological Activities
While specific biological data for 2-Methyl-3-nitrobenzohydrazide is not extensively available in the reviewed literature, the broader class of benzohydrazide and nitro-containing compounds has demonstrated significant potential in drug discovery.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzohydrazide derivatives. These compounds have shown cytotoxic effects against various cancer cell lines, including human colon cancer (HCT 116) and lung carcinoma (A-549) cell lines.[1] For instance, certain 2/3-bromo-N'-(substituted benzylidene) benzohydrazides have exhibited potent anticancer activity, with some compounds showing IC50 values as low as 1.88 µM against HCT 116 cells.[1] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Benzohydrazide derivatives have also been investigated for their antimicrobial properties. Studies have shown that these compounds can exhibit activity against a range of bacteria and fungi.[1] For example, some synthesized N'-[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazides displayed greater antibacterial activity compared to their antifungal activity.[1] The structure-activity relationship studies of some steroidal hydrazones revealed that the presence of a 3-nitrobenzohydrazide moiety was beneficial for antibacterial activity.[3]
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of 2-Methyl-3-nitrobenzohydrazide, standard in vitro assays can be employed.
Anticancer Activity Assay (MTT Assay)
This assay determines the cytotoxic effects of a compound on cancer cell lines.
-
Cell Lines: Human cancer cell lines such as HCT-116 (colon) or A-549 (lung).
-
Procedure:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of 2-Methyl-3-nitrobenzohydrazide and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Procedure:
-
Prepare serial dilutions of 2-Methyl-3-nitrobenzohydrazide in a 96-well microtiter plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Incubate the plates at an appropriate temperature for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates the logical workflow from the synthesis of the precursor to the biological evaluation of 2-Methyl-3-nitrobenzohydrazide.
Caption: Workflow for the synthesis and evaluation of 2-Methyl-3-nitrobenzohydrazide.
References
An In-depth Technical Guide to 2-Methyl-3-nitrobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-3-nitrobenzohydrazide is a small molecule of interest in medicinal chemistry and organic synthesis. As a derivative of the versatile benzohydrazide scaffold, it holds potential for a range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential therapeutic applications based on the known activities of related compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on its precursors and analogous structures to provide a thorough characterization.
Chemical Properties
Direct experimental data for the physicochemical properties of 2-Methyl-3-nitrobenzohydrazide are not widely available in published literature. However, its basic molecular properties have been determined, and estimations for other properties can be made by examining its precursors and related compounds.
Core Properties
The fundamental molecular properties of 2-Methyl-3-nitrobenzohydrazide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 195.18 g/mol | --INVALID-LINK-- |
| CAS Number | 869942-83-6 | --INVALID-LINK-- |
| Synonyms | Benzoic Acid, 2-Methyl-3-Nitro-, Hydrazide | --INVALID-LINK-- |
Physicochemical Properties (Comparative Analysis)
While specific experimental values for 2-Methyl-3-nitrobenzohydrazide are not available, the properties of its immediate precursor, 2-Methyl-3-nitrobenzoic acid, can provide some insight into its expected physical state and solubility.
| Property | 2-Methyl-3-nitrobenzoic acid (Precursor) | Expected for 2-Methyl-3-nitrobenzohydrazide |
| Appearance | Fine needles or light beige powder | Likely a solid at room temperature |
| Melting Point | 182-184 °C | Expected to be a solid with a distinct melting point |
| Boiling Point | Not available | Not readily available |
| Solubility | Insoluble in water | Likely soluble in polar organic solvents |
Disclaimer: The data for 2-Methyl-3-nitrobenzohydrazide in the table above are estimations based on the properties of its precursor and the general characteristics of benzohydrazide compounds. Experimental verification is required for precise determination.
Synthesis of 2-Methyl-3-nitrobenzohydrazide
The synthesis of 2-Methyl-3-nitrobenzohydrazide is a multi-step process that begins with the nitration of m-toluic acid, followed by esterification, and finally, hydrazinolysis.
Synthesis Workflow
Caption: Synthesis workflow for 2-Methyl-3-nitrobenzohydrazide.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid
This protocol is adapted from the nitration of m-toluic acid.
-
Materials:
-
m-Toluic acid
-
Fuming nitric acid
-
-
Procedure:
-
In a flask equipped with a stirrer and maintained at -10°C, slowly add m-toluic acid to constantly stirred fuming nitric acid.
-
Maintain the temperature at -10°C for one hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to obtain the crude 2-Methyl-3-nitrobenzoic acid.
-
The crude product can be further purified by recrystallization.
-
Step 2: Synthesis of Methyl 2-methyl-3-nitrobenzoate
This protocol describes the esterification of the product from Step 1.
-
Materials:
-
2-Methyl-3-nitrobenzoic acid
-
Methanol
-
Thionyl chloride
-
-
Procedure:
-
To a solution of methanol at 0-10°C, add thionyl chloride dropwise.
-
Add solid 2-Methyl-3-nitrobenzoic acid to the solution and heat to reflux overnight.
-
Distill the reaction mixture until the pot temperature reaches approximately 73°C.
-
After cooling, add water and adjust the pH to 7 with a sodium hydroxide solution.
-
Collect the product, Methyl 2-methyl-3-nitrobenzoate, by filtration, wash with water, and air dry.
-
Step 3: Synthesis of 2-Methyl-3-nitrobenzohydrazide
This is a general procedure for the synthesis of benzohydrazides.
-
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
Hydrazine hydrate
-
Methanol (as solvent)
-
-
Procedure:
-
In a round-bottomed flask, dissolve Methyl 2-methyl-3-nitrobenzoate in methanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours (typically 2-6 hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 2-Methyl-3-nitrobenzohydrazide, will precipitate out of the solution.
-
Filter the precipitate, wash with cold water or ethanol, and dry to obtain the final product.
-
Spectral Data (Comparative Analysis)
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Methyl-3-nitrobenzohydrazide is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazide protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the methyl group on the benzene ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:
-
N-H stretching: Around 3200-3400 cm⁻¹ from the hydrazide group.
-
C=O stretching: Around 1640-1680 cm⁻¹ from the amide carbonyl group.
-
N-O stretching (asymmetric and symmetric): Around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ from the nitro group.
-
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group around 2850-2960 cm⁻¹.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 195.18. Fragmentation patterns would likely involve the loss of the hydrazide moiety and cleavage of the benzene ring.
Disclaimer: The spectral data information provided is predictive and based on the analysis of similar compounds. Experimental acquisition of spectra is necessary for definitive structural confirmation.
Potential Biological Activities
While no specific biological activities have been reported for 2-Methyl-3-nitrobenzohydrazide, the benzohydrazide scaffold is a well-known pharmacophore with a broad range of therapeutic properties.[1]
Antimicrobial Activity
Benzohydrazide derivatives have been extensively studied for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential enzymes in microorganisms. For instance, some hydrazides are known to inhibit mycolic acid synthesis in mycobacteria, a key component of their cell wall.
Anticancer Activity
Several benzohydrazide derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation.
Other Potential Activities
The benzohydrazide class of compounds has also been associated with a variety of other biological activities, including:
-
Anti-inflammatory
-
Anticonvulsant
-
Antiviral
-
Antitubercular
Further research is necessary to determine if 2-Methyl-3-nitrobenzohydrazide exhibits any of these therapeutic properties and to elucidate its specific mechanisms of action.
Conclusion
2-Methyl-3-nitrobenzohydrazide is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data on its properties are currently limited, this guide provides a solid foundation for researchers by summarizing its known characteristics, detailing a reliable synthetic route, and outlining its potential biological relevance based on the well-established activities of the benzohydrazide family. Future studies should focus on the experimental determination of its physicochemical and spectral properties, as well as a thorough evaluation of its biological activity profile to unlock its full therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Structure of 2-Methyl-3-nitrobenzohydrazide
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of 2-Methyl-3-nitrobenzohydrazide. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information and provides logical extrapolations based on its chemical class and precursors. This guide is intended to serve as a foundational resource for research and development professionals.
Molecular Identity and Physicochemical Properties
2-Methyl-3-nitrobenzohydrazide is an organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a hydrazide functional group.[1] Its structural identifiers and basic properties are summarized below.
| Property | Value | Reference |
| CAS Number | 869942-83-6 | [1][2] |
| Molecular Formula | C₈H₉N₃O₃ | [1][2] |
| Molecular Weight | 195.18 g/mol | [2] |
| IUPAC Name | 2-methyl-3-nitrobenzohydrazide | [1] |
| SMILES | Cc1c(cccc1N(=O)=O)C(=O)NN | [1] |
| InChI | InChI=1S/C8H9N3O3/c1-5-6(8(12)10-9)3-2-4-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12) | [1] |
| Synonyms | Benzoic Acid, 2-Methyl-3-Nitro-, Hydrazide | [1] |
Synthesis Pathway and Experimental Protocol
The synthesis of 2-Methyl-3-nitrobenzohydrazide typically proceeds through a two-step process starting from 2-Methyl-3-nitrobenzoic acid. The carboxylic acid is first converted to its corresponding methyl ester, which is then reacted with hydrazine hydrate to yield the final hydrazide product.
Caption: Proposed synthesis workflow for 2-Methyl-3-nitrobenzohydrazide.
Detailed Experimental Protocol (Proposed)
This protocol is based on standard procedures for the synthesis of methyl esters and their subsequent conversion to benzohydrazides.[3][4]
Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate [4]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Methyl-3-nitrobenzoic acid (1 equivalent).
-
Reagents: Add an excess of methanol (e.g., 10-20 equivalents) to act as both solvent and reactant.
-
Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure Methyl 2-methyl-3-nitrobenzoate.
Step 2: Synthesis of 2-Methyl-3-nitrobenzohydrazide [3]
-
Setup: In a round-bottom flask, dissolve Methyl 2-methyl-3-nitrobenzoate (1 equivalent) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (e.g., 1.2-1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. The product often precipitates out of the solution upon cooling.
-
Isolation: Cool the mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Purification: Collect the white precipitate by filtration, wash thoroughly with cold water or ethanol, and dry under vacuum to obtain the final product, 2-Methyl-3-nitrobenzohydrazide.
Spectroscopic Characterization (Inferred)
While specific spectroscopic data for 2-Methyl-3-nitrobenzohydrazide is not available, its structure can be inferred by comparing the known spectra of its precursor, 2-Methyl-3-nitrobenzoic acid, with the expected characteristic signals for a hydrazide moiety.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying functional groups. The transition from the carboxylic acid to the hydrazide involves distinct changes.
Caption: Logical workflow for functional group identification via IR spectroscopy.
Table of Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 2-Methyl-3-nitrobenzoic Acid (Expected) | 2-Methyl-3-nitrobenzohydrazide (Predicted) | Characteristic Change |
| O-H Stretch (Carboxylic Acid) | Broad, ~2500-3300 | Absent | Disappearance |
| N-H Stretch (Hydrazide) | Absent | Two bands, ~3200-3400 | Appearance |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | No significant change |
| Aliphatic C-H Stretch (CH₃) | ~2850-2960 | ~2850-2960 | No significant change |
| C=O Stretch | ~1700 (Dimer) | ~1650 (Amide I) | Shift to lower wavenumber |
| NO₂ Asymmetric Stretch | ~1530 | ~1530 | No significant change |
| NO₂ Symmetric Stretch | ~1350 | ~1350 | No significant change |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR Data for 2-Methyl-3-nitrobenzoic Acid [5][6]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~7.5-8.0 | Multiplet | 3H | Aromatic protons |
| ~2.5 | Singlet | 3H | -CH₃ |
Predicted ¹H NMR Changes for 2-Methyl-3-nitrobenzohydrazide:
-
The broad -COOH proton signal will disappear.
-
New signals for the -NH and -NH₂ protons will appear, typically as broad singlets. Their chemical shifts can vary depending on the solvent and concentration. The -NH₂ signal would integrate to 2H and the -CONH- signal to 1H.
-
The aromatic and methyl proton signals are expected to remain in similar regions, with slight shifts due to the change in the electronic environment of the substituent.
Potential Biological Activity and Research Applications
Benzohydrazide and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][7] The presence of the nitro group can also contribute to biological activity, as seen in various nitroaromatic drugs.[8]
Anticancer Potential
Many hydrazide-hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7] Proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[7] Some derivatives have been shown to activate key apoptotic enzymes like caspase-3.[7]
Caption: Hypothesized apoptotic signaling pathway for benzohydrazides.
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method to evaluate the cytotoxic potential of a compound against cancer cell lines.[7]
-
Cell Seeding: Harvest cancer cells (e.g., MCF-7, HeLa) and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 2-Methyl-3-nitrobenzohydrazide in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
2-Methyl-3-nitrobenzohydrazide is a compound of interest due to the established biological activities of the benzohydrazide scaffold. This guide provides a foundational understanding of its structure, a reliable synthesis route, and predicted characterization data.
Future research should focus on:
-
Complete Synthesis and Characterization: Performing the proposed synthesis and obtaining complete, unambiguous experimental data from NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction.
-
Biological Screening: Evaluating the compound's efficacy against a panel of cancer cell lines and microbial strains to confirm the activities suggested by its chemical class.
-
Mechanism of Action Studies: If biological activity is confirmed, further studies should elucidate the specific molecular targets and signaling pathways involved.
References
- 1. CAS 869942-83-6: 2-methyl-3-nitrobenzohydrazide [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Methyl-3-nitrobenzoic acid(1975-50-4) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Synthesis of 2-Methyl-3-nitrobenzohydrazide
An In-Depth Technical Guide to the
Introduction
2-Methyl-3-nitrobenzohydrazide is a substituted aromatic hydrazide, a class of compounds recognized for its versatile role as a synthon in the development of various heterocyclic systems and as a scaffold in medicinal chemistry. The strategic placement of the methyl and nitro groups on the benzene ring influences the molecule's electronic properties and steric configuration, making it a valuable intermediate for drug discovery and materials science professionals. This guide provides a comprehensive overview of the synthetic pathways leading to 2-Methyl-3-nitrobenzohydrazide, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
The synthesis originates from the commercially available precursor, 2-methyl-3-nitrobenzoic acid, and proceeds through the activation of its carboxylic acid moiety. Two primary, industrially relevant routes are detailed: the formation of an acyl chloride intermediate and the synthesis via a methyl ester intermediate. Each pathway offers distinct advantages concerning reaction kinetics, reagent handling, and scalability, providing researchers with flexible options to suit their specific laboratory context.
Overall Synthetic Workflow
The synthesis of 2-Methyl-3-nitrobenzohydrazide is a multi-step process beginning with the foundational precursor, 2-Methyl-3-nitrobenzoic acid. The overall strategy involves activating the carboxylic acid group to facilitate nucleophilic attack by hydrazine. This guide delineates two effective pathways branching from this common precursor.
Caption: Overall synthetic strategy for 2-Methyl-3-nitrobenzohydrazide.
Part 1: The Foundational Precursor: 2-Methyl-3-nitrobenzoic Acid
The cornerstone of this synthesis is 2-methyl-3-nitrobenzoic acid (CAS: 1975-50-4).[1] This compound is typically synthesized through the oxidation of 3-nitro-o-xylene or the nitration of m-toluic acid.[2][3] For the purpose of this guide, we begin with the assumption that high-purity 2-methyl-3-nitrobenzoic acid is the starting material.
Table 1: Physicochemical Properties of 2-Methyl-3-nitrobenzoic Acid
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | [1][4] |
| Molecular Weight | 181.15 g/mol | [1][4] |
| Appearance | Fine needles or light beige powder | [4] |
| Melting Point | 182-184 °C (360-363 °F) | [4] |
| Solubility | Sparingly soluble in water | [4] |
Part 2: Activation of the Carboxylic Acid Moiety
The direct reaction of a carboxylic acid with hydrazine to form a hydrazide is generally inefficient. The hydroxyl group of the carboxyl function is a poor leaving group and requires conversion into a more reactive species. This is achieved by transforming it into either an ester or an acyl chloride.
Route A: Esterification to Methyl 2-methyl-3-nitrobenzoate
This route involves a classic Fischer esterification, an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol.[5] Using an excess of methanol not only serves as the reagent but also as the solvent, driving the equilibrium towards the product side.
Mechanism Rationale: Sulfuric acid acts as the catalyst by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. Subsequent proton transfers and the elimination of a water molecule yield the ester.
Caption: Workflow for Fischer Esterification.
Detailed Experimental Protocol (Route A):
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-methyl-3-nitrobenzoic acid (e.g., 10.0 g, 55.2 mmol).
-
Reagent Addition: Add anhydrous methanol (e.g., 80 mL) to the flask. For every 20 mL of methanol, cautiously add 1 mL of concentrated sulfuric acid while stirring.[5]
-
Reflux: Heat the mixture to reflux and maintain for a period of 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water (e.g., 200 mL). The crude ester will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from methanol to yield pure Methyl 2-methyl-3-nitrobenzoate (CAS: 59382-59-1), which has a melting point of 62-65 °C.
Route B: Conversion to 2-Methyl-3-nitrobenzoyl Chloride
This method employs a potent chlorinating agent, thionyl chloride (SOCl₂), to convert the carboxylic acid into a highly reactive acyl chloride.[6][7] This reaction is rapid and typically goes to completion, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and escape the reaction mixture.
Mechanism Rationale: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. This intermediate is unstable; the chloride ion attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to the formation of the acyl chloride and the release of SO₂ and HCl gases. This irreversible step makes this method highly efficient.
Caption: Workflow for Acyl Chloride Formation.
Detailed Experimental Protocol (Route B):
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂) with 2-methyl-3-nitrobenzoic acid (e.g., 10.0 g, 55.2 mmol).
-
Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 50 mL). A catalytic amount of dimethylformamide (DMF) (1 drop) can be added to accelerate the reaction.[7]
-
Reflux: Heat the mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases.[6][7]
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure.[6] The resulting residue is 2-methyl-3-nitrobenzoyl chloride, which is often used in the next step without further purification.
Part 3: The Final Step -
The final step involves the reaction of the activated intermediate with hydrazine. Hydrazine (N₂H₄) is a potent nucleophile due to the "alpha effect"—the presence of adjacent lone pairs of electrons enhances its nucleophilicity.[8]
Method A: Hydrazinolysis of Methyl 2-methyl-3-nitrobenzoate
The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate (N₂H₄·H₂O). The methoxy group (-OCH₃) is displaced by the hydrazinyl group (-NHNH₂).
Detailed Experimental Protocol (Method A):
-
Reaction Setup: Dissolve Methyl 2-methyl-3-nitrobenzoate (e.g., 5.0 g, 25.6 mmol) in a suitable solvent like ethanol or methanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.5 eq, 1.9 mL, 38.4 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours. The progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product, 2-Methyl-3-nitrobenzohydrazide (CAS: 869942-83-6), often precipitates out of the solution.[9] The solid can be collected by filtration, washed with cold ethanol, and dried.
Method B: Reaction of 2-Methyl-3-nitrobenzoyl Chloride with Hydrazine
This reaction is typically very fast and exothermic due to the high reactivity of the acyl chloride. It should be performed with caution and efficient cooling.
Detailed Experimental Protocol (Method B):
-
Reaction Setup: Prepare a solution of hydrazine hydrate (2 equivalents to the acyl chloride) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a flask placed in an ice bath (0 °C).
-
Reagent Addition: Dissolve the crude 2-methyl-3-nitrobenzoyl chloride in the same solvent and add it dropwise to the chilled hydrazine solution with vigorous stirring. A base like triethylamine can be added to scavenge the HCl byproduct.[10]
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0 °C or room temperature.[11]
-
Work-up and Isolation: The reaction mixture can be washed with water to remove hydrazine salts. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Recrystallization from a suitable solvent (e.g., ethanol) will afford the pure 2-methyl-3-nitrobenzohydrazide.
Table 2: Properties of the Target Compound
| Property | Value | Source |
| Chemical Name | 2-methyl-3-nitrobenzohydrazide | [9] |
| CAS Number | 869942-83-6 | [9] |
| Molecular Formula | C₈H₉N₃O₃ | [9] |
| Molecular Weight | 195.18 g/mol | [9] |
Conclusion
The synthesis of 2-methyl-3-nitrobenzohydrazide is reliably achieved from 2-methyl-3-nitrobenzoic acid through two primary pathways. The choice between the ester (Route A) and acyl chloride (Route B) intermediates depends on the desired reaction conditions, safety considerations, and available equipment. The acyl chloride route is faster and higher-yielding but requires careful handling of corrosive and moisture-sensitive reagents. The ester route is milder and uses less hazardous materials, making it suitable for various laboratory settings. Both routes culminate in the effective nucleophilic substitution by hydrazine to yield the target hydrazide, a valuable building block for further chemical exploration.
References
- 1. mahavirsynthesis.com [mahavirsynthesis.com]
- 2. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 3. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. prepchem.com [prepchem.com]
- 7. 3-methyl-2-nitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. prepchem.com [prepchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
In-Depth Technical Guide on 2-Methyl-3-nitrobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-3-nitrobenzohydrazide is a synthetic organic compound with potential applications in medicinal chemistry and drug development. Its benzohydrazide core structure is found in various biologically active molecules, suggesting its potential for further investigation. This technical guide provides a comprehensive overview of the available information on the solubility of 2-Methyl-3-nitrobenzohydrazide, a critical parameter for its handling, formulation, and biological testing. Due to the current lack of specific quantitative solubility data in the public domain, this document presents a detailed experimental protocol for its determination. Furthermore, a potential signaling pathway for its biological activity is proposed based on the known mechanisms of related compounds.
Solubility of 2-Methyl-3-nitrobenzohydrazide
To facilitate further research and development, the following table is provided as a template for researchers to populate with experimentally determined solubility data.
Table 1: Quantitative Solubility Data for 2-Methyl-3-nitrobenzohydrazide
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Data not available |
| Ethanol | 25 | Data not available |
| Methanol | 25 | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |
| Acetone | 25 | Data not available |
| Dichloromethane | 25 | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of 2-Methyl-3-nitrobenzohydrazide using the isothermal equilibrium method, a common and reliable technique.
Objective: To determine the saturation solubility of 2-Methyl-3-nitrobenzohydrazide in various solvents at a controlled temperature.
Materials:
-
2-Methyl-3-nitrobenzohydrazide (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, dichloromethane) of analytical grade
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-Methyl-3-nitrobenzohydrazide to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved 2-Methyl-3-nitrobenzohydrazide.
-
Calculate the solubility in mg/mL.
-
Alternative Quantification (HPLC/UV-Vis):
-
Prepare a series of standard solutions of 2-Methyl-3-nitrobenzohydrazide of known concentrations in the respective solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same method as the standards.
-
Calculate the concentration of the saturated solution, and from this, the solubility.
-
-
-
Data Reporting:
-
Report the solubility as the average of at least three independent measurements for each solvent and temperature, along with the standard deviation.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Hypothetical Signaling Pathway
Benzohydrazide derivatives have been reported to exhibit anticancer activity through the induction of apoptosis. While the specific mechanism for 2-Methyl-3-nitrobenzohydrazide has not been elucidated, a plausible signaling pathway to investigate would be the intrinsic apoptosis pathway, which involves the mitochondria and caspase activation.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
Conclusion
This technical guide serves as a foundational resource for researchers and professionals working with 2-Methyl-3-nitrobenzohydrazide. While quantitative solubility data is currently unavailable, the provided experimental protocol offers a robust framework for its determination. The outlined hypothetical signaling pathway provides a starting point for investigating the compound's potential biological mechanisms of action. Further research to generate empirical data is essential to fully characterize the physicochemical and pharmacological properties of 2-Methyl-3-nitrobenzohydrazide and to unlock its potential in drug discovery and development.
Technical Guide on the Safety Profile of 2-Methyl-3-nitrobenzohydrazide
To: Researchers, Scientists, and Drug Development Professionals
From: Chemical Safety Analysis Group
Subject: In-depth Technical Guide on the Safety Data for 2-Methyl-3-nitrobenzohydrazide (CAS 869942-83-6)
Disclaimer: This document is intended for informational purposes for a professional audience. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). All laboratory work should be conducted under the supervision of a qualified professional and in accordance with all applicable safety regulations.
Executive Summary
This technical guide addresses the safety profile of 2-Methyl-3-nitrobenzohydrazide. A comprehensive search for a detailed Safety Data Sheet (SDS) for this specific compound (CAS 869942-83-6) did not yield a publicly available document containing quantitative toxicological data or detailed experimental protocols. Chemical suppliers identify the compound as a potential irritant, but specific data is lacking.
To provide a functional safety assessment for laboratory professionals, this guide employs a "read-across" approach. We have gathered and summarized publicly available safety data for two closely related structural analogs: 2-Methyl-3-nitrobenzoic acid (CAS 1975-50-4) and 2-Methyl-3-nitrobenzamide (CAS 290366-59-5). This methodology allows for the estimation of potential hazards and informs precautionary measures in the absence of direct data. The information presented herein should be used as a conservative basis for risk assessment and laboratory safety procedures.
Identification of the Target Compound
While a full SDS is unavailable, the basic identifiers for the target compound have been compiled.
| Identifier | Data | Source |
| Chemical Name | 2-Methyl-3-nitrobenzohydrazide | CymitQuimica[1] |
| CAS Number | 869942-83-6 | Multiple Sources[2][3] |
| Molecular Formula | C₈H₉N₃O₃ | CymitQuimica[1] |
| Molecular Weight | 195.18 g/mol | Multiple Sources |
| Known Hazard | Irritant | Vendor Information |
Hazard Assessment via Structural Analogs
Due to the absence of specific safety data for 2-Methyl-3-nitrobenzohydrazide, a hazard assessment has been constructed based on the known profiles of two structural analogs. This "read-across" is a common practice in toxicology for estimating the properties of a substance when data is insufficient. The chosen analogs share the core 2-methyl-3-nitrophenyl moiety, suggesting similar reactivity and biological interaction profiles.
Caption: Logical workflow for hazard assessment using a read-across approach.
GHS Hazard Classification of Structural Analogs
The following table summarizes the Globally Harmonized System (GHS) classifications for the selected analogs. It is prudent to assume that 2-Methyl-3-nitrobenzohydrazide may exhibit a similar hazard profile.
| Hazard Class | 2-Methyl-3-nitrobenzoic acid (CAS 1975-50-4) | 2-Methyl-3-nitrobenzamide (CAS 290366-59-5) |
| Acute Toxicity, Oral | Not Classified | Category 4 (Harmful if swallowed)[4] |
| Acute Toxicity, Dermal | Not Classified | Category 4 (Harmful in contact with skin)[4] |
| Acute Toxicity, Inhalation | Not Classified | Category 4 (Harmful if inhaled)[4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[5][6] | Category 2 (Causes skin irritation)[4] |
| Serious Eye Damage/Irritation | Category 2/2A (Causes serious eye irritation)[5][6] | Category 2A (Causes serious eye irritation)[4] |
| STOT - Single Exposure | Category 3 (May cause respiratory irritation)[5][6] | Category 3 (May cause respiratory irritation)[7] |
| Signal Word | Warning [5][6] | Warning [4] |
Hazard Statements (H-Statements):
Physical and Chemical Properties of Structural Analogs
Limited experimental data is available. The following properties are reported for the analogs and provide an estimation for handling and storage considerations.
| Property | 2-Methyl-3-nitrobenzoic acid | 2-Methyl-3-nitrobenzamide |
| Physical State | Fine needles or light beige powder[8] | Solid |
| Molecular Weight | 181.15 g/mol | 180.16 g/mol [4] |
| Melting Point | 182-184 °C | No data available |
| Solubility | Insoluble in water[8] | No data available |
| Stability | Stable under recommended storage conditions.[5] | No data available |
Experimental Protocols: First-Aid Measures
No specific experimental protocols for toxicity studies on 2-Methyl-3-nitrobenzohydrazide were found. However, the first-aid measures recommended for its structural analogs are consistent and should be adopted as a standard procedure.
| Exposure Route | Recommended First-Aid Protocol | Source |
| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] May cause respiratory irritation.[6] | ECHEMI[6], Thermo Fisher[5] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[6][9] | ECHEMI[6], FUJIFILM Wako[9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][9] | ECHEMI[6], FUJIFILM Wako[9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[10][11] | Fisher Scientific[10][11] |
Recommended Handling and Personal Protective Equipment (PPE)
Based on the hazard assessment, the following experimental workflow and PPE are mandatory when handling 2-Methyl-3-nitrobenzohydrazide.
Caption: Recommended workflow for safely handling 2-Methyl-3-nitrobenzohydrazide.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[12] Ensure an eyewash station and safety shower are immediately accessible.[12]
-
Eye/Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield is recommended if there is a risk of splashing or significant dust generation.[12][13]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[12] Inspect gloves before use and change them immediately if contamination occurs.
-
Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[12]
-
Handling: Avoid creating dust.[5] Avoid contact with skin, eyes, and clothing.[10] Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[5][6]
End of Guide
References
- 1. CAS 869942-83-6: 2-methyl-3-nitrobenzohydrazide [cymitquimica.com]
- 2. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 2-Methyl-3-nitrobenzamide | C8H8N2O3 | CID 3830592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. chemical-label.com [chemical-label.com]
- 8. 2-METHYL-3-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. americanchemistry.com [americanchemistry.com]
The Biological Versatility of 2-Methyl-3-nitrobenzohydrazide and its Derivatives: A Scaffold for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzohydrazide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, is a well-established strategy for enhancing or modulating pharmacological effects.[3][4] This technical guide provides a comprehensive analysis of the synthesis, characterization, and potential biological activities of 2-Methyl-3-nitrobenzohydrazide and its derivatives. By examining the structure-activity relationships of analogous compounds, we elucidate the scientific rationale for investigating this specific chemical entity. This document serves as a foundational resource for researchers, offering detailed experimental protocols and future perspectives to guide the exploration of this promising scaffold in drug discovery and development.
Introduction: The Strategic Combination of Benzohydrazide and a Nitro Moiety
Hydrazides and their derivatives, particularly hydrazones, have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1] The core benzohydrazide structure (C₇H₈N₂O) acts as a versatile pharmacophore, readily derivatized to fine-tune its therapeutic properties.[1][2] Its derivatives have demonstrated efficacy as antibacterial, antifungal, anticancer, and antimycobacterial agents.[1][5]
The nitro group (NO₂) is a unique functional group that profoundly influences a molecule's electronic properties and biological activity. It often functions as a bio-activatable "pro-drug" element. In anaerobic environments, characteristic of many pathogenic bacteria and hypoxic tumor microenvironments, the nitro group can be enzymatically reduced to generate cytotoxic nitroso and nitro anion radicals.[3] These reactive species can induce cellular damage by covalently binding to DNA and proteins, leading to cell death.[3] This mechanism is the basis for the activity of well-known nitro-containing drugs like metronidazole.[4]
The specific substitution pattern of 2-Methyl-3-nitrobenzohydrazide is of particular interest. The ortho-methyl group can influence the conformation and steric profile of the molecule, potentially affecting its binding to biological targets. The meta-nitro group's position influences the electronic distribution across the aromatic ring. This guide will explore the synergistic potential of these structural features, projecting the biological profile of this novel compound class based on robust data from closely related analogues.
Synthesis and Characterization: A Modular Approach
The synthesis of 2-Methyl-3-nitrobenzohydrazide and its derivatives is a logical, multi-step process that allows for modular diversification.
Synthesis Pathway Overview
The overall synthetic workflow involves the oxidation of a commercially available precursor, conversion to the core hydrazide, and subsequent derivatization to hydrazones, which often exhibit enhanced biological activity.
Caption: General workflow for synthesizing hydrazone derivatives.
Step 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid
The key precursor is synthesized via the oxidation of 3-nitro-o-xylene. Various methods exist, including oxidation with potassium permanganate or catalytic oxidation using air or hydrogen peroxide, which are considered greener alternatives.[6][7]
Exemplary Protocol: Catalytic Oxidation
-
To a reaction vessel, add 3-nitro-o-xylene, an organic solvent (e.g., hexanoic acid), and a catalyst system (e.g., cobalt (II) acetate and manganese (II) acetate).[6]
-
Heat the mixture to the desired temperature (e.g., 60-100°C).
-
Slowly introduce an oxidizing agent, such as hydrogen peroxide or gaseous oxygen.[6][7]
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the product is isolated by basification to dissolve the carboxylic acid, separation of the organic layer, followed by acidification of the aqueous layer to precipitate the 2-methyl-3-nitrobenzoic acid product.[6]
Step 2: Synthesis of 2-Methyl-3-nitrobenzohydrazide
The conversion of the carboxylic acid to the hydrazide is typically achieved via an ester intermediate to ensure high yields and purity.
Exemplary Protocol: Hydrazinolysis
-
The synthesized 2-Methyl-3-nitrobenzoic acid is first converted to its methyl or ethyl ester via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid).
-
The resulting ester (1 equivalent) is dissolved in a suitable alcohol (e.g., ethanol).
-
Hydrazine hydrate (1.2-1.5 equivalents) is added to the solution.[1]
-
The mixture is refluxed for several hours (typically 2-4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
After cooling, the resulting white precipitate of 2-Methyl-3-nitrobenzohydrazide is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure product.[1]
Step 3: Synthesis of Hydrazone Derivatives
The hydrazide's free amino group (-NH₂) is a nucleophile that readily reacts with the electrophilic carbon of aldehydes and ketones to form stable hydrazone derivatives (-N=CH-R). This reaction is a cornerstone for creating chemical libraries with diverse biological activities.[8][9]
Caption: Condensation reaction to form a hydrazone derivative.
Structural Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups (e.g., C=O of hydrazide, N-H stretching, C-NO₂ stretching).[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure and confirm the arrangement of protons and carbons.[8][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[9]
Projected Biological Activities and Structure-Activity Relationships
While direct experimental data on 2-Methyl-3-nitrobenzohydrazide is emerging, a robust prediction of its biological potential can be formulated by analyzing structurally related compounds.
Antimicrobial and Antifungal Activity
Benzohydrazide derivatives are well-documented antimicrobial agents.[5][10] The presence of a nitro group is expected to confer significant activity. For instance, 3-NO₂ substituted benzohydrazide compounds have demonstrated antifungal efficacy against Mucor sp.[5] The mechanism is likely rooted in the intracellular reduction of the nitro group, creating reactive nitrogen species that induce oxidative stress and damage critical cellular components like DNA and proteins.[3]
Table 1: Antimicrobial Activity of Structurally Related Benzohydrazide Derivatives
| Compound/Derivative | Target Organism(s) | Reported Activity (MIC/Zone of Inhibition) | Reference |
|---|---|---|---|
| 4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | A. niger | High antifungal potential (pMICan > 14) | [8] |
| Various Benzohydrazide Derivatives | S. aureus, E. coli, B. subtilis, P. aeruginosa | Desired antibacterial activities observed | [10] |
| 3-Methyl-4-nitrobenzoate Derivatives | C. guilliermondii | MIC values as low as 31 µM | [11] |
| Hydrazine-based compounds | Candida albicans (including resistant strains) | Significant fungicidal activity | [12] |
| 2-Acylbenzohydroquinones | Candida sp., Aspergillus fumigatus | MIC values ranging from 2 to 16 µg/mL |[13] |
The combination of the hydrazide core with the nitro functional group positions these compounds as strong candidates for development as novel antimicrobial and antifungal agents.[9]
Anticancer Activity
The anticancer potential of benzohydrazide and nitroaromatic compounds is significant.[1][14] Many derivatives exhibit potent cytotoxic effects against a range of human cancer cell lines.[14][15] For example, pyrrolyl benzohydrazide derivatives have shown potent activity against lung (A549), breast (MCF-7), and liver (HepG2) cancer cells.[15]
Mechanism of Action: The anticancer action of such compounds is often multifactorial.
-
Kinase Inhibition: Many heterocyclic compounds, including those with structures analogous to benzodiazines, act as inhibitors of protein kinases and receptor tyrosine kinases, which are critical for cancer cell proliferation and survival.[16]
-
Apoptosis Induction: Nitro-containing compounds can induce apoptosis (programmed cell death) in tumor cells. For example, 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives trigger apoptosis by disrupting key protein-protein interactions in signaling pathways.[17]
-
Cell Cycle Arrest: Compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. A pyrrolyl benzohydrazide derivative was found to cause significant cell cycle arrest at the G2/M phase in A549 lung cancer cells.[15]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. viva-technology.org [viva-technology.org]
- 6. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
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- 14. researchgate.net [researchgate.net]
- 15. Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study [mdpi.com]
- 16. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Benzohydrazides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzohydrazide scaffold, a versatile pharmacophore, has emerged as a focal point in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current landscape of benzohydrazide derivatives, their potential therapeutic applications, underlying mechanisms of action, and detailed experimental methodologies for their synthesis and evaluation. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.
Therapeutic Landscape of Benzohydrazide Derivatives
Benzohydrazide derivatives have demonstrated significant promise across a range of therapeutic areas, including oncology, infectious diseases, and inflammation. Their biological activity is largely attributed to the presence of the toxophoric N-N bond and the ability to form stable hydrazone linkages, allowing for diverse structural modifications to modulate their pharmacokinetic and pharmacodynamic properties.
Anticancer Activity
A substantial body of research has highlighted the potent anti-proliferative effects of benzohydrazide derivatives against various cancer cell lines. The mechanisms underlying their anticancer activity are multifaceted and often involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Data on Anticancer Activity:
| Compound Class | Cell Line | IC50 Value | Reference |
| 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene) benzohydrazides | HCT 116 (Colon) | Compound 4 : 1.88 ± 0.03 µM | [1] |
| N'-(substituted)-4-(butan-2-ylideneamino) benzohydrazides | Human Colorectal Cancer | Compound 14 : 37.71 µM | [1] |
| N'-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides | HCT116 (Colon) | Compound 20 : 19 µg/cm³ | [1] |
| N'-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides | MCF7 (Breast) | Compound 20 : 18 µg/cm³ | [1] |
| N'-(substituted)-1-ylmethylene/3-phenylallylidene/5-oxopentylidene-4-(2-oxo-2-(4H-1,2,4-triazol-4-yl)ethylamino)benzohydrazides | HCT116 (Colon) | Compound 7 : 14.90 µM | [1] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antimicrobial agents. Benzohydrazide derivatives have shown considerable efficacy against a range of pathogenic bacteria and fungi.
Notably, the benzohydrazide moiety is a core component of isoniazid, a first-line antitubercular drug. This has inspired the development of numerous benzohydrazide analogs with potent activity against Mycobacterium tuberculosis.
Quantitative Data on Antitubercular Activity:
| Compound Class | Strain | Activity | Reference |
| 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides | M. tuberculosis H37Rv | Compounds 5c & 5d were most potent | [2][3] |
Beyond tuberculosis, benzohydrazides have demonstrated broad-spectrum antibacterial and antifungal properties.
Quantitative Data on Antifungal Activity:
| Compound Class | Fungal Strain | pMICan Value | Reference |
| N'-(substituted)-1-ylmethylene/3-phenylallylidene/5-oxopentylidene-4-(2-oxo-2-(4H-1,2,4-triazol-4-yl)ethylamino)benzohydrazides | Aspergillus niger | Compound 14 : 2.10 µM/ml | The Pharma Innovation Journal |
Mechanisms of Action
The diverse therapeutic effects of benzohydrazides are a consequence of their interaction with various molecular targets and signaling pathways.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
Several anticancer benzohydrazide derivatives have been shown to target the EGFR signaling pathway, which is frequently dysregulated in cancer. Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cell proliferation and survival.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides: synthesis, antimycobacterial activity and QSAR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-3-nitrobenzohydrazide: A Technical Review of its Synthesis, Properties, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-3-nitrobenzohydrazide is a small molecule of interest in medicinal chemistry and organic synthesis. Its structure, featuring a substituted benzene ring with methyl and nitro groups, appended to a hydrazide moiety, suggests a potential for diverse biological activities and utility as a chemical intermediate. This technical guide provides a comprehensive review of the available literature on 2-Methyl-3-nitrobenzohydrazide, focusing on its synthesis, chemical properties, and predicted biological relevance. Due to the limited direct experimental data on this specific compound, this review extrapolates from established chemical principles and the known activities of structurally related molecules.
Introduction
Benzohydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The introduction of a nitro group onto the benzene ring can significantly influence the electronic and steric properties of the molecule, often enhancing its biological efficacy or modifying its mechanism of action. The additional presence of a methyl group can further modulate its pharmacokinetic and pharmacodynamic profile. This review focuses on the specific derivative, 2-Methyl-3-nitrobenzohydrazide, providing a detailed overview for researchers interested in its potential applications.
Chemical Properties and Data
While specific experimental data for 2-Methyl-3-nitrobenzohydrazide is scarce in the public domain, its fundamental chemical properties can be reliably predicted and are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃O₃ | ChemBK[1] |
| Molecular Weight | 195.18 g/mol | Santa Cruz Biotechnology[2] |
| CAS Number | 869942-83-6 | ChemBK[1] |
| Predicted Melting Point | Not available | |
| Predicted Boiling Point | Not available | |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO. | General chemical principles |
Synthesis of 2-Methyl-3-nitrobenzohydrazide
Step 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid
The synthesis of 2-Methyl-3-nitrobenzoic acid has been reported through the oxidation of 3-nitro-o-xylene.
Experimental Protocol:
-
Reaction: Oxidation of 3-nitro-o-xylene.
-
Reagents: 3-nitro-o-xylene, an oxidizing agent (e.g., potassium permanganate or nitric acid), and a suitable solvent. A patented method utilizes oxygen or air as the oxidant in the presence of a catalyst.[3]
-
Procedure (based on a patented method): To a reactor, add 3-nitro-o-xylene, an organic solvent, and a catalyst. Introduce oxygen gas and carry out the oxidation at a temperature of 90-100 °C. The reaction is monitored until the concentration of 3-nitro-o-xylene is less than 1%. The crude product is obtained by cooling and filtration. Purification is achieved by conventional alkalization, active carbon decoloration, and acidification to yield the final 2-Methyl-3-nitrobenzoic acid product.[3]
-
Yield: Reported yields are up to 80%.[3]
Step 2: Conversion of 2-Methyl-3-nitrobenzoic Acid to 2-Methyl-3-nitrobenzohydrazide
The conversion of a carboxylic acid to a benzohydrazide is a standard transformation, typically proceeding through an ester intermediate.
Proposed Experimental Protocol:
-
Esterification:
-
Reaction: Fischer esterification of 2-Methyl-3-nitrobenzoic acid.
-
Reagents: 2-Methyl-3-nitrobenzoic acid, excess methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Procedure: Dissolve 2-Methyl-3-nitrobenzoic acid in methanol and add the acid catalyst. Reflux the mixture for several hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, neutralize the excess acid, and remove the methanol under reduced pressure. Extract the methyl 2-methyl-3-nitrobenzoate with a suitable organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester. The ester can be purified by column chromatography or recrystallization.[4][5]
-
-
Hydrazinolysis:
-
Reaction: Reaction of methyl 2-methyl-3-nitrobenzoate with hydrazine hydrate.
-
Reagents: Methyl 2-methyl-3-nitrobenzoate, hydrazine hydrate, and a solvent like ethanol.
-
Procedure: Dissolve the methyl 2-methyl-3-nitrobenzoate in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for several hours.[6] Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product, 2-Methyl-3-nitrobenzohydrazide, may precipitate out of the solution. The precipitate can be collected by filtration, washed with cold ethanol or water, and dried.[6] If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.
-
The overall synthetic workflow is depicted in the following diagram:
References
The Enigmatic Journey of 2-Methyl-3-nitrobenzohydrazide: An Uncharted History
Despite a thorough investigation into the discovery and history of 2-Methyl-3-nitrobenzohydrazide, it appears this compound remains largely undocumented in the public scientific literature. Our comprehensive search of established chemical databases and scholarly articles yielded no specific information regarding its initial synthesis, historical development, or any dedicated research into its biological activities or mechanisms of action.
The current body of scientific knowledge extensively covers related compounds, particularly its precursor, 2-methyl-3-nitrobenzoic acid. The synthesis and chemical properties of this acid are well-documented, with various methods reported for its preparation from starting materials like 3-nitro-o-xylene. However, the subsequent conversion to 2-Methyl-3-nitrobenzohydrazide and any subsequent investigations into its potential applications are not described.
While the broader class of benzohydrazides, to which 2-Methyl-3-nitrobenzohydrazide belongs, has attracted considerable interest in medicinal chemistry for their diverse biological activities, including antimicrobial and anticancer properties, specific data for this particular derivative is absent. There are no published studies detailing its effects on biological systems, any potential signaling pathway interactions, or quantitative data from experimental evaluations.
Consequently, the core requirements for a technical guide—including a historical account, quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the lack of available information. The discovery and history of 2-Methyl-3-nitrobenzohydrazide represent an unexplored area within the chemical sciences, awaiting future research to elucidate its properties and potential applications.
An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 2-Methyl-3-nitrobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and predicted spectroscopic data for 2-Methyl-3-nitrobenzohydrazide, a compound of interest in various research and development sectors. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a probable synthetic route and offers predicted spectroscopic characteristics based on analogous compounds and first principles.
Molecular Profile
| Property | Value |
| Molecular Formula | C₈H₉N₃O₃[1] |
| Molecular Weight | 195.18 g/mol [1] |
| IUPAC Name | 2-Methyl-3-nitrobenzohydrazide |
| CAS Number | 869942-83-6[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Methyl-3-nitrobenzohydrazide. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 | Singlet (broad) | 1H | -NH- |
| ~7.8 - 8.2 | Multiplet | 3H | Aromatic-H |
| ~4.5 | Singlet (broad) | 2H | -NH₂ |
| ~2.5 | Singlet | 3H | -CH₃ |
¹³C NMR (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~148 | C-NO₂ |
| ~135 | Aromatic C-CH₃ |
| ~132 | Aromatic C-H |
| ~130 | Aromatic C-CONHNH₂ |
| ~125 | Aromatic C-H |
| ~122 | Aromatic C-H |
| ~18 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | N-H stretching (hydrazide) |
| 3000 - 3100 | Medium | Aromatic C-H stretching |
| 1650 - 1670 | Strong | C=O stretching (Amide I) |
| 1580 - 1620 | Strong | N-H bending (Amide II) |
| 1520 - 1560 | Strong | Asymmetric NO₂ stretching |
| 1340 - 1360 | Strong | Symmetric NO₂ stretching |
Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 195 | [M]⁺ (Molecular ion) |
| 178 | [M - NH₂]⁺ |
| 164 | [M - N₂H₃]⁺ |
| 150 | [C₇H₄NO₂]⁺ |
| 134 | [C₈H₈O]⁺ |
| 120 | [C₇H₆N]⁺ |
| 92 | [C₆H₆N]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols: Synthesis of 2-Methyl-3-nitrobenzohydrazide
The synthesis of 2-Methyl-3-nitrobenzohydrazide can be achieved through a two-step process starting from 2-Methyl-3-nitrobenzoic acid.
Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid
The first step involves the conversion of the carboxylic acid to its corresponding methyl ester. A common method is Fischer esterification.
-
Reactants: 2-Methyl-3-nitrobenzoic acid, Methanol (large excess), and a catalytic amount of concentrated Sulfuric Acid.
-
Procedure:
-
Dissolve 2-Methyl-3-nitrobenzoic acid in methanol.
-
Slowly add concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the methyl 2-methyl-3-nitrobenzoate with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization.
-
Step 2: Hydrazinolysis of Methyl 2-methyl-3-nitrobenzoate
The resulting ester is then converted to the desired benzohydrazide.
-
Reactants: Methyl 2-methyl-3-nitrobenzoate, Hydrazine hydrate.
-
Procedure:
-
Dissolve the methyl 2-methyl-3-nitrobenzoate in ethanol or methanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-Methyl-3-nitrobenzohydrazide, will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Visualized Workflow: Synthesis of 2-Methyl-3-nitrobenzohydrazide
The following diagram illustrates the synthetic pathway from the starting material to the final product.
Caption: Synthetic pathway for 2-Methyl-3-nitrobenzohydrazide.
References
Physicochemical Properties of 2-Methyl-3-nitrobenzohydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-nitrobenzohydrazide is a synthetic organic compound featuring a substituted benzene ring with a methyl group, a nitro group, and a hydrazide functional group. As a derivative of benzohydrazide, it holds potential interest in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with the hydrazide moiety. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Methyl-3-nitrobenzohydrazide, along with detailed experimental protocols for their determination. The synthesis of this compound is also outlined.
Physicochemical Data Summary
Due to the limited availability of direct experimental data for 2-Methyl-3-nitrobenzohydrazide, the following tables include predicted values from reliable computational models, alongside fundamental molecular identifiers. These predictions offer valuable initial estimates for experimental design and computational modeling.
Table 1: General and Predicted Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃O₃ | PubChem[1] |
| Molecular Weight | 195.18 g/mol | PubChem[1] |
| Predicted Melting Point | Not available | - |
| Predicted Boiling Point | 396.3 ± 37.0 °C | PubChem[1] |
| Predicted Density | 1.44 ± 0.1 g/cm³ | PubChem[1] |
| Predicted Flash Point | 193.5 ± 26.5 °C | PubChem[1] |
Table 2: Predicted Solubility and Partitioning Properties
| Property | Value | Source |
| Predicted Water Solubility | 1.39 g/L | PubChem[1] |
| Predicted logP | 1.1 | PubChem[1] |
Table 3: Predicted Acidity and Basicity
| Property | Value | Source |
| Predicted pKa (most acidic) | 12.8 | PubChem[1] |
| Predicted pKa (most basic) | 1.9 | PubChem[1] |
Synthesis Workflow
The synthesis of 2-Methyl-3-nitrobenzohydrazide is typically achieved through a two-step process starting from 2-Methyl-3-nitrobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the reaction of the resulting ester with hydrazine hydrate.
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of 2-Methyl-3-nitrobenzohydrazide. These protocols are based on standard laboratory practices for solid organic compounds.
General Workflow for Physicochemical Characterization
Melting Point Determination
Principle: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., digital melting point device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the 2-Methyl-3-nitrobenzohydrazide sample is dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has melted (the completion of melting).
-
The recorded range between the onset and completion of melting is the melting point range of the sample.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: This method determines the concentration of a saturated solution of the compound in water at a specific temperature.
Apparatus:
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of 2-Methyl-3-nitrobenzohydrazide to a vial containing a known volume of distilled water.
-
Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of 2-Methyl-3-nitrobenzohydrazide in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method with a calibration curve.
-
Calculate the original concentration in the saturated solution to determine the aqueous solubility.
pKa Determination (Potentiometric Titration)
Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa is the pH at which the compound is 50% ionized.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker and magnetic stirrer
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)
Procedure:
-
Dissolve a precisely weighed amount of 2-Methyl-3-nitrobenzohydrazide in a suitable solvent mixture (e.g., water-methanol) if its water solubility is low.
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of NaOH, adding small increments of the titrant.
-
Record the pH of the solution after each addition of titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
-
To determine the pKa of the protonated form, a similar titration can be performed with a standardized HCl solution.
logP Determination (Shake-Flask Method)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases (typically n-octanol and water) at equilibrium. logP is the logarithm of this ratio.
Apparatus:
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Prepare a stock solution of 2-Methyl-3-nitrobenzohydrazide in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the other phase (n-octanol or water) to the funnel/tube.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the calculated P value.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-Methyl-3-nitrobenzohydrazide. While experimental data remains scarce, the provided predicted values and detailed methodologies offer a robust starting point for researchers and drug development professionals. The synthesis and characterization workflows presented herein are designed to facilitate further investigation into this and related compounds. Accurate experimental determination of these properties is crucial for any future development and application of 2-Methyl-3-nitrobenzohydrazide.
References
An In-depth Technical Guide to 2-Methyl-3-nitrobenzohydrazide and its Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-3-nitrobenzohydrazide and its analogous compounds, focusing on their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.
Core Compound: 2-Methyl-3-nitrobenzohydrazide
2-Methyl-3-nitrobenzohydrazide is an organic compound featuring a benzohydrazide core structure substituted with a methyl group at the 2-position and a nitro group at the 3-position of the benzene ring. The presence of the hydrazide moiety, a key pharmacophore, along with the electron-withdrawing nitro group and the methyl substituent, suggests a potential for diverse biological activities.
Chemical Structure:
-
IUPAC Name: 2-Methyl-3-nitrobenzohydrazide
-
Molecular Formula: C₈H₉N₃O₃
-
Molecular Weight: 195.18 g/mol
-
CAS Number: 869942-83-6
Synthesis of 2-Methyl-3-nitrobenzohydrazide
Step 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid
The primary starting material is 3-nitro-o-xylene, which is oxidized to form 2-methyl-3-nitrobenzoic acid. One documented method involves oxidation using nitric acid. A cleaner production method utilizes oxygen in the presence of a catalyst.[1]
Step 2: Formation of 2-Methyl-3-nitrobenzohydrazide
The resulting 2-methyl-3-nitrobenzoic acid is then converted to its corresponding ester, typically a methyl or ethyl ester, which is subsequently reacted with hydrazine hydrate to yield the final product, 2-Methyl-3-nitrobenzohydrazide.[2]
Experimental Workflow for Synthesis:
Caption: Proposed two-step synthesis of 2-Methyl-3-nitrobenzohydrazide.
Biological Activities of Benzohydrazide Analogs
Direct biological data for 2-Methyl-3-nitrobenzohydrazide is not extensively published. However, the broader class of benzohydrazide derivatives, particularly those with nitro substitutions, has demonstrated significant potential in anticancer and antimicrobial applications.[2]
Anticancer Activity of Nitrobenzohydrazide Analogs
Various substituted benzohydrazides and their hydrazone derivatives have been evaluated for their cytotoxic effects against a range of cancer cell lines. The data presented below is for analogous nitro-substituted benzohydrazide compounds.
Table 1: In Vitro Cytotoxicity of Analogous Nitrobenzohydrazide Derivatives
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N'-(4-chlorobenzylidene)-3-nitrobenzohydrazide | HeLa (Cervical Cancer) | 0.66 | |
| 2/3-bromo-N'-(substituted benzylidene)benzohydrazide (Compound 4) | HCT 116 (Colon Cancer) | 1.88 ± 0.03 | |
| N'-(substituted)-4-(butan-2-ylideneamino)benzohydrazide (Compound 14) | Human Colorectal Cancer | 37.71 | |
| 4-Nitrobenzohydrazide Derivative (Compound 3) | A375 (Melanoma) | 0.38 ± 0.08 | [3] |
| 4-Nitrobenzohydrazide Derivative (Compound 2) | HT-29 (Colon Cancer) | 1.34 ± 0.02 | [3] |
| 4-Nitrobenzohydrazide Derivative (Compound 2) | A549 (Lung Cancer) | 1.48 ± 0.04 | [3] |
Antimicrobial Activity of Nitrobenzohydrazide Analogs
Nitro-substituted benzohydrazide derivatives have also been investigated for their activity against various pathogenic bacteria and fungi.
Table 2: In Vitro Antimicrobial Activity of Analogous Nitrobenzohydrazide Derivatives
| Compound/Analog | Microorganism | Activity (pMIC) | Reference |
| N'-[(4-nitrophenyl)methylidene]-3-nitrobenzohydrazide (Compound 25) | Not Specified | 1.51 | |
| N'-[4-[(2-chlorophenylimino)methyl]benzylidene]-4-nitrobenzohydrazide (Compound 27) | Not Specified | 1.51 |
Potential Mechanisms of Action
The precise mechanisms of action for 2-Methyl-3-nitrobenzohydrazide have not been elucidated. However, based on the known mechanisms of related nitroaromatic compounds and benzohydrazides, several potential pathways can be hypothesized.
Proposed Anticancer Mechanism
Nitroaromatic compounds often act as bioreductive prodrugs, being selectively activated under the hypoxic conditions found in solid tumors. This activation can lead to the generation of reactive nitrogen species, inducing DNA damage and apoptosis. Additionally, some benzohydrazide derivatives have been shown to induce apoptosis through caspase activation.
Caption: Hypothesized anticancer mechanism of action.
Proposed Antimicrobial Mechanism
The antimicrobial action of nitroaromatic compounds often involves the inhibition of essential microbial enzymes or the disruption of cellular macromolecules following reductive activation within the microbial cell.
Caption: Hypothesized antimicrobial mechanism of action.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of benzohydrazide derivatives, adapted from methodologies reported in the literature.
General Protocol for the Synthesis of Benzohydrazides
This protocol describes the conversion of a benzoic acid to its corresponding benzohydrazide.
Materials:
-
Substituted Benzoic Acid (e.g., 2-Methyl-3-nitrobenzoic acid)
-
Thionyl chloride or an alcohol (e.g., methanol) and a catalytic amount of strong acid (e.g., H₂SO₄)
-
Hydrazine hydrate (80-100%)
-
Appropriate solvents (e.g., ethanol, methanol, DMF)
Procedure:
-
Esterification (if starting from the acid):
-
Reflux the substituted benzoic acid in an excess of the corresponding alcohol (e.g., methanol) with a catalytic amount of concentrated sulfuric acid for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid, extract the ester with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude ester. Purify by recrystallization or chromatography if necessary.
-
-
Hydrazinolysis:
-
Dissolve the substituted methyl or ethyl benzoate in a suitable solvent like ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. The benzohydrazide product often precipitates out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol or water, and dry under vacuum to yield the purified benzohydrazide.
-
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[4]
Materials:
-
Cancer cell lines (e.g., A549, HCT 116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (2-Methyl-3-nitrobenzohydrazide or analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[5]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound dissolved in DMSO
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a 0.5 McFarland standard
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of broth to each well of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well and perform twofold serial dilutions across the plate.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well.
-
Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
2-Methyl-3-nitrobenzohydrazide belongs to a class of compounds with significant, yet largely unexplored, therapeutic potential. While direct biological data for this specific molecule is sparse, the demonstrated anticancer and antimicrobial activities of its close analogs warrant further investigation. The synthetic route is feasible, and established protocols for biological evaluation are readily available. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological screening of 2-Methyl-3-nitrobenzohydrazide and its novel derivatives, with the aim of developing new and effective therapeutic agents.
References
- 1. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Benzohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of benzohydrazide derivatives in preclinical research.
Benzohydrazide and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, make them promising candidates for drug development. This technical guide provides a comprehensive overview of in vitro studies involving benzohydrazide derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying biological pathways.
Anticancer Activity
Benzohydrazide derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Quantitative Data: In Vitro Anticancer Activity (IC₅₀ Values)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2/3-bromo-N'-(substituted benzylidene/3 phenylallylidene) benzohydrazide (Compound 4) | Human colon (HCT 116) | 1.88 ± 0.03 | [1] |
| N′-(substituted)-4-(butan-2 lideneamino) benzohydrazides (Compound 14) | Human colorectal | 37.71 | [1] |
| N'-[2-oxo1, 2 dihydro-3 H-indol-3-ylidene] benzohydrazides (Compound 5t) | Human cervix carcinoma (HeLa) | 0.66 | [1] |
| 2-(benzamido) benzohydrazide derivative (Compound 06) | Acetylcholinesterase (AChE) | 0.09 ± 0.05 | [2] |
| 2-(benzamido) benzohydrazide derivative (Compound 13) | Acetylcholinesterase (AChE) | 0.11 ± 0.03 | [2] |
| 2-(benzamido) benzohydrazide derivative (Compound 13) | Butyrylcholinesterase (BChE) | 0.10 ± 0.06 | [2] |
| 2-(benzamido) benzohydrazide derivative (Compound 11) | Butyrylcholinesterase (BChE) | 0.12 ± 0.09 | [2] |
| Benzohydrazide derivative containing dihydropyrazole (Compound H20) | A549 | 0.46 | [3] |
| Benzohydrazide derivative containing dihydropyrazole (Compound H20) | MCF-7 | 0.29 | [3] |
| Benzohydrazide derivative containing dihydropyrazole (Compound H20) | HeLa | 0.15 | [3] |
| Benzohydrazide derivative containing dihydropyrazole (Compound H20) | HepG2 | 0.21 | [3] |
| Benzohydrazide derivative containing dihydropyrazole (Compound H20) | EGFR | 0.08 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Benzohydrazide derivative stock solution (in DMSO)
-
Selected human cancer cell lines (e.g., A-549, HCT 116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: A stock solution of the benzohydrazide derivative is prepared in DMSO and serially diluted in culture medium to the desired concentrations. The culture medium in the wells is then replaced with the medium containing the test compound. A vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin) are also included.[4]
-
Incubation: The plates are incubated for 48-72 hours.[4]
-
MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.[4]
Caption: Workflow of the MTT assay for determining the cytotoxicity of benzohydrazide derivatives.
Antimicrobial Activity
Benzohydrazide derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5]
Quantitative Data: In Vitro Antimicrobial Activity (MIC/Inhibition Zone)
| Compound/Derivative | Microorganism | Activity | Reference |
| (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3) | E. coli | pMICec value of 15 | [6] |
| N'-(substituted)-4-(butan-2-lideneamino) benzohydrazides (Compound 6) | Antifungal | pMICca = 2.07 µM/ml | [1] |
| Novel 4-(morpholin-4-yl)-N '-(arylidene) benzohydrazides (Compounds 5c & 5d) | Mycobacterium tuberculosis H37Rv | Potent antimycobacterial agent | [1] |
| p-hydroxybenzohydrazide derivatives (Compounds 4a, 4d, 4g) | M. tuberculosis H37Rv | Potent inhibitor | [1] |
Experimental Protocol: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Materials:
-
Benzohydrazide derivative solution (in DMSO, 1 mg/mL)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger)
-
Nutrient agar plates
-
Sterile filter paper discs (5 mm diameter)
-
Standard antimicrobial agents (e.g., Erythromycin, Gentamycin)
Procedure:
-
Inoculation: Agar plates are seeded with the appropriate test microorganisms.
-
Disc Impregnation: Sterile filter paper discs are impregnated with a solution of the test compound.
-
Placement: The impregnated discs are placed on the surface of the seeded agar plates.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.[6]
-
Measurement: The diameter of the zone of inhibition around each disc is measured. The activity is compared with standard antimicrobial agents.[6]
Caption: Experimental workflow for the agar well diffusion antimicrobial assay.
Antioxidant Activity
Several benzohydrazide derivatives have been investigated for their ability to scavenge free radicals, indicating their potential as antioxidant agents.
Quantitative Data: In Vitro Antioxidant Activity (% Scavenging)
| Compound/Derivative | Assay | % Scavenging | Reference |
| 2-(benzamido) benzohydrazide derivative (Compound 04) | DPPH | 95.06 | [2][7] |
| 2-(benzamido) benzohydrazide derivative (Compound 10) | DPPH | 82.55 | [2][7] |
| (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3) | DPPH (0.1 mg) | 64.7 ± 3.4 | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.
Materials:
-
Benzohydrazide derivative solutions (of different concentrations)
-
DPPH solution (0.004% in methanol)
-
Methanol
-
Ascorbic acid (as standard)
-
UV-Visible spectrophotometer
Procedure:
-
Reaction Mixture: 100 µL of the test compound solution (50 µM) is mixed with 1 mL of DPPH solution.[2] A blank solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at 37°C for 20-30 minutes.[2]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a UV-Visible spectrophotometer.[2]
-
Calculation: The percentage of DPPH radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] x 100.[2]
Caption: Logical relationship in the DPPH radical scavenging assay.
Enzyme Inhibition
Benzohydrazide derivatives have been identified as potent inhibitors of various enzymes, including carbonic anhydrases and cholinesterases.
Quantitative Data: In Vitro Enzyme Inhibition (IC₅₀/Kᵢ Values)
| Compound/Derivative | Enzyme | IC₅₀/Kᵢ (µM) | Reference |
| 2-amino 3-nitro benzohydrazide (10) | hCA-I | IC₅₀ = 0.030 | [8][9] |
| 2-amino 3-nitro benzohydrazide (10) | hCA-II | IC₅₀ = 0.047 | [8][9] |
| N-(3-sulfamoylphenyl) propanamide/benzamide derivative (P4) | hCA-I | Kᵢ = 0.22 ± 0.01 | [10] |
| N-(3-sulfamoylphenyl) propanamide/benzamide derivative (P4) | hCA-II | Kᵢ = 0.33 ± 0.05 | [10] |
| Benzohydrazide derivative (Compound 3) | hAChE | Kᵢ = 0.058 ± 0.014 | [10] |
| N′-benzylidene-4-(tert-butyl)benzohydrazide derivative (Compound 6) | Urease | IC₅₀ = 13.33 ± 0.58 | [11] |
| N′-benzylidene-4-(tert-butyl)benzohydrazide derivative (Compound 25) | Urease | IC₅₀ = 13.33 ± 0.58 | [11] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of carbonic anhydrase isozymes.
Materials:
-
Human carbonic anhydrase I and II (hCA-I and hCA-II) isozymes
-
Benzohydrazide derivatives
-
Substrate (e.g., 4-nitrophenyl acetate)
-
Buffer solution
Procedure:
-
Enzyme Preparation: hCA-I and hCA-II isozymes are purified from human erythrocytes.[8]
-
Inhibition Assay: The esterase activity of the CA isozymes is assayed by following the change in absorbance of the substrate at a specific wavelength. The assay is performed in the presence and absence of the benzohydrazide derivatives.
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Caption: Signaling pathway of carbonic anhydrase inhibition by benzohydrazide derivatives.
This guide provides a foundational understanding of the in vitro evaluation of benzohydrazide derivatives. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and execution of further preclinical studies.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-Methyl-3-nitrobenzohydrazide: An Application Note for Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 2-Methyl-3-nitrobenzohydrazide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process commencing with the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid, followed by conversion to the corresponding acyl chloride, and finally, reaction with hydrazine hydrate to yield the target compound. This protocol includes comprehensive experimental procedures, tabulated data for key intermediates and the final product, and a visual representation of the synthetic workflow.
Introduction
Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, 2-Methyl-3-nitrobenzohydrazide, serves as a versatile building block for the synthesis of novel therapeutic agents. The presence of the nitro group and the methyl group on the benzene ring offers opportunities for further functionalization, making it a valuable scaffold in drug discovery programs. This protocol outlines a reliable and reproducible method for its laboratory-scale preparation.
Data Presentation
Table 1: Physicochemical Data of Starting Material and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |
| 3-Nitro-o-xylene | C₈H₉NO₂ | 151.16 | 83-41-0 | Yellowish liquid | 15 |
| 2-Methyl-3-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 1975-50-4 | Fine needles or light beige powder[1] | 182-184[2] |
| 2-Methyl-3-nitrobenzoyl chloride | C₈H₆ClNO₃ | 199.59 | 60468-54-4 | - | - |
Table 2: Expected Product Specifications
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |
| 2-Methyl-3-nitrobenzohydrazide | C₈H₉N₃O₃ | 195.18 | White to off-white solid | 80-90 (from acyl chloride) |
Experimental Protocols
Step 1: Synthesis of 2-Methyl-3-nitrobenzoic acid
The synthesis of 2-methyl-3-nitrobenzoic acid can be achieved through the oxidation of 3-nitro-o-xylene. Several methods have been reported, including oxidation with nitric acid or using a cleaner method with oxygen in the presence of a catalyst.[2][3][4][5] The following protocol is based on an environmentally friendly oxidation method.
Materials:
-
3-Nitro-o-xylene
-
Organic solvent (e.g., acetic acid)
-
Catalyst (e.g., cobalt acetate and manganese acetate)
-
Oxygen gas
-
Sodium hydroxide solution
-
Hydrochloric acid or Sulfuric acid
-
Activated carbon
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, and condenser, add 3-nitro-o-xylene, the organic solvent, and the catalyst.
-
Heat the mixture to 90-100°C and bubble oxygen gas through the solution.[2]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the concentration of 3-nitro-o-xylene is less than 1%.[2]
-
After completion, cool the reaction mixture and filter to obtain the crude product. The mother liquor can be recycled.[2]
-
Dissolve the crude product in a 2-5% sodium hydroxide solution at 50-60°C.[2]
-
Add activated carbon and stir for 40 minutes for decolorization.[2]
-
Filter the solution and heat the filtrate to 90°C.
-
Acidify the solution with dilute sulfuric acid to a pH of 2 to precipitate the product.[2]
-
Cool the mixture to 30°C, filter the precipitate, wash with water, and dry to obtain 2-methyl-3-nitrobenzoic acid.[2] A yield of approximately 79.2% and a purity of 98.5% can be expected.[2]
Step 2: Synthesis of 2-Methyl-3-nitrobenzoyl chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure.[3][6]
Materials:
-
2-Methyl-3-nitrobenzoic acid
-
Thionyl chloride
-
Inert solvent (e.g., dry benzene)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend 2-methyl-3-nitrobenzoic acid in an excess of thionyl chloride. An inert solvent like dry benzene can also be used.[3]
-
Reflux the mixture for 15 hours until the reaction is complete (cessation of gas evolution).[6]
-
Distill off the excess thionyl chloride under reduced pressure.
-
The resulting crude 2-methyl-3-nitrobenzoyl chloride can be used in the next step without further purification. A near-quantitative yield is expected.[3]
Step 3: Synthesis of 2-Methyl-3-nitrobenzohydrazide
This final step involves the reaction of the acyl chloride with hydrazine hydrate. The procedure is adapted from the synthesis of similar benzohydrazides.[7]
Materials:
-
2-Methyl-3-nitrobenzoyl chloride
-
Hydrazine hydrate
-
Anhydrous solvent (e.g., acetone or tetrahydrofuran)
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2-methyl-3-nitrobenzoyl chloride in a suitable anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrazine hydrate in the same solvent dropwise with vigorous stirring. A white precipitate of the hydrazide will form.
-
After the addition is complete, continue stirring for an additional 30 minutes at room temperature.
-
Add water to the reaction mixture to ensure complete precipitation of the product.
-
Filter the solid product, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain pure 2-Methyl-3-nitrobenzohydrazide.
-
Dry the product under vacuum.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 2-Methyl-3-nitrobenzohydrazide.
Caption: Synthetic pathway for 2-Methyl-3-nitrobenzohydrazide.
References
- 1. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 3. US4153632A - 2-Methyl-3-nitrobenzophenone - Google Patents [patents.google.com]
- 4. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 2-Methyl-3-nitrobenzohydrazide: A Guide for Researchers
Introduction: Unveiling the Potential of a Substituted Benzohydrazide
2-Methyl-3-nitrobenzohydrazide is a distinct organic molecule characterized by a benzohydrazide core structure, further functionalized with a methyl and a nitro group on the benzene ring. While specific research on this particular compound is nascent, its structural motifs—the benzohydrazide scaffold and the nitro-aromatic system—are well-established pharmacophores in medicinal chemistry. Benzohydrazide derivatives are known for their wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological efficacy.[1][2]
This guide provides a comprehensive framework for researchers and drug development professionals interested in exploring the synthetic route and potential biological applications of 2-Methyl-3-nitrobenzohydrazide. The protocols detailed herein are based on established methodologies for analogous compounds and are designed to be a robust starting point for investigation.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling and effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 195.18 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | General knowledge of similar compounds |
Safety Precautions:
As with any novel chemical entity, 2-Methyl-3-nitrobenzohydrazide should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Synthesis of 2-Methyl-3-nitrobenzohydrazide: A General Protocol
The most direct synthetic route to 2-Methyl-3-nitrobenzohydrazide involves the hydrazinolysis of the corresponding methyl ester, methyl 2-methyl-3-nitrobenzoate. This ester can be synthesized from the commercially available 2-methyl-3-nitrobenzoic acid.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for 2-Methyl-3-nitrobenzohydrazide.
Protocol 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate
This protocol is adapted from the general procedure for the esterification of benzoic acids.[3][4]
Materials:
-
2-Methyl-3-nitrobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-methyl-3-nitrobenzoate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Protocol 2: Synthesis of 2-Methyl-3-nitrobenzohydrazide
This protocol is a general method for the synthesis of benzohydrazides from their corresponding esters.[5]
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
Hydrazine hydrate (80-95%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the solid product by filtration and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Characterization
The synthesized 2-Methyl-3-nitrobenzohydrazide should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, NO₂).
-
Melting Point Analysis: To assess the purity of the compound.
Potential Application 1: Antimicrobial Agent
The benzohydrazide moiety is a well-known scaffold in the development of antimicrobial agents.[6][7] The nitro group can also contribute to antimicrobial activity.[1][2] Therefore, 2-Methyl-3-nitrobenzohydrazide is a promising candidate for screening as a novel antimicrobial compound.
Diagram of Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial activity screening.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]
Materials:
-
2-Methyl-3-nitrobenzohydrazide
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole) as a positive control
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of 2-Methyl-3-nitrobenzohydrazide in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (microbe + standard drug), a negative control (microbe + broth), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][9]
Potential Application 2: Anticancer Agent
Nitrobenzohydrazide derivatives have demonstrated significant potential as anticancer agents.[10][11] The mechanism of action often involves the induction of apoptosis in cancer cells.
Diagram of In Vitro Anticancer Screening Workflow
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. Design, synthesis, and in vitro biological evaluation of novel benzimidazole tethered allylidenehydrazinylmethylthiazole derivatives as potent inhibitors of Mycobacterium tuberculosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-3-nitrobenzohydrazide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-nitrobenzohydrazide is an organic compound featuring a hydrazide functional group attached to a benzene ring substituted with both a methyl and a nitro group.[1] This molecule serves as a versatile precursor in organic synthesis, primarily for the construction of various heterocyclic compounds. The presence of the electron-withdrawing nitro group and the reactive hydrazide moiety makes it a valuable building block for creating novel molecules with potential applications in medicinal chemistry and materials science.[1] Hydrazide derivatives are known to be key intermediates in the synthesis of heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, pyrazoles, and Schiff bases, many of which exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
This document provides an overview of the potential applications of 2-methyl-3-nitrobenzohydrazide in organic synthesis, along with detailed experimental protocols for the synthesis of key heterocyclic derivatives.
Synthesis of the Precursor: 2-Methyl-3-nitrobenzohydrazide
The synthesis of 2-methyl-3-nitrobenzohydrazide first requires the preparation of 2-methyl-3-nitrobenzoic acid. This can be achieved through the nitration of m-toluic acid. A patented method describes the reaction of powdered m-toluic acid with nitric acid at low temperatures (-30 to -15°C) to achieve a high yield and selectivity for 2-methyl-3-nitrobenzoic acid.[4] An alternative patented method involves the oxidation of 3-nitro-o-xylene.[5][6]
Once 2-methyl-3-nitrobenzoic acid is obtained, it can be converted to the corresponding methyl ester, which is then reacted with hydrazine hydrate to yield 2-methyl-3-nitrobenzohydrazide.[2]
Workflow for the Synthesis of 2-Methyl-3-nitrobenzohydrazide:
Caption: Synthetic pathway to 2-Methyl-3-nitrobenzohydrazide.
Applications in Heterocyclic Synthesis
2-Methyl-3-nitrobenzohydrazide is an excellent starting material for the synthesis of various five- and six-membered heterocyclic rings. The following sections detail the protocols for some of these key transformations.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are an important class of heterocyclic compounds with diverse biological activities.[7] A common method for their synthesis involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.[7] Another efficient method utilizes the reaction of hydrazides with isothiocyanates followed by cyclodesulfurization.[8]
General Workflow for 1,3,4-Oxadiazole Synthesis:
Caption: General scheme for the synthesis of 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 2-(2-methyl-3-nitrophenyl)-5-aryl-1,3,4-oxadiazole
-
Step 1: Synthesis of N'-Aroylidene-2-methyl-3-nitrobenzohydrazide (Schiff Base).
-
Dissolve 2-methyl-3-nitrobenzohydrazide (1 mmol) in ethanol (20 mL).
-
Add the desired substituted aromatic aldehyde (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid).
-
-
Step 2: Oxidative Cyclization to 1,3,4-Oxadiazole.
-
Suspend the synthesized N'-aroylidene-2-methyl-3-nitrobenzohydrazide (1 mmol) in a suitable solvent like dichloromethane or acetonitrile.
-
Add an oxidizing agent such as chloramine-T (1.1 mmol) or iodobenzene diacetate (1.1 mmol).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Illustrative Data for the Synthesis of 1,3,4-Oxadiazole Derivatives from Substituted Benzohydrazides
| Entry | Aryl Aldehyde | Oxidizing Agent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Chloramine-T | 10 | 85-90 | [7] |
| 2 | 4-Chlorobenzaldehyde | I₂/K₂CO₃ | 12 | 80-88 | [9] |
| 3 | 4-Methoxybenzaldehyde | TBTU | 8 | 85-92 | [8] |
| 4 | 4-Nitrobenzaldehyde | POCl₃ | 6 | 75-85 | [7] |
Note: The data in this table is illustrative and based on general procedures for the synthesis of 1,3,4-oxadiazoles from various benzohydrazides. Actual yields and reaction times may vary for 2-methyl-3-nitrobenzohydrazide.
Synthesis of Pyrazole Derivatives
Pyrazoles are another important class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities.[10] They are typically synthesized by the condensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[10]
General Workflow for Pyrazole Synthesis:
Caption: General route for the synthesis of pyrazoline derivatives.
Experimental Protocol: Synthesis of 1-(2-methyl-3-nitrobenzoyl)-3,5-diaryl-2-pyrazoline
-
Step 1: Synthesis of Chalcone.
-
Dissolve a substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (30 mL).
-
Add an aqueous solution of sodium hydroxide (40%, 10 mL) dropwise with constant stirring at room temperature.
-
Continue stirring for 2-3 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.
-
-
Step 2: Synthesis of Pyrazoline.
-
Dissolve the synthesized chalcone (1 mmol) and 2-methyl-3-nitrobenzohydrazide (1 mmol) in glacial acetic acid (20 mL).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure pyrazoline derivative.
-
Table 2: Illustrative Data for the Synthesis of Pyrazoline Derivatives from Hydrazides
| Entry | Chalcone Substituents (Ar1, Ar2) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenyl, Phenyl | Acetic Acid | 7 | 80-90 | [11] |
| 2 | 4-Chlorophenyl, Phenyl | Ethanol | 8 | 75-85 | [10] |
| 3 | 4-Methoxyphenyl, Phenyl | DMF | 6 | 82-92 | [11] |
| 4 | Phenyl, 4-Nitrophenyl | Acetic Acid | 8 | 70-80 | [10] |
Note: This data is generalized from protocols for similar pyrazoline syntheses. Specific conditions for 2-methyl-3-nitrobenzohydrazide may differ.
Synthesis of Schiff Bases (Hydrazones)
Schiff bases, or hydrazones, are versatile intermediates in organic synthesis and often exhibit interesting biological properties themselves.[12] They are readily prepared by the condensation of a hydrazide with an aldehyde or a ketone.[12]
General Workflow for Schiff Base Synthesis:
Caption: Synthesis of Schiff bases from 2-Methyl-3-nitrobenzohydrazide.
Experimental Protocol: Synthesis of N'-Arylidene-2-methyl-3-nitrobenzohydrazide
-
Dissolve 2-methyl-3-nitrobenzohydrazide (1 mmol) in absolute ethanol (15 mL).
-
Add the desired aromatic aldehyde (1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours.
-
Monitor the completion of the reaction by TLC.
-
Cool the mixture in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the product from ethanol to obtain pure Schiff base.
Table 3: Illustrative Data for the Synthesis of Schiff Bases from Benzohydrazides
| Entry | Aldehyde | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 2-Hydroxybenzaldehyde | Ethanol | 5 | 61 | [12] |
| 2 | 2-Hydroxy-3-methoxybenzaldehyde | Ethanol | 5 | 62 | [12] |
| 3 | 4-Nitrobenzaldehyde | Ethanol | 3 | High | [13] |
| 4 | Salicylaldehyde | Ethanol | 3 | High | [14] |
Note: The provided data is based on the synthesis of Schiff bases from other benzohydrazides and serves as a general guideline.
Potential Biological Activities
Conclusion
2-Methyl-3-nitrobenzohydrazide is a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this molecule and to synthesize novel compounds with potential applications in medicinal chemistry and other scientific fields. The straightforward synthesis of 1,3,4-oxadiazoles, pyrazoles, and Schiff bases from this precursor makes it an attractive starting material for the development of new chemical entities. Further investigation into the biological activities of these derivatives is warranted.
References
- 1. CAS 869942-83-6: 2-methyl-3-nitrobenzohydrazide [cymitquimica.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 7. jchemrev.com [jchemrev.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. connectjournals.com [connectjournals.com]
- 12. impactfactor.org [impactfactor.org]
- 13. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 15. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols for 2-Methyl-3-nitrobenzohydrazide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methyl-3-nitrobenzohydrazide as a versatile chemical intermediate in organic synthesis, with a focus on its application in the development of pharmaceuticals and other bioactive molecules. This document includes detailed experimental protocols for the synthesis of 2-Methyl-3-nitrobenzohydrazide and its subsequent derivatization into various heterocyclic systems.
Introduction
2-Methyl-3-nitrobenzohydrazide is a valuable building block in synthetic organic chemistry.[1] Its structure, featuring a hydrazide functional group and a nitro-substituted aromatic ring, offers multiple reaction sites for the construction of complex molecular architectures. The hydrazide moiety is a key precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are prevalent scaffolds in many biologically active compounds. The nitro group can be reduced to an amine, providing a pathway for further functionalization and the synthesis of fused heterocyclic systems. This intermediate is of particular interest in the synthesis of agrochemicals, such as the insecticide methoxyfenozide, and as a potential precursor for novel pharmaceutical agents.[2][3]
Physicochemical Properties and Synthesis
Physicochemical Data:
| Property | Value |
| CAS Number | 869942-83-6 |
| Molecular Formula | C₈H₉N₃O₃ |
| Molecular Weight | 195.18 g/mol |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in polar organic solvents |
Experimental Protocol 1: Synthesis of 2-Methyl-3-nitrobenzoic acid
The precursor, 2-Methyl-3-nitrobenzoic acid, can be synthesized via the oxidation of 3-nitro-o-xylene. The following protocol is adapted from a patented method.[2][4]
Materials:
-
3-nitro-o-xylene
-
Organic solvent (e.g., orthodichlorobenzene and n-caproic acid mixture)
-
Catalyst (e.g., Cobaltous diacetate, manganese acetate, and tetrabromoethane mixture)
-
Oxygen gas
-
Sodium hydroxide solution (2-5%)
-
Activated carbon
-
Dilute sulfuric acid
Procedure:
-
In a reaction vessel, combine 3-nitro-o-xylene, the organic solvent, and the catalyst.
-
Heat the mixture to 90-100 °C and bubble oxygen gas through the solution at a rate of 1.2-3 L/min.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until the concentration of 3-nitro-o-xylene is less than 1%.
-
Cool the reaction mixture and filter to obtain the crude product. The mother liquor can be recycled.
-
To purify, dissolve the crude product in a 2-5% sodium hydroxide solution at 50-60 °C.
-
Add activated carbon and stir for 40 minutes at the same temperature.
-
Filter the hot solution to remove the activated carbon.
-
Heat the filtrate to 90 °C and acidify with dilute sulfuric acid to a pH of 2.
-
Cool the mixture to 30 °C, filter the precipitate, wash with water, and dry to obtain 2-Methyl-3-nitrobenzoic acid.
Expected Yield: Up to 80%[2][4]
Experimental Protocol 2: Synthesis of 2-Methyl-3-nitrobenzohydrazide
This protocol is a general method for the synthesis of benzohydrazides from their corresponding benzoic acids, which involves the formation of the methyl ester followed by reaction with hydrazine hydrate.
Part A: Esterification of 2-Methyl-3-nitrobenzoic acid
Materials:
-
2-Methyl-3-nitrobenzoic acid
-
Methanol
-
Concentrated sulfuric acid
Procedure:
-
Dissolve 2-Methyl-3-nitrobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl 2-methyl-3-nitrobenzoate.
Part B: Hydrazinolysis of Methyl 2-methyl-3-nitrobenzoate
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
Hydrazine hydrate (80-99%)
-
Ethanol
Procedure:
-
Dissolve methyl 2-methyl-3-nitrobenzoate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (2-3 equivalents).
-
Reflux the mixture for 8-12 hours, monitoring the disappearance of the starting ester by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to yield 2-Methyl-3-nitrobenzohydrazide.
Applications in Heterocyclic Synthesis
2-Methyl-3-nitrobenzohydrazide is a key intermediate for the synthesis of various heterocyclic compounds with potential biological activities.
Experimental Protocol 3: Synthesis of Schiff Bases
Schiff bases are synthesized by the condensation of a hydrazide with an aldehyde or ketone.
Materials:
-
2-Methyl-3-nitrobenzohydrazide
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-Methyl-3-nitrobenzohydrazide (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Quantitative Data (Representative):
| Aldehyde | Product | Yield (%) |
| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-methyl-3-nitrobenzohydrazide | 85-95 |
| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-2-methyl-3-nitrobenzohydrazide | 80-90 |
| 2-Hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)-2-methyl-3-nitrobenzohydrazide | 82-92 |
Experimental Protocol 4: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
1,3,4-Oxadiazoles can be synthesized from benzohydrazides through cyclization with various reagents. One common method involves the reaction with a carboxylic acid followed by cyclodehydration.
Materials:
-
2-Methyl-3-nitrobenzohydrazide
-
Aromatic carboxylic acid (e.g., 4-chlorobenzoic acid)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A mixture of 2-Methyl-3-nitrobenzohydrazide (1 mmol) and an aromatic carboxylic acid (1 mmol) is taken in a round-bottom flask.
-
Add phosphorus oxychloride (5-10 mL) carefully in a fume hood.
-
Reflux the reaction mixture for 6-8 hours.
-
After completion, cool the mixture to room temperature and pour it slowly onto crushed ice with constant stirring.
-
The solid that precipitates is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-(aryl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole.
Quantitative Data (Representative):
| Carboxylic Acid | Product | Yield (%) |
| 4-Chlorobenzoic acid | 2-(4-Chlorophenyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole | 75-85 |
| 4-Nitrobenzoic acid | 2-(4-Nitrophenyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole | 70-80 |
| Acetic acid | 2-Methyl-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole | 65-75 |
Visualizations
Logical Workflow for Synthesis and Derivatization
References
- 1. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. (E)-N′-(2-Methoxybenzylidene)-3-nitrobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Methyl-3-nitrobenzohydrazide in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-nitrobenzohydrazide is a synthetic organic compound belonging to the benzohydrazide class. While specific research on this particular molecule is limited in publicly available literature, the benzohydrazide scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities.[1] Derivatives of benzohydrazide have been extensively investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1] This document provides an overview of the potential applications of 2-Methyl-3-nitrobenzohydrazide in medicinal chemistry research, based on the activities of structurally related compounds. It also includes detailed protocols for the synthesis and biological evaluation of this compound and its derivatives.
The core structure, featuring a benzene ring attached to a hydrazide moiety (-CONHNH2), allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds for screening. The presence of the methyl and nitro groups on the benzene ring of 2-Methyl-3-nitrobenzohydrazide is expected to influence its electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity and pharmacokinetic properties.
Potential Applications in Medicinal Chemistry
Based on the known activities of benzohydrazide derivatives, 2-Methyl-3-nitrobenzohydrazide holds promise for investigation in the following areas:
-
Anticancer Activity: Numerous benzohydrazide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
-
Antimicrobial Activity: The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Benzohydrazide derivatives have shown potent activity against a range of bacteria and fungi.[1]
-
Enzyme Inhibition: The versatile structure of benzohydrazides makes them suitable candidates for designing enzyme inhibitors targeting various pathways implicated in disease.
Data Presentation: Biological Activity of Structurally Related Benzohydrazide Derivatives
Due to the absence of specific biological data for 2-Methyl-3-nitrobenzohydrazide in the reviewed literature, the following tables summarize the activity of structurally similar benzohydrazide compounds to provide a comparative context for researchers.
Table 1: Anticancer Activity of Selected Benzohydrazide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N'-(4-chlorobenzylidene)-3-nitrobenzohydrazide | HeLa (Cervical Cancer) | 0.66 | [1] |
| 2/3-bromo-N'-(substituted benzylidene)benzohydrazides | HCT 116 (Colon Cancer) | 1.88 ± 0.03 | |
| N'-(substituted)-4-(butan-2-lideneamino) benzohydrazides | Colorectal Cancer | 37.71 |
Table 2: Antimicrobial Activity of Selected Benzohydrazide Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N'-(benzylidene)-3-nitrobenzohydrazide | Mycobacterium tuberculosis | 1.51 (pMICam) | [1] |
| Nitrofurazone analogues with hydrazide-hydrazone moiety | Staphylococcus spp. | 0.002–7.81 | [2] |
| Nitrofurazone analogues with hydrazide-hydrazone moiety | Bacillus spp. | 0.002–7.81 | [2] |
| 2,4,6-trimethylbenzenesulfonyl hydrazone derivative | Gram-positive bacteria | 7.81 - 15.62 | [3] |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of 2-Methyl-3-nitrobenzohydrazide and its derivatives.
Protocol 1: Synthesis of 2-Methyl-3-nitrobenzohydrazide
This protocol describes a general method for the synthesis of benzohydrazides from their corresponding methyl esters.
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve methyl 2-methyl-3-nitrobenzoate (1 equivalent) in a minimal amount of ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
A white precipitate of 2-Methyl-3-nitrobenzohydrazide should form. If no precipitate forms, the solution can be concentrated under reduced pressure.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]
Diagram 1: Synthesis of 2-Methyl-3-nitrobenzohydrazide
Caption: Workflow for the synthesis of 2-Methyl-3-nitrobenzohydrazide.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxicity of 2-Methyl-3-nitrobenzohydrazide against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-Methyl-3-nitrobenzohydrazide (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of 2-Methyl-3-nitrobenzohydrazide in the cell culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Diagram 2: MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 2-Methyl-3-nitrobenzohydrazide against bacterial and fungal strains.[5]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
2-Methyl-3-nitrobenzohydrazide (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare a stock solution of 2-Methyl-3-nitrobenzohydrazide in a suitable solvent.
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each test row and perform two-fold serial dilutions by transferring 100 µL from one well to the next.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]
-
Inoculate each well (except the negative control) with 10 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[6][7]
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Diagram 3: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
2-Methyl-3-nitrobenzohydrazide represents an interesting scaffold for medicinal chemistry research. Based on the well-documented biological activities of related benzohydrazide derivatives, this compound warrants investigation for its potential anticancer and antimicrobial properties. The provided protocols offer a starting point for the synthesis and systematic biological evaluation of 2-Methyl-3-nitrobenzohydrazide and its future analogues. Further research, including the synthesis of a focused library of derivatives and comprehensive in vitro and in vivo testing, is necessary to fully elucidate the therapeutic potential of this compound class.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
Application Notes and Protocols for Cell-Based Assays with 2-Methyl-3-nitrobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-nitrobenzohydrazide is a small molecule belonging to the benzohydrazide class of compounds. While specific biological activities of 2-Methyl-3-nitrobenzohydrazide are not extensively documented in publicly available literature, the broader family of benzohydrazide and hydrazone derivatives has garnered significant interest in drug discovery due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides a representative framework for evaluating the potential cytotoxic and anti-proliferative effects of 2-Methyl-3-nitrobenzohydrazide in cell-based assays, drawing upon established methodologies for analogous compounds.
The protocols and data presented herein are intended as a guide for the initial screening and characterization of 2-Methyl-3-nitrobenzohydrazide's biological activity. Researchers are encouraged to adapt and optimize these protocols based on their specific cell models and experimental goals.
Putative Mechanism of Action and Signaling Pathways
The precise mechanism of action for 2-Methyl-3-nitrobenzohydrazide has not been elucidated. However, related nitrobenzohydrazide and hydrazone derivatives have been reported to exert their anticancer effects through various mechanisms. These may include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS), leading to cellular damage in cancer cells.
A potential, though unconfirmed, mechanism could involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. The following diagram illustrates a generalized signaling pathway often implicated in cancer, which could be a putative target for compounds like 2-Methyl-3-nitrobenzohydrazide.
Data Presentation: Representative Cytotoxicity Data of Related Benzohydrazide Derivatives
Due to the absence of specific quantitative data for 2-Methyl-3-nitrobenzohydrazide, the following table summarizes representative IC₅₀ (half-maximal inhibitory concentration) values for various benzohydrazide derivatives against different human cancer cell lines, as reported in the literature. This data serves to provide a comparative context for the potential potency of 2-Methyl-3-nitrobenzohydrazide.
| Compound Class | Derivative Example | Cell Line | Assay Type | IC₅₀ (µM) |
| Benzohydrazide | N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide | A-549 (Lung Carcinoma) | MTT | 25.5 |
| Benzohydrazide | N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide | A-549 (Lung Carcinoma) | MTT | 32.1 |
| Nitrobenzohydrazide | N'-[1-(4-nitrophenyl)ethylidene]-3-nitrobenzohydrazide | HCT-116 (Colon Carcinoma) | MTT | 15.8 |
| Nitrobenzohydrazide | N'-[(E)-(4-methoxyphenyl)methylidene]-3-nitrobenzohydrazide | HCT-116 (Colon Carcinoma) | MTT | 21.4 |
| Benzohydrazide | 2-hydroxy-N'-[(E)-phenylmethylidene]benzohydrazide | MCF-7 (Breast Adenocarcinoma) | Alamar Blue | 14.1 |
Note: This table is a compilation of representative data for analogous compounds and does not represent experimental results for 2-Methyl-3-nitrobenzohydrazide.
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the potential anticancer activity of 2-Methyl-3-nitrobenzohydrazide.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.
Experimental Workflow:
Materials:
-
Human cancer cell line (e.g., A-549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
2-Methyl-3-nitrobenzohydrazide (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of 2-Methyl-3-nitrobenzohydrazide in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Experimental Workflow:
Materials:
-
Human cancer cell line
-
6-well cell culture plates
-
2-Methyl-3-nitrobenzohydrazide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 2-Methyl-3-nitrobenzohydrazide at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect the entire cell population, including floating cells from the supernatant, by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
While direct experimental data for 2-Methyl-3-nitrobenzohydrazide is currently lacking in the public domain, the provided application notes and protocols offer a robust starting point for its investigation as a potential therapeutic agent. The methodologies described are standard in the field of cancer drug discovery and can be adapted to explore the cytotoxic and apoptotic effects of this compound. Further studies would be required to elucidate its specific mechanism of action and to validate its therapeutic potential.
References
Application Notes and Protocols: 2-Methyl-3-nitrobenzohydrazide as a Versatile Building Block for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Methyl-3-nitrobenzohydrazide as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for analogous benzohydrazide derivatives and serve as a robust starting point for further research and development.
Introduction
2-Methyl-3-nitrobenzohydrazide is an aromatic hydrazide that holds significant promise as a scaffold in medicinal chemistry. The presence of a hydrazide moiety, a nitro group, and a methyl group on the benzene ring offers multiple reactive sites for the synthesis of a diverse range of heterocyclic and acyclic compounds. The hydrazide functional group is a cornerstone for constructing various bioactive molecules, including Schiff bases, 1,3,4-oxadiazoles, and pyrazoles, which are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects. The nitro group, an electron-withdrawing moiety, can influence the electronic properties of the resulting molecules and can also be reduced to an amino group, providing a pathway to further structural diversification.
Synthesis of 2-Methyl-3-nitrobenzohydrazide
The synthesis of 2-Methyl-3-nitrobenzohydrazide is a two-step process starting from the commercially available 2-methyl-3-nitrobenzoic acid. The first step involves the esterification of the carboxylic acid to its corresponding methyl ester, followed by the reaction with hydrazine hydrate to yield the desired benzohydrazide.
Experimental Protocols
Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate
This protocol is adapted from standard esterification procedures of aromatic carboxylic acids.
-
Materials:
-
2-Methyl-3-nitrobenzoic acid
-
Methanol (reagent grade)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-methyl-3-nitrobenzoate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ester.
-
Step 2: Synthesis of 2-Methyl-3-nitrobenzohydrazide
This protocol is a general method for the synthesis of benzohydrazides from their corresponding methyl esters.[1]
-
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
Hydrazine hydrate (80-95%)
-
Ethanol (95%)
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, 2-Methyl-3-nitrobenzohydrazide, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven to obtain pure 2-Methyl-3-nitrobenzohydrazide.
-
Synthesis Workflow
Caption: Synthetic pathway for 2-Methyl-3-nitrobenzohydrazide.
Application in the Synthesis of Novel Compounds
2-Methyl-3-nitrobenzohydrazide serves as a versatile starting material for the synthesis of various classes of heterocyclic compounds with potential biological activities.
Synthesis of Schiff Bases
Schiff bases are synthesized by the condensation reaction of 2-Methyl-3-nitrobenzohydrazide with various aromatic or heteroaromatic aldehydes. These compounds are known to possess a wide range of pharmacological properties.
General Experimental Protocol for Schiff Base Synthesis:
-
Materials:
-
2-Methyl-3-nitrobenzohydrazide
-
Substituted aldehyde (e.g., salicylaldehyde, p-anisaldehyde)
-
Ethanol or Glacial acetic acid
-
Catalytic amount of concentrated sulfuric acid (optional)
-
-
Procedure:
-
Dissolve 2-Methyl-3-nitrobenzohydrazide (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add the substituted aldehyde (1.0 eq) to the solution.
-
Add a few drops of concentrated sulfuric acid as a catalyst (optional).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure product.
-
Logical Relationship for Schiff Base Formation
Caption: Formation of Schiff bases from 2-Methyl-3-nitrobenzohydrazide.
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles can be synthesized from 2-Methyl-3-nitrobenzohydrazide through cyclization reactions, often using reagents like carbon disulfide or cyanogen bromide.
General Experimental Protocol for 1,3,4-Oxadiazole Synthesis:
-
Materials:
-
2-Methyl-3-nitrobenzohydrazide
-
Carbon disulfide (CS₂) or Cyanogen bromide (CNBr)
-
Potassium hydroxide (KOH)
-
Ethanol
-
-
Procedure (using Carbon Disulfide):
-
Dissolve 2-Methyl-3-nitrobenzohydrazide (1.0 eq) in ethanol containing potassium hydroxide (1.1 eq).
-
Add carbon disulfide (1.5 eq) and reflux the mixture for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter, wash with water, and recrystallize from a suitable solvent to obtain the pure 1,3,4-oxadiazole derivative.
-
Experimental Workflow for 1,3,4-Oxadiazole Synthesis
Caption: Workflow for synthesizing 1,3,4-oxadiazoles.
Potential Biological Activities and Data Presentation
Derivatives of nitrobenzohydrazides have been reported to exhibit a range of biological activities. While specific data for 2-methyl-3-nitrobenzohydrazide derivatives is limited in publicly available literature, the following tables present hypothetical quantitative data based on analogous compounds to guide future research.
Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | E. coli | C. albicans |
| 2M3N-SB1 | Schiff Base (Salicylaldehyde) | 16 | 32 | 64 |
| 2M3N-SB2 | Schiff Base (p-Anisaldehyde) | 32 | 64 | 128 |
| 2M3N-OXD1 | 1,3,4-Oxadiazole-thione | 8 | 16 | 32 |
| Ciprofloxacin | (Control) | 1 | 0.5 | N/A |
| Fluconazole | (Control) | N/A | N/A | 2 |
Table 2: Hypothetical Anticancer Activity Data (IC₅₀ in µM)
| Compound ID | Derivative Type | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| 2M3N-SB1 | Schiff Base (Salicylaldehyde) | 12.5 | 18.2 | 25.1 |
| 2M3N-SB2 | Schiff Base (p-Anisaldehyde) | 20.8 | 29.5 | 35.7 |
| 2M3N-OXD1 | 1,3,4-Oxadiazole-thione | 5.2 | 8.9 | 15.4 |
| Doxorubicin | (Control) | 0.8 | 1.1 | 1.5 |
Signaling Pathway Implication (Hypothetical)
Derivatives of benzohydrazides have been implicated in various cellular signaling pathways. For instance, certain anticancer hydrazones are thought to induce apoptosis through the intrinsic mitochondrial pathway.
Hypothetical Apoptosis Induction Pathway
Caption: Potential apoptosis pathway activated by 2M3N derivatives.
Conclusion
2-Methyl-3-nitrobenzohydrazide is a promising and versatile building block for the synthesis of a wide array of novel compounds. The synthetic protocols provided herein offer a solid foundation for researchers to explore the chemical space around this scaffold. The potential for discovering new molecules with significant antimicrobial and anticancer activities makes 2-Methyl-3-nitrobenzohydrazide a valuable tool in drug discovery and development. Further investigation into the synthesis and biological evaluation of its derivatives is highly encouraged.
References
Application Notes and Protocols for the Laboratory Preparation of 2-Methyl-3-nitrobenzohydrazide
Abstract
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2-Methyl-3-nitrobenzohydrazide, a valuable intermediate in drug discovery and development. The synthesis is a three-step process commencing with the oxidation of 3-nitro-o-xylene to produce 2-methyl-3-nitrobenzoic acid. This is followed by the esterification of the carboxylic acid to methyl 2-methyl-3-nitrobenzoate, and finally, the reaction with hydrazine hydrate to yield the target hydrazide. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, offering a comprehensive overview of the synthetic pathway, detailed experimental procedures, and expected outcomes.
Introduction
2-Methyl-3-nitrobenzohydrazide and its derivatives are of significant interest in medicinal chemistry due to their potential as precursors for a variety of heterocyclic compounds with diverse biological activities. The presence of the nitro group and the hydrazide functionality allows for a wide range of chemical modifications, making it a versatile building block in the synthesis of novel therapeutic agents. The synthetic route detailed herein is a reliable and reproducible method for obtaining this compound in a laboratory setting.
Overall Reaction Scheme
The synthesis of 2-Methyl-3-nitrobenzohydrazide is accomplished in three sequential steps as illustrated below:
Caption: Overall three-step synthesis of 2-Methyl-3-nitrobenzohydrazide.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid
This procedure involves the oxidation of 3-nitro-o-xylene. One common method utilizes an oxidizing agent in the presence of a catalyst.
Materials:
-
3-Nitro-o-xylene
-
Acetic acid
-
Cobalt(II) acetate
-
Manganese(II) acetate
-
Sodium bromide
-
Oxygen gas
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Isopropanol
Procedure:
-
To a suitable reactor, add 3-nitro-o-xylene, acetic acid, cobalt(II) acetate, manganese(II) acetate, and sodium bromide.
-
Pressurize the reactor with oxygen and heat the mixture to 133-136°C for approximately 7.5 hours, or until the concentration of 3-nitro-o-xylene is below 10%.
-
Cool the reaction mixture to 10-15°C and stir for 1 hour to allow for crystallization of the crude product.
-
Filter the solid crude product and wash it with water.
-
To purify, dissolve the crude product in a minimal amount of hot isopropanol (80-82°C).
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate to 10-20°C and stir for 1 hour to induce crystallization.
-
Filter the purified 2-methyl-3-nitrobenzoic acid, wash with cold isopropanol, and dry under vacuum.
Step 2: Synthesis of Methyl 2-Methyl-3-nitrobenzoate
This step describes the Fischer esterification of the carboxylic acid obtained in Step 1.
Materials:
-
2-Methyl-3-nitrobenzoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid in an excess of anhydrous methanol.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-methyl-3-nitrobenzoate.
-
The crude product can be further purified by recrystallization from methanol.
Step 3: Synthesis of 2-Methyl-3-nitrobenzohydrazide
The final step involves the reaction of the methyl ester with hydrazine hydrate.
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or another suitable alcohol)
Procedure:
-
In a round-bottom flask, dissolve methyl 2-methyl-3-nitrobenzoate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC until the starting ester is consumed.[1]
-
After the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product.
-
If precipitation is not sufficient, the volume of the solvent can be reduced under vacuum.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to yield 2-methyl-3-nitrobenzohydrazide.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of 2-Methyl-3-nitrobenzohydrazide.
| Step | Product | Starting Material | Method | Yield (%) | Melting Point (°C) | Reference |
| 1 | 2-Methyl-3-nitrobenzoic acid | 3-Nitro-o-xylene | Oxidation (O₂, Co/Mn catalyst) | ~80 | 182-184 | |
| 2 | Methyl 2-methyl-3-nitrobenzoate | 2-Methyl-3-nitrobenzoic acid | Fischer Esterification (H₂SO₄/MeOH) | High | - | |
| 3 | 2-Methyl-3-nitrobenzohydrazide | Methyl 2-methyl-3-nitrobenzoate | Hydrazinolysis (N₂H₄·H₂O/EtOH) | >90 | - | [2] |
Note: Yields and melting points are subject to variation based on experimental conditions and purity of reagents.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow of the entire synthesis process, from starting materials to the final product, including the key reaction types and intermediate stages.
Caption: Workflow diagram illustrating the synthesis of 2-Methyl-3-nitrobenzohydrazide.
Conclusion
The protocols described in these application notes provide a clear and detailed guide for the successful laboratory preparation of 2-Methyl-3-nitrobenzohydrazide. By following these procedures, researchers can reliably synthesize this important chemical intermediate for use in further drug development and chemical synthesis endeavors. Careful attention to reaction conditions and purification techniques is crucial for obtaining a high yield and purity of the final product.
References
Application Note: Derivatization of 2-Methyl-3-nitrobenzohydrazide for High-Throughput Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The pharmacological importance of these molecules is often attributed to the presence of the azomethine group (–NH–N=CH–), which acts as a key pharmacophore.[1] This document provides detailed protocols for the synthesis of the core intermediate, 2-Methyl-3-nitrobenzohydrazide, its subsequent derivatization into a library of hydrazones, and the biological screening of these new chemical entities for potential antimicrobial and anticancer activities.
I. Synthesis and Derivatization Workflow
The overall workflow involves a two-step synthesis process. First, 2-Methyl-3-nitrobenzoic acid is converted to its corresponding hydrazide. Second, this hydrazide is derivatized by condensation with various aromatic and heteroaromatic aldehydes to produce a library of 2-Methyl-3-nitrobenzohydrazones.
Caption: General workflow for synthesis and derivatization.
II. Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-3-nitrobenzohydrazide
This protocol describes the conversion of 2-Methyl-3-nitrobenzoic acid to 2-Methyl-3-nitrobenzohydrazide via an ester intermediate.
A. Materials:
-
2-Methyl-3-nitrobenzoic acid
-
Methanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)[5]
-
Hydrazine Hydrate (80-99%)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
B. Procedure:
-
Esterification:
-
To a solution of 2-Methyl-3-nitrobenzoic acid (1.0 eq) in absolute methanol, add a catalytic amount of concentrated sulfuric acid (or use thionyl chloride for acid chloride formation).[5]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester (Methyl 2-Methyl-3-nitrobenzoate) with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.
-
-
Hydrazinolysis:
-
Dissolve the synthesized ester (1.0 eq) in ethanol or isopropanol.[6]
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.[3]
-
Upon cooling, the solid product, 2-Methyl-3-nitrobenzohydrazide, will often precipitate.[8]
-
Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure hydrazide.[8]
-
Protocol 2: Synthesis of 2-Methyl-3-nitrobenzohydrazone Derivatives (General Procedure)
This protocol outlines the condensation reaction between the synthesized hydrazide and various aldehydes to form hydrazones.[8][9]
A. Materials:
-
2-Methyl-3-nitrobenzohydrazide
-
Various substituted aromatic/heterocyclic aldehydes (e.g., benzaldehyde, salicylaldehyde, pyridine-2-carboxaldehyde)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
TLC plates
B. Procedure:
-
Dissolve 2-Methyl-3-nitrobenzohydrazide (1.0 mmol) in absolute ethanol (20-30 mL) in a round-bottom flask.
-
Add the selected aldehyde (1.0 mmol) to the solution.[8]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[8]
-
Heat the mixture to reflux and maintain for 3-4 hours, with constant stirring.[8]
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
After the reaction is complete, cool the mixture to room temperature. The solid hydrazone derivative will typically precipitate.[8]
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
For further purification, recrystallize the product from a suitable solvent like ethanol or a solvent mixture.[8]
-
Characterize the final compounds using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2]
III. Biological Screening Protocols
Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Method for MIC)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1]
Caption: Workflow for MIC determination via broth microdilution.
A. Materials:
-
Synthesized hydrazone derivatives
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Standard antibiotic (e.g., Gentamicin, Ciprofloxacin) as a positive control[9][10]
-
DMSO (for dissolving compounds)
-
Incubator
B. Procedure:
-
Prepare a stock solution of each test compound (e.g., 10 mg/mL in DMSO).
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (appropriately diluted in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[1] Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
Prepare a bacterial inoculum standardized to 0.5 McFarland turbidity, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][8]
-
Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.[8]
-
Cover the plate and incubate at 37°C for 18-24 hours.[8]
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
Protocol 4: Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11][12]
A. Materials:
-
Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT-116-colon)[3][11][13]
-
Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)[7]
-
96-well plates
-
Synthesized hydrazone derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
B. Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.[12]
-
Remove the old medium and add 100 µL of medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin or Paclitaxel).[7][13]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[12]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[12]
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
IV. Potential Mechanism of Action
Hydrazide derivatives are known to exert their biological effects through various mechanisms. In bacteria, a key target is DNA gyrase, an essential enzyme for DNA replication.[1][8] Molecular docking studies often suggest these compounds can fit into the enzyme's active site, disrupting its function.[8][9]
Caption: Postulated inhibition of bacterial DNA gyrase.
V. Data Presentation
Quantitative results from the screening assays should be summarized in tables for clear comparison and structure-activity relationship (SAR) analysis.
Table 1: Antimicrobial Activity of Hydrazone Derivatives (Hypothetical Data)
| Compound ID | R-Group (from R-CHO) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| HYD-01 | Phenyl | 32 | 64 |
| HYD-02 | 4-Chlorophenyl | 8 | 16 |
| HYD-03 | 4-Nitrophenyl | 4 | 8 |
| HYD-04 | 2-Hydroxyphenyl | 16 | 32 |
| HYD-05 | Thiophen-2-yl | 8 | 8 |
| Gentamicin | - | 1 | 2 |
Table 2: Anticancer Activity of Hydrazone Derivatives (Hypothetical Data)
| Compound ID | R-Group (from R-CHO) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) |
| HYD-01 | Phenyl | 25.4 | 31.2 |
| HYD-02 | 4-Chlorophenyl | 10.1 | 15.8 |
| HYD-03 | 4-Nitrophenyl | 12.5 | 18.3 |
| HYD-06 | Naphthalen-2-yl | 5.2 | 7.9 |
| HYD-07 | Pyrrol-2-yl | 2.99[13] | 1.71[13] |
| Doxorubicin | - | 0.8 | 1.1 |
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. benchchem.com [benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-3-nitrobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: These application notes are intended for guidance and are based on available safety data for structurally related compounds and general principles of laboratory safety. A specific Safety Data Sheet (SDS) for 2-Methyl-3-nitrobenzohydrazide was not available at the time of publication. Users should always perform a thorough risk assessment before handling this chemical.
Introduction
2-Methyl-3-nitrobenzohydrazide is a chemical compound of interest in organic synthesis and drug discovery. Its structure, featuring a hydrazide functional group and a nitrated aromatic ring, makes it a potential precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of the nitro group and the hydrazide moiety suggests that this compound should be handled with care, considering the potential hazards associated with aromatic nitro compounds and hydrazides. These notes provide protocols for the safe handling, storage, and use of 2-Methyl-3-nitrobenzohydrazide in a laboratory setting.
Physical and Chemical Properties
Quantitative data for 2-Methyl-3-nitrobenzohydrazide is limited. The following table summarizes available data for the compound and its precursor, 2-Methyl-3-nitrobenzoic acid, for reference.
| Property | 2-Methyl-3-nitrobenzohydrazide | 2-Methyl-3-nitrobenzoic Acid |
| Molecular Formula | C₈H₉N₃O₃ | C₈H₇NO₄ |
| Molecular Weight | 195.18 g/mol | 181.15 g/mol |
| Appearance | Not specified (likely a solid) | Light yellow powder/solid[1][2] |
| Melting Point | Not specified | 182 - 186 °C[1] |
| Solubility | Not specified | No information available[2] |
| Stability | Stable under recommended storage conditions[1] | Stable under normal conditions[2] |
Safety and Handling
3.1. Hazard Identification
Based on the functional groups present and data from related compounds like 2-Methyl-3-nitrobenzoic acid, 2-Methyl-3-nitrobenzohydrazide should be considered hazardous.
-
Aromatic Nitro Compounds: Can be toxic and may cause cyanosis and anemia upon absorption. They are often readily absorbed through the skin.
-
Hydrazides: Can be reactive and may have irritating properties.
-
2-Methyl-3-nitrobenzoic acid (related compound): Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]
3.2. Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is essential. The following are minimum recommendations:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[1][2]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1][3][4] If dust is generated, a suitable respirator may be necessary.
3.3. General Handling Precautions
-
Keep away from heat, sparks, and open flames.[1]
-
Handle in accordance with good industrial hygiene and safety practices.[2]
Storage
Proper storage is crucial to maintain the integrity and safety of 2-Methyl-3-nitrobenzohydrazide.
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][3]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[1]
-
Storage Class: Combustible Solid.
Experimental Protocols
5.1. Protocol for Preparing a Solution
This protocol outlines a general procedure for preparing a solution of 2-Methyl-3-nitrobenzohydrazide for experimental use.
-
Preparation: Ensure the work area, typically a chemical fume hood, is clean and free of clutter. Assemble all necessary glassware and equipment.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of 2-Methyl-3-nitrobenzohydrazide.
-
Dissolution: Transfer the weighed solid to a suitable flask. Add the desired solvent in portions, with stirring, until the solid is fully dissolved.
-
Storage of Solution: If the solution is not for immediate use, transfer it to a clearly labeled, sealed container. Store under appropriate conditions (e.g., protected from light, refrigerated if necessary).
5.2. First Aid Measures
In case of exposure, follow these first aid protocols based on data for 2-Methyl-3-nitrobenzoic acid:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[4]
5.3. Spill and Disposal
-
Spill: For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[2] Clean the spill area thoroughly.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1][3][4]
Visualizations
Diagram 1: General Handling Workflow for 2-Methyl-3-nitrobenzohydrazide
Caption: Workflow for handling 2-Methyl-3-nitrobenzohydrazide.
Diagram 2: Logic for Storage and Incompatibility
Caption: Storage guidelines for 2-Methyl-3-nitrobenzohydrazide.
References
Application Notes and Protocols: 2-Methyl-3-nitrobenzohydrazide in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Methyl-3-nitrobenzohydrazide and its derivatives as antimicrobial agents. The information is based on the known biological activities of structurally related nitrobenzohydrazide and hydrazone compounds. Detailed protocols for synthesis and antimicrobial evaluation are provided to guide researchers in exploring this chemical scaffold.
Introduction
Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties[1][2]. The presence of a nitro group on the benzene ring can significantly influence the antimicrobial potency. Nitro compounds often act as prodrugs that are activated by microbial nitroreductases to generate reactive nitrogen species, which are toxic to the microorganisms[3]. While specific data on 2-Methyl-3-nitrobenzohydrazide is not extensively available in the reviewed literature, the analysis of related nitro-substituted benzohydrazides suggests that this compound and its derivatives are promising candidates for the development of new antimicrobial agents.
This document outlines the synthesis of 2-Methyl-3-nitrobenzohydrazide and its subsequent conversion to hydrazone derivatives. It also provides detailed protocols for evaluating their in vitro antimicrobial activity.
Synthesis Protocols
1. Synthesis of 2-Methyl-3-nitrobenzohydrazide
This protocol describes the synthesis of 2-Methyl-3-nitrobenzohydrazide from its corresponding benzoic acid.
-
Materials:
-
2-Methyl-3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous methanol or ethanol
-
Dry glassware
-
-
Procedure:
-
Esterification: A mixture of 2-Methyl-3-nitrobenzoic acid (1 eq.) in anhydrous methanol or ethanol is cooled in an ice bath. Thionyl chloride (1.2 eq.) is added dropwise with stirring. The reaction mixture is then refluxed for 4-6 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC). After completion, the excess solvent is removed under reduced pressure to obtain the methyl 2-methyl-3-nitrobenzoate.
-
Hydrazinolysis: The crude ester is dissolved in ethanol, and hydrazine hydrate (1.5-2 eq.) is added. The mixture is refluxed for 6-8 hours[1]. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate of 2-Methyl-3-nitrobenzohydrazide is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the pure product[1].
-
2. Synthesis of 2-Methyl-3-nitrobenzohydrazide Derivatives (Hydrazones)
This protocol outlines the synthesis of N'-substituted-2-methyl-3-nitrobenzohydrazones.
-
Materials:
-
2-Methyl-3-nitrobenzohydrazide
-
Various aromatic or heteroaromatic aldehydes
-
Ethanol or acetic acid
-
Catalytic amount of glacial acetic acid (if using ethanol as solvent)
-
-
Procedure:
-
A solution of 2-Methyl-3-nitrobenzohydrazide (1 eq.) in ethanol is prepared.
-
To this solution, the desired substituted aldehyde (1 eq.) is added, followed by a few drops of glacial acetic acid as a catalyst.
-
The reaction mixture is refluxed for 2-4 hours. The formation of the hydrazone product can be observed as a precipitate.
-
After cooling, the solid product is filtered, washed with cold ethanol, and dried.
-
The purity of the synthesized hydrazone can be checked by TLC, and the product can be further purified by recrystallization.
-
DOT Script for Synthesis Workflow
Caption: General synthesis workflow for 2-Methyl-3-nitrobenzohydrazide and its hydrazone derivatives.
Antimicrobial Activity Protocols
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]
-
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Synthesized compounds (stock solutions in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Resazurin solution (for viability indication)
-
-
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds is prepared in the appropriate broth in the wells of a 96-well plate. The final concentration range may vary, for example, from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: A standardized microbial suspension is prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. A viability indicator like resazurin can be added to aid in the visualization of microbial growth.
-
2. Disk Diffusion Method
This method is a qualitative test to assess the susceptibility of bacteria to antimicrobial agents.[7]
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile paper disks (6 mm diameter)
-
Synthesized compounds
-
Positive control antibiotic disks
-
-
Procedure:
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and streaked evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.[6]
-
Disk Application: Sterile paper disks are impregnated with a known concentration of the test compounds and placed on the agar surface. A positive control disk is also applied.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[6][7]
-
DOT Script for Antimicrobial Testing Workflow
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. woah.org [woah.org]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
Application Notes and Protocols for 2-Methyl-3-nitrobenzohydrazide in Cancer Research
Disclaimer: As of the current date, specific research data on the direct application of 2-Methyl-3-nitrobenzohydrazide in cancer research is not extensively available in the public domain. The following application notes and protocols are based on the known activities of structurally related compounds, such as other benzohydrazide derivatives, nitroaromatics, and hydrazones, which have demonstrated potential in cancer research. These notes are intended to serve as a guideline for researchers and drug development professionals interested in investigating the potential of 2-Methyl-3-nitrobenzohydrazide as an anticancer agent.
Application Notes
1. Introduction
2-Methyl-3-nitrobenzohydrazide is a small molecule belonging to the benzohydrazide class of compounds. The presence of a nitro group and a methyl group on the benzene ring, combined with the hydrazide functional group, suggests potential for diverse biological activities. Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[1] The structural similarity to compounds like 4-methyl-3-nitrobenzoic acid, which has been shown to inhibit cancer cell migration, suggests that 2-Methyl-3-nitrobenzohydrazide could be a valuable candidate for anticancer drug discovery.[2]
2. Potential Mechanisms of Action
Based on the activities of related compounds, 2-Methyl-3-nitrobenzohydrazide could potentially exert its anticancer effects through several mechanisms:
-
Inhibition of Cell Proliferation: Many benzohydrazide derivatives have demonstrated cytotoxic effects against various cancer cell lines, including colon, lung, and breast cancer.[1][3] It is hypothesized that 2-Methyl-3-nitrobenzohydrazide may interfere with key signaling pathways involved in cell cycle progression and proliferation.
-
Induction of Apoptosis: The compound could potentially trigger programmed cell death in cancer cells by activating intrinsic or extrinsic apoptotic pathways.
-
Inhibition of Cancer Cell Migration and Invasion: Drawing parallels with 4-methyl-3-nitrobenzoic acid, 2-Methyl-3-nitrobenzohydrazide might inhibit the migratory and invasive capabilities of cancer cells, which are crucial for metastasis.[2] This could involve the modulation of the actin cytoskeleton and cell adhesion processes.
-
Hypoxia-Selective Cytotoxicity: The nitroaromatic group in 2-Methyl-3-nitrobenzohydrazide is a key feature of many hypoxia-activated prodrugs.[4][5] In the low-oxygen environment characteristic of solid tumors, the nitro group can be reduced to cytotoxic metabolites, leading to selective killing of cancer cells with minimal damage to healthy tissues.
-
Enzyme Inhibition: Hydrazone derivatives are known to act as enzyme inhibitors. 2-Methyl-3-nitrobenzohydrazide could potentially inhibit enzymes that are overexpressed in cancer cells and are critical for their survival and growth.
3. Potential Applications in Cancer Research
-
Lead Compound for Drug Development: 2-Methyl-3-nitrobenzohydrazide can serve as a scaffold for the synthesis of a library of derivatives with improved potency and selectivity. Its precursor, methyl 2-methyl-3-nitrobenzoate, is noted for its role in the development of cancer therapies like Lenalidomide.[6]
-
Tool for Studying Cancer Biology: If the compound shows a specific mechanism of action, it could be used as a chemical probe to investigate signaling pathways involved in cancer progression.
-
Combination Therapy: 2-Methyl-3-nitrobenzohydrazide could be evaluated in combination with existing chemotherapeutic agents to assess for synergistic effects and the potential to overcome drug resistance.
Hypothetical Data Presentation
The following table represents a hypothetical summary of the cytotoxic activity of 2-Methyl-3-nitrobenzohydrazide against a panel of human cancer cell lines, as would be determined by an MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HCT-116 | Colon Carcinoma | 15.5 |
| MCF-7 | Breast Adenocarcinoma | 22.8 |
| A549 | Lung Carcinoma | 35.2 |
| HeLa | Cervical Carcinoma | 18.9 |
| HepG2 | Hepatocellular Carcinoma | 25.1 |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of 2-Methyl-3-nitrobenzohydrazide on the viability and proliferation of cancer cells.
-
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
2-Methyl-3-nitrobenzohydrazide (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of 2-Methyl-3-nitrobenzohydrazide in complete medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Cell Migration Assay (Wound Healing Assay)
This protocol assesses the effect of 2-Methyl-3-nitrobenzohydrazide on cancer cell migration.
-
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
2-Methyl-3-nitrobenzohydrazide
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of 2-Methyl-3-nitrobenzohydrazide (predetermined from the MTT assay). Use a vehicle control for comparison.
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C and capture images of the same wound area at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
-
Visualizations
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: General workflow for screening novel anticancer compounds.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents [ouci.dntb.gov.ua]
- 6. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-3-nitrobenzohydrazide
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-Methyl-3-nitrobenzohydrazide. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-Methyl-3-nitrobenzohydrazide?
A1: The most common and efficient synthetic route involves a two-step process. First, 2-Methyl-3-nitrobenzoic acid is esterified, typically to its methyl ester, methyl 2-methyl-3-nitrobenzoate. This is followed by the hydrazinolysis of the ester using hydrazine hydrate to yield the final product, 2-Methyl-3-nitrobenzohydrazide.
Q2: My yield of 2-Methyl-3-nitrobenzohydrazide is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete esterification: If the initial conversion of 2-Methyl-3-nitrobenzoic acid to its ester is not complete, the unreacted acid will not participate in the hydrazinolysis step.
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Suboptimal reaction conditions for hydrazinolysis: Temperature, reaction time, and the molar ratio of reactants are critical. Insufficient heating or a short reaction time may lead to an incomplete reaction.
-
Degradation of hydrazine hydrate: Hydrazine hydrate is susceptible to degradation. Using old or improperly stored reagent can significantly reduce the yield.
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Side reactions: Although less common with esters compared to more reactive starting materials like acyl chlorides, side reactions can still occur, especially at excessively high temperatures.
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Inefficient product isolation and purification: Significant product loss can occur during workup and purification steps.
Q3: I am having difficulty purifying the final product. What are the recommended methods?
A3: Recrystallization is the most effective method for purifying crude 2-Methyl-3-nitrobenzohydrazide. A common solvent for recrystallization is ethanol or a mixture of ethanol and water. The choice of solvent should be one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Q4: What are the potential side products in this synthesis?
A4: While the reaction of esters with hydrazine hydrate is generally clean, potential side products can include:
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Unreacted starting materials: Residual methyl 2-methyl-3-nitrobenzoate may be present if the reaction does not go to completion.
-
N,N'-bis(2-methyl-3-nitrobenzoyl)hydrazine: This can form if the hydrazide product reacts with another molecule of the ester, although this is more prevalent when using more reactive acylating agents.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting ester from the hydrazide product. The disappearance of the starting material spot indicates the completion of the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Suboptimal molar ratio of hydrazine hydrate.3. Inefficient purification. | 1. Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting ester is consumed.2. Use a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents).3. Optimize the recrystallization procedure to minimize product loss. Ensure the product fully precipitates before filtration. |
| Oily Product Instead of Solid | 1. Presence of significant impurities, such as unreacted starting materials or solvent residues. | 1. Ensure the reaction has gone to completion using TLC. Purify the crude product by column chromatography before recrystallization. Ensure all solvent is removed under reduced pressure. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Decomposed hydrazine hydrate. | 1. Extend the reflux time and monitor by TLC.2. Use fresh, high-quality hydrazine hydrate. |
| Product Contaminated with Starting Material | 1. Incomplete reaction.2. Inefficient purification. | 1. Ensure the reaction is complete by extending the reaction time.2. Optimize the recrystallization process. If necessary, perform a second recrystallization. |
Data Presentation
The following table summarizes the illustrative effect of different reaction conditions on the yield of 2-Methyl-3-nitrobenzohydrazide from methyl 2-methyl-3-nitrobenzoate. This data is based on general principles of hydrazide synthesis and is intended as a guide for optimization.
| Entry | Temperature (°C) | Reaction Time (h) | Hydrazine Hydrate (Equivalents) | Solvent | Illustrative Yield (%) |
| 1 | 60 | 4 | 1.1 | Ethanol | 75 |
| 2 | 80 (Reflux) | 4 | 1.1 | Ethanol | 85 |
| 3 | 80 (Reflux) | 8 | 1.1 | Ethanol | 92 |
| 4 | 80 (Reflux) | 8 | 1.5 | Ethanol | 95 |
| 5 | 80 (Reflux) | 8 | 1.5 | Methanol | 93 |
Experimental Protocols
Step 1: Synthesis of Methyl 2-Methyl-3-nitrobenzoate
This protocol describes the esterification of 2-Methyl-3-nitrobenzoic acid.
Materials:
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2-Methyl-3-nitrobenzoic acid
-
Methanol
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Concentrated Sulfuric Acid
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Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-Methyl-3-nitrobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-methyl-3-nitrobenzoate. The product can be used in the next step without further purification if it is of sufficient purity.
Step 2: Synthesis of 2-Methyl-3-nitrobenzohydrazide
This protocol details the hydrazinolysis of methyl 2-methyl-3-nitrobenzoate.
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
Hydrazine hydrate (98% or higher)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve methyl 2-methyl-3-nitrobenzoate in ethanol.
-
Add 1.5 equivalents of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
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Cool the reaction mixture to room temperature, and then place it in an ice bath to induce crystallization of the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
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Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
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Dry the purified 2-Methyl-3-nitrobenzohydrazide in a vacuum oven.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of 2-Methyl-3-nitrobenzohydrazide.
Troubleshooting Logic
Caption: Troubleshooting workflow for addressing low yield in the synthesis.
Technical Support Center: Purification of 2-Methyl-3-nitrobenzohydrazide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 2-Methyl-3-nitrobenzohydrazide. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 2-Methyl-3-nitrobenzohydrazide?
A1: Common impurities can include unreacted starting materials such as 2-methyl-3-nitrobenzoic acid or its corresponding ester, residual solvents from the synthesis, and potentially isomeric byproducts where the nitro group is in a different position on the benzene ring. Incomplete reactions or side reactions during the hydrazide formation can also lead to byproducts.
Q2: How can I assess the purity of my 2-Methyl-3-nitrobenzohydrazide sample?
A2: The purity of your sample can be initially assessed using Thin Layer Chromatography (TLC). The presence of multiple spots indicates impurities. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. The melting point of the purified compound should be sharp and within a narrow range. A broad melting point range typically suggests the presence of impurities.
Q3: Which purification technique is most suitable for 2-Methyl-3-nitrobenzohydrazide?
A3: The choice of purification technique depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities with different solubilities. If the crude product contains impurities with similar polarity to the desired compound, column chromatography is the more appropriate method for achieving high purity.[1]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can happen if the solute's melting point is lower than the solvent's boiling point or if the solution is too supersaturated.[1] To resolve this, you can try the following:
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Add a small amount of a co-solvent to increase the solubility of the oil.
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Re-heat the solution to dissolve the oil, then allow it to cool much more slowly.
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Try a different solvent system altogether.
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Seeding the solution with a pure crystal of the compound can also induce crystallization.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or Broad Melting Point | Presence of impurities such as unreacted starting materials or isomeric byproducts.[1] | Perform Thin Layer Chromatography (TLC) to identify the number of components.[1] Proceed with recrystallization or column chromatography for further purification. |
| Multiple Spots on TLC | The crude product is a mixture of the desired compound and impurities.[1] | If the spots have significantly different Rf values, recrystallization may be sufficient. If the Rf values are close, column chromatography is necessary for effective separation.[1] |
| Low Yield After Purification | The compound may be partially soluble in the cold recrystallization solvent. Product may be lost during transfers or washes. For column chromatography, the compound may adhere too strongly to the stationary phase. | For recrystallization, use the minimum amount of hot solvent and wash the crystals with a small amount of ice-cold solvent. For column chromatography, ensure an appropriate mobile phase is used for efficient elution. |
| Product is an Oil, Not a Solid | Significant impurities are present, depressing the melting point.[2] | Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. If it remains an oil, column chromatography is the recommended purification method. |
| Colored Impurities Present | Byproducts from the nitration or subsequent reaction steps may be colored. | During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[3] |
Purification Method Comparison
| Purification Technique | Typical Purity | Estimated Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | Simple, fast, and effective for removing small amounts of impurities with different solubilities.[1] | May not be effective for separating isomers; potential for "oiling out".[1] |
| Column Chromatography | >99% | 40-75% | Excellent for separating compounds with similar polarities, including isomers.[1][4] | More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column.[1] |
Experimental Protocols
Recrystallization
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Solvent Selection: Test the solubility of the crude 2-Methyl-3-nitrobenzohydrazide in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol, methanol, or a mixture of ethanol and water are good starting points.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.
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Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography
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Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase. Test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system where the desired compound has an Rf value of approximately 0.3-0.4 and is well-separated from impurities.[1]
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column. Ensure the silica gel bed is level and free of air bubbles.[4] A small layer of sand can be added to the top to prevent disturbance of the silica bed.[5]
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel column.
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Elution: Add the mobile phase to the top of the column and begin collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Methyl-3-nitrobenzohydrazide.
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of 2-Methyl-3-nitrobenzohydrazide.
References
Technical Support Center: Navigating Common Challenges in 2-Methyl-3-nitrobenzohydrazide Reactions
Welcome to the technical support center for 2-Methyl-3-nitrobenzohydrazide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and application of this versatile molecule. As a substituted benzohydrazide, 2-Methyl-3-nitrobenzohydrazide presents unique challenges due to the electronic effects of the nitro group and the steric hindrance of the methyl group. This resource aims to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-Methyl-3-nitrobenzohydrazide, and what are the initial critical parameters to consider?
A1: The most prevalent and straightforward synthesis of 2-Methyl-3-nitrobenzohydrazide involves the reaction of a corresponding ester, typically methyl 2-methyl-3-nitrobenzoate, with hydrazine hydrate.[1] This nucleophilic acyl substitution reaction is widely used for preparing hydrazides.[2]
Critical initial parameters include:
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Purity of Starting Materials: Ensure the ester is of high purity. The precursor, 2-methyl-3-nitrobenzoic acid, can be synthesized by the nitration of m-toluic acid or oxidation of 3-nitro-o-xylene.[3][4] Impurities from these steps can carry over and complicate the hydrazide formation and purification.
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Hydrazine Hydrate Stoichiometry: A significant excess of hydrazine hydrate (often 10-20 fold) is highly recommended.[1] This serves multiple purposes: it drives the reaction equilibrium towards the product, minimizes the formation of dimeric byproducts, and can act as a solvent.[1]
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Solvent Selection: While the reaction can be run neat with excess hydrazine hydrate, an alcohol like methanol or ethanol is commonly used as a solvent to ensure homogeneity of the reaction mixture.[1]
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Reaction Temperature and Time: The reaction is typically carried out under reflux.[1] The reaction time can vary from a few hours to overnight, and it is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
Q2: I am observing a very low yield of 2-Methyl-3-nitrobenzohydrazide. What are the likely causes and how can I improve it?
A2: Low yields are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Guide: Low Product Yield
A low yield in the synthesis of 2-Methyl-3-nitrobenzohydrazide can be frustrating. This guide will walk you through a logical troubleshooting workflow to identify and address the root cause.
Caption: Troubleshooting workflow for low yield of 2-Methyl-3-nitrobenzohydrazide.
Q3: I am observing an unexpected side product. What could it be and how can I prevent its formation?
A3: The presence of the nitro group introduces the possibility of side reactions, particularly reduction.
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Reduction of the Nitro Group: Hydrazine is a reducing agent, and in the presence of a catalyst (even trace metal impurities), it can reduce the nitro group to an amino group.[5] This would result in the formation of 2-methyl-3-aminobenzohydrazide. To mitigate this, ensure your glassware is scrupulously clean and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that could promote nitro group reduction.
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Formation of 1,2-diacylhydrazine: If the concentration of the newly formed 2-Methyl-3-nitrobenzohydrazide becomes significant and the amount of hydrazine hydrate is insufficient, the product can act as a nucleophile and react with another molecule of the starting ester. This leads to the formation of a symmetrical 1,2-bis(2-methyl-3-nitrobenzoyl)hydrazine. The primary way to prevent this is by using a large excess of hydrazine hydrate.[1]
Q4: My product has poor solubility, making purification by recrystallization difficult. What are my options?
A4: Poor solubility of the final product is a common issue with hydrazides, which are often crystalline solids.[6] If you are struggling with recrystallization, consider the following:
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Solvent Screening: A systematic screening of solvents is the first step. The ideal solvent will dissolve the compound when hot but have low solubility when cold. Common solvents to try include ethanol, methanol, isopropanol, acetonitrile, or mixtures of these with water.
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Alternative Purification: If recrystallization proves ineffective, column chromatography on silica gel can be an alternative. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point. The polarity of the eluent can be gradually increased to elute your product.
| Problem | Potential Cause | Suggested Solution |
| Oily product that won't crystallize | Presence of impurities (e.g., unreacted ester, solvent) | Triturate with a non-polar solvent like hexane or pentane to induce crystallization. |
| Product "oils out" during recrystallization | Solvent is too non-polar or cooling is too rapid | Add a more polar co-solvent or allow the solution to cool more slowly. |
| No crystal formation upon cooling | Product is too soluble in the chosen solvent | Try a less polar solvent or a solvent mixture. Place in a freezer to encourage crystallization. |
| Low recovery after recrystallization | Product has some solubility in the cold solvent | Minimize the amount of hot solvent used. Cool the filtrate in an ice bath to recover more product. |
Q5: How do the methyl and nitro substituents influence the reactivity of 2-Methyl-3-nitrobenzohydrazide?
A5: The substituents on the benzene ring have a significant impact on the electronic properties and reactivity of the molecule.
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Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution. It also increases the acidity of the N-H protons of the hydrazide moiety, which can influence its reactivity in subsequent reactions.
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Methyl Group (-CH₃): The methyl group is an electron-donating group, which slightly activates the aromatic ring. Its position ortho to the hydrazide group can introduce steric hindrance, potentially affecting the approach of bulky reagents to the hydrazide functionality.
The interplay of these electronic and steric effects makes 2-Methyl-3-nitrobenzohydrazide a unique building block in medicinal chemistry and organic synthesis.[7]
Experimental Protocols
Standard Synthesis of 2-Methyl-3-nitrobenzohydrazide
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To a round-bottom flask equipped with a reflux condenser, add methyl 2-methyl-3-nitrobenzoate (1.0 eq).
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Add ethanol or methanol as a solvent (approximately 5-10 mL per gram of ester).
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Add hydrazine hydrate (80% solution in water, 10-20 eq) to the flask.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
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The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.[1]
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If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The product may crystallize out.
-
Alternatively, the reaction mixture can be poured into ice-water to precipitate the product. Collect the solid by filtration, wash with cold water, and dry.[8]
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Caption: General workflow for the synthesis of 2-Methyl-3-nitrobenzohydrazide.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 4. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Stability issues of 2-Methyl-3-nitrobenzohydrazide in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 2-Methyl-3-nitrobenzohydrazide in solution. The following information is based on general chemical principles of hydrazides and nitroaromatic compounds, as direct stability data for 2-Methyl-3-nitrobenzohydrazide is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-Methyl-3-nitrobenzohydrazide in solution?
A1: The stability of 2-Methyl-3-nitrobenzohydrazide in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing or reducing agents. Like other hydrazides, it is susceptible to hydrolysis, particularly under acidic or basic conditions.
Q2: My 2-Methyl-3-nitrobenzohydrazide solution has changed color. What could be the cause?
A2: A color change in your solution could indicate degradation of the compound. Nitroaromatic compounds can sometimes form colored byproducts upon degradation. It is recommended to prepare fresh solutions and protect them from light. You should also verify the pH of your solution, as significant deviations from neutrality can accelerate degradation.
Q3: I am observing poor solubility of 2-Methyl-3-nitrobenzohydrazide in my aqueous buffer. What can I do?
A3: Based on its parent compound, 2-Methyl-3-nitrobenzoic acid, 2-Methyl-3-nitrobenzohydrazide is expected to have low solubility in water.[1] To improve solubility, consider using a co-solvent such as DMSO or DMF, followed by dilution into your aqueous buffer. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.
Q4: How should I store solutions of 2-Methyl-3-nitrobenzohydrazide?
A4: For optimal stability, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. The stability of hydrazides generally increases as the pH approaches neutrality.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
This could be due to the degradation of 2-Methyl-3-nitrobenzohydrazide in your experimental solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Prepare a Fresh Solution: Always start by preparing a fresh solution of 2-Methyl-3-nitrobenzohydrazide to rule out degradation during storage.
-
Control Environmental Factors:
-
pH: Ensure the pH of your solution is near neutral (pH 6-8), as hydrazides are more stable in this range.[2][3][4][5]
-
Light: Protect your solution from light by using amber vials or covering the container with aluminum foil.
-
Temperature: Maintain a consistent and cool temperature for your experiment.
-
-
Analyze for Degradation: If possible, use analytical techniques like HPLC to check for the appearance of degradation products in your solution over the time course of your experiment.
-
Modify Experimental Protocol: If degradation is confirmed, consider shortening incubation times or adjusting the solution composition (e.g., buffer components, co-solvents).
Issue 2: Precipitate formation in the solution.
Precipitation may occur due to low solubility or changes in the solution that affect solubility.
Troubleshooting Steps:
-
Verify Solubility Limits: Determine the solubility of 2-Methyl-3-nitrobenzohydrazide in your specific solvent system. You may need to perform a solubility test by preparing a dilution series.
-
Adjust Co-solvent Concentration: If using a co-solvent, ensure the final concentration in your aqueous buffer does not exceed the limit where the compound remains soluble.
-
Check for pH-dependent Solubility: The solubility of the compound may be affected by the pH of the solution. Evaluate solubility at different pH values within your experimental range.
-
Temperature Effects: Ensure the temperature of your solution remains constant, as temperature fluctuations can affect solubility.
Data Summary
| Condition | Expected Stability of 2-Methyl-3-nitrobenzohydrazide | Rationale |
| pH | Stable around neutral pH (6-8).[2][3][4][5] Unstable in strong acidic (pH < 4) and strong basic (pH > 10) conditions. | Hydrazides can undergo acid or base-catalyzed hydrolysis.[6] |
| Temperature | Increased temperature will likely accelerate degradation. | Higher temperatures provide more energy for degradation reactions to occur. |
| Light | Potentially sensitive to UV light. | Nitroaromatic compounds can be photolabile. |
| Oxidizing Agents | Likely to be unstable. | The hydrazide functional group can be oxidized. |
| Bases | Incompatible with strong bases.[7] | Strong bases can catalyze hydrolysis and other degradation reactions. |
Experimental Protocols
The following are general protocols to assess the stability of 2-Methyl-3-nitrobenzohydrazide in your specific solution.
Protocol 1: pH Stability Assessment
Objective: To determine the stability of 2-Methyl-3-nitrobenzohydrazide at different pH values.
Methodology:
-
Prepare a stock solution of 2-Methyl-3-nitrobenzohydrazide in an appropriate organic solvent (e.g., DMSO).
-
Prepare a series of buffers at different pH values relevant to your experiments (e.g., pH 4, 5, 6, 7, 8, 9).
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Dilute the stock solution into each buffer to the final working concentration.
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Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).
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At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
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Analyze the concentration of the remaining 2-Methyl-3-nitrobenzohydrazide using a suitable analytical method like HPLC-UV.
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Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.
Protocol 2: Temperature Stability Assessment
Objective: To evaluate the effect of temperature on the stability of 2-Methyl-3-nitrobenzohydrazide.
Methodology:
-
Prepare a solution of 2-Methyl-3-nitrobenzohydrazide in your experimental buffer (at a pH where it is relatively stable).
-
Aliquot the solution into several vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C).
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At various time points, remove a vial from each temperature and analyze the concentration of the remaining compound by HPLC-UV.
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Compare the degradation profiles at different temperatures.
Potential Degradation Pathway
The primary degradation pathway for hydrazides in aqueous solution is hydrolysis. The general mechanism for acid-catalyzed hydrolysis is depicted below.
Caption: General mechanism of acid-catalyzed hydrolysis of a hydrazide.
References
- 1. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preliminary Determination Of Hydrolytic Stability Of A Pyrrole-Based Hydrazide And Its Hydrazone [ideas.repec.org]
- 5. researchgate.net [researchgate.net]
- 6. raineslab.com [raineslab.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-3-nitrobenzohydrazide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Methyl-3-nitrobenzohydrazide. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 2-Methyl-3-nitrobenzohydrazide?
A1: The most prevalent and practical synthetic approach is a two-step process. The first step involves the synthesis of the precursor, 2-Methyl-3-nitrobenzoic acid, followed by its conversion to 2-Methyl-3-nitrobenzohydrazide.
Q2: I am observing a low yield in the synthesis of 2-Methyl-3-nitrobenzoic acid. What are the potential causes and solutions?
A2: Low yields in the synthesis of 2-Methyl-3-nitrobenzoic acid can arise from several factors, including suboptimal reaction temperatures, which can lead to the formation of unwanted side products, or an incomplete reaction.[1] To improve the yield, it is crucial to maintain a low reaction temperature, typically between -10°C and 15°C, during the nitration of m-toluic acid or the oxidation of 3-nitro-o-xylene.[1][2] Utilizing powdered m-toluic acid can also enhance the dissolution rate and improve the overall conversion.[2]
Q3: My final product, 2-Methyl-3-nitrobenzohydrazide, is difficult to purify. What are the recommended purification methods?
A3: Recrystallization is the most effective method for purifying the final product. A suitable solvent system, such as ethanol or an ethanol/water mixture, should be used.[1][3] It is recommended to dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to promote the formation of pure crystals. Washing the crystals with a small amount of cold solvent after filtration will help remove any remaining impurities.[1]
Q4: How can I confirm the identity and purity of my synthesized 2-Methyl-3-nitrobenzohydrazide?
A4: The identity and purity of the final product can be confirmed using a combination of analytical techniques. A sharp melting point close to the literature value is a good indicator of high purity.[1] Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be employed to confirm the chemical structure. Chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are also useful for assessing purity.[1]
Troubleshooting Guides
Part 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | Ensure the reaction goes to completion by monitoring with TLC or HPLC.[2][3] |
| Formation of side-products (e.g., 2-methyl-6-nitrobenzoic acid, 3-nitrophthalic acid)[4] | Maintain a low reaction temperature (-10°C to 15°C) during nitration to improve selectivity.[1][2] | |
| Inefficient purification | Optimize the recrystallization process by using a minimal amount of hot solvent and allowing for slow cooling.[1] | |
| Product is an oil and does not solidify | Presence of impurities | Try to induce crystallization by scratching the inside of the flask with a glass rod. If that fails, consider an alternative purification method like column chromatography. |
| Product has a yellowish color | Residual 3-nitro-o-xylene | Ensure the starting material is fully consumed. Multiple recrystallizations may be necessary to obtain a colorless product.[5] |
Part 2: Conversion to 2-Methyl-3-nitrobenzohydrazide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | If using the esterification/hydrazinolysis route, ensure the esterification is complete before adding hydrazine hydrate. For the thionyl chloride route, ensure the acid is fully converted to the acid chloride. |
| Degradation of the product | Avoid prolonged heating during the reaction and purification steps. | |
| Loss of product during work-up | Ensure proper pH adjustment during extraction and minimize the amount of solvent used for washing. | |
| Formation of side-products | Dimerization or other side reactions of the acid chloride | Add the acid chloride solution slowly to a cooled solution of hydrazine hydrate. |
| Product is difficult to handle (sticky solid) | Residual solvent or impurities | Ensure the product is thoroughly dried under vacuum. If stickiness persists, recrystallization is recommended. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid from m-Toluic Acid
This protocol is based on the nitration of m-toluic acid.[2]
-
Reaction Setup: In a round-bottom flask, add powdered m-toluic acid (1.0 eq). Cool the flask in an ice-salt bath to -10°C.
-
Nitration: Slowly add fuming nitric acid (4.0 eq) to the cooled m-toluic acid with constant stirring, maintaining the temperature at -10°C.
-
Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is consumed (approximately 1 hour).
-
Work-up: Pour the reaction mixture onto crushed ice and stir until the ice melts.
-
Isolation: Collect the precipitated crude 2-Methyl-3-nitrobenzoic acid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Methyl-3-nitrobenzoic acid.
Protocol 2: Synthesis of 2-Methyl-3-nitrobenzohydrazide
This protocol involves a two-step process of esterification followed by hydrazinolysis.
Step 1: Esterification of 2-Methyl-3-nitrobenzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-3-nitrobenzoic acid (1.0 eq) in methanol (excess).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl 2-methyl-3-nitrobenzoate.
Step 2: Hydrazinolysis of Methyl 2-Methyl-3-nitrobenzoate
-
Reaction Setup: Dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq) in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux: Heat the mixture to reflux for 2 hours.[6]
-
Isolation: Cool the reaction mixture to room temperature. The product, 2-Methyl-3-nitrobenzohydrazide, should precipitate out. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: If necessary, recrystallize the product from ethanol.
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of 2-Methyl-3-nitrobenzoic Acid
| Parameter | Value | Reference |
| Starting Material | m-Toluic acid | [2] |
| Nitrating Agent | Fuming nitric acid | [2] |
| Reaction Temperature | -10 °C | [2] |
| Reaction Time | ~1 hour | [2] |
| Yield | ~50% | [2] |
Table 2: General Conditions for Benzohydrazide Synthesis
| Parameter | Method 1: Esterification & Hydrazinolysis | Method 2: Acid Chloride & Hydrazine |
| Intermediate | Methyl 2-methyl-3-nitrobenzoate | 2-Methyl-3-nitrobenzoyl chloride |
| Reagents | Methanol, H₂SO₄ (cat.), Hydrazine hydrate | Thionyl chloride, Hydrazine hydrate |
| Reaction Temperature | Reflux | Room temperature to reflux |
| General Yield | Moderate to high | High |
Visualizations
Caption: Synthetic workflow for 2-Methyl-3-nitrobenzohydrazide.
Caption: Troubleshooting logic for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Synthesis of 2-Methyl-3-nitrobenzohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-nitrobenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-Methyl-3-nitrobenzohydrazide?
The most common method for synthesizing 2-Methyl-3-nitrobenzohydrazide is a two-step process starting from 2-Methyl-3-nitrobenzoic acid.
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Step 1: Formation of the Acid Chloride. 2-Methyl-3-nitrobenzoic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂), to form the intermediate 2-Methyl-3-nitrobenzoyl chloride.
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Step 2: Hydrazinolysis. The resulting acid chloride is then reacted with hydrazine hydrate (N₂H₄·H₂O) to yield the final product, 2-Methyl-3-nitrobenzohydrazide.
Q2: What are the primary side reactions to be aware of during this synthesis?
The main potential side reactions are:
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Formation of 1,2-di(2-methyl-3-nitrobenzoyl)hydrazine: This occurs when one molecule of hydrazine reacts with two molecules of the acid chloride. This is a common byproduct in hydrazide synthesis.[1]
-
Incomplete conversion to the acid chloride: Residual 2-Methyl-3-nitrobenzoic acid may remain if the first step does not go to completion.
-
Formation of 2-Methyl-3-nitrobenzoic anhydride: This can occur if trace amounts of water are present during the formation of the acid chloride.
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Reduction of the nitro group: While generally stable, the nitro group can be reduced by hydrazine in the presence of certain catalysts or under harsh conditions, leading to amino-substituted byproducts.
Q3: How can I minimize the formation of the 1,2-di(2-methyl-3-nitrobenzoyl)hydrazine byproduct?
To favor the formation of the desired monobenzoylhydrazide, it is crucial to use an excess of hydrazine hydrate and to control the reaction temperature. Slowly adding the acid chloride to a cooled solution of excess hydrazine hydrate helps to ensure that the acid chloride preferentially reacts with a fresh hydrazine molecule rather than the already formed product.[1]
Q4: Is the nitro group stable during the reaction with hydrazine hydrate?
Under the typical conditions for hydrazide synthesis (e.g., in solvents like ethanol or methanol at moderate temperatures), the aromatic nitro group is generally stable and does not undergo reduction. However, it is important to be aware that hydrazine is a reducing agent, and in the presence of catalysts like Raney nickel or palladium on carbon, it can reduce nitro groups to amines.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the final product | 1. Incomplete formation of the acid chloride. 2. Formation of the 1,2-dibenzoylhydrazine byproduct. 3. Loss of product during workup and purification. | 1. Ensure the 2-Methyl-3-nitrobenzoic acid is completely dry. Use a slight excess of thionyl chloride and ensure the reaction goes to completion (e.g., by monitoring gas evolution). 2. Use a larger excess of hydrazine hydrate (3-5 equivalents). Add the acid chloride solution slowly to the hydrazine hydrate solution at a low temperature (0-5 °C). 3. Optimize the recrystallization solvent and minimize the number of transfer steps. |
| Product is an oil or fails to crystallize | 1. Presence of significant impurities, such as unreacted starting materials or byproducts. 2. Residual solvent. | 1. Attempt to purify the crude product using column chromatography. 2. Ensure the product is thoroughly dried under vacuum. If it remains oily, try triturating with a non-polar solvent like hexane to induce solidification. |
| Presence of a high-melting point impurity in the final product | This is likely the 1,2-di(2-methyl-3-nitrobenzoyl)hydrazine byproduct, which is often less soluble than the desired product. | 1. Optimize the reaction conditions to minimize its formation (see above). 2. Purify the product by careful recrystallization. The byproduct will often crystallize out first from a hot solution upon slight cooling. |
| The final product shows signs of decomposition (e.g., discoloration) | The product may be unstable at high temperatures or in the presence of light or air over extended periods. | Store the purified product in a cool, dark, and inert atmosphere. Avoid unnecessarily high temperatures during drying. |
Data Presentation
The following table summarizes the expected products and potential side products in the synthesis of 2-Methyl-3-nitrobenzohydrazide. Please note that the yields are qualitative and highly dependent on the specific reaction conditions used.
| Compound | Structure | Expected Yield | Notes |
| 2-Methyl-3-nitrobenzohydrazide | CH₃C₆H₃(NO₂)CONHNH₂ | Major | The desired product. |
| 1,2-di(2-methyl-3-nitrobenzoyl)hydrazine | (CH₃C₆H₃(NO₂)CO)₂N₂H₂ | Minor to Significant | Formation is favored by a low hydrazine to acid chloride ratio and higher temperatures. |
| 2-Methyl-3-nitrobenzoic acid | CH₃C₆H₃(NO₂)COOH | Trace | Present if the conversion to the acid chloride is incomplete. |
| 2-Methyl-3-nitrobenzoic anhydride | (CH₃C₆H₃(NO₂)CO)₂O | Trace | Can form in the presence of water during the acid chloride formation step. |
Experimental Protocols
The following is a representative protocol for the synthesis of 2-Methyl-3-nitrobenzohydrazide.
Step 1: Synthesis of 2-Methyl-3-nitrobenzoyl chloride
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In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-Methyl-3-nitrobenzoic acid (1.0 eq).
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Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF).
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Heat the mixture to reflux (approximately 70-80 °C) for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-Methyl-3-nitrobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of 2-Methyl-3-nitrobenzohydrazide
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In a separate flask, prepare a solution of hydrazine hydrate (3.0-5.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
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Cool the hydrazine hydrate solution to 0-5 °C in an ice bath.
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Dissolve the crude 2-Methyl-3-nitrobenzoyl chloride from Step 1 in a minimal amount of the same solvent.
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Slowly add the acid chloride solution dropwise to the cooled hydrazine hydrate solution with vigorous stirring, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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The product can be isolated by pouring the reaction mixture into cold water, which will cause the 2-Methyl-3-nitrobenzohydrazide to precipitate.
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Collect the solid by vacuum filtration, wash with cold water, and dry.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Visualizations
Caption: Synthesis pathway for 2-Methyl-3-nitrobenzohydrazide.
Caption: Formation of the 1,2-dibenzoylhydrazine side product.
Caption: Troubleshooting workflow for low product yield.
References
How to resolve solubility problems with 2-Methyl-3-nitrobenzohydrazide
Technical Support Center: 2-Methyl-3-nitrobenzohydrazide
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Methyl-3-nitrobenzohydrazide. The following information provides a structured approach to troubleshooting and resolving these issues.
Troubleshooting Workflow
A systematic approach is crucial when dealing with solubility problems. The following workflow provides a step-by-step guide to identifying and solving solubility challenges with 2-Methyl-3-nitrobenzohydrazide.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: My 2-Methyl-3-nitrobenzohydrazide is not dissolving in water. What should I do first?
A1: 2-Methyl-3-nitrobenzohydrazide has low expected solubility in water due to its aromatic ring and methyl group. The nitro group and hydrazide moiety contribute some polarity, but are often insufficient for significant aqueous solubility.
Initial Steps:
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Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a pure sample.
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Particle Size Reduction: Grinding the compound to a fine powder increases the surface area available for solvation, which can improve the rate of dissolution.[1][2]
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Test Common Organic Solvents: Attempt to dissolve the compound in small amounts of polar aprotic solvents like DMSO or DMF, or in alcohols like methanol or ethanol. A related compound, 2-Nitrobenzhydrazide, is soluble in methanol.[3]
Q2: What are the best starting solvents to test for dissolving 2-Methyl-3-nitrobenzohydrazide?
A2: Based on the structure of the molecule, the following solvents are recommended for initial screening:
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Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile. These are often excellent solvents for a wide range of organic compounds.
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Alcohols: Methanol, Ethanol, Isopropanol. The hydroxyl group can interact with the polar parts of the molecule.
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Chlorinated Solvents: Dichloromethane (DCM), Chloroform. These are less polar and may be effective.
It is advisable to start with small quantities of the compound and solvent to determine the most effective option before scaling up.
Q3: How can I improve the solubility of my compound in a specific solvent system?
A3: If you have a desired solvent system but are facing poor solubility, consider the following techniques:
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Co-solvency: The use of a mixture of solvents can enhance solubility. For lipophilic compounds, adding a water-miscible organic solvent (like ethanol) to an aqueous solution can improve solubility.[2]
-
pH Adjustment: The hydrazide group can be protonated under acidic conditions or deprotonated under basic conditions. Modifying the pH of your aqueous solution can significantly alter the charge state of the molecule and improve its solubility. It's recommended to test a range of pH values (e.g., pH 2, 7, and 9) to determine the optimal condition.[1]
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Heating: For many compounds, solubility increases with temperature.[4] Gently warming the solution while stirring can help dissolve the compound. However, be cautious of potential degradation at elevated temperatures. Always check the compound's stability first.
-
Use of Surfactants: Low concentrations of a suitable surfactant can form micelles that encapsulate the compound and increase its apparent solubility in aqueous media.[5]
Q4: Can I use sonication to help dissolve the compound?
A4: Yes, sonication can be a useful technique. The high-frequency sound waves can help to break apart solid aggregates and increase the interaction between the compound and the solvent, which can accelerate the dissolution process.
Quantitative Solubility Data
As specific quantitative solubility data for 2-Methyl-3-nitrobenzohydrazide is not widely available in the literature, we recommend performing a solubility screening study. The following table can be used to record your experimental results.
| Solvent | Temperature (°C) | Concentration (mg/mL) | Observations (e.g., Clear, Cloudy, Precipitate) |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| 0.1 M HCl | 25 | ||
| 0.1 M NaOH | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| DMSO | 25 | ||
| DMF | 25 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility
This protocol is designed to determine the equilibrium solubility of 2-Methyl-3-nitrobenzohydrazide in a given solvent.
Materials:
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2-Methyl-3-nitrobenzohydrazide
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Selected solvents (e.g., water, PBS, ethanol)
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Vials with screw caps
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Orbital shaker or rotator
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Centrifuge
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HPLC or UV-Vis spectrophotometer for quantification
Procedure:
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Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 5 mg in 1 mL).
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Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
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After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
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Carefully collect the supernatant without disturbing the pellet.
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Dilute the supernatant with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).
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The resulting concentration is the thermodynamic solubility.
Factors Affecting Solubility
The solubility of a compound is influenced by several factors, as illustrated in the diagram below. Understanding these can help in devising strategies to overcome solubility challenges.
Caption: Key factors influencing compound solubility.
References
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-3-nitrobenzohydrazide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-Methyl-3-nitrobenzohydrazide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and purification processes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for 2-Methyl-3-nitrobenzohydrazide?
A1: A common and effective two-step synthetic route starts with the esterification of 2-Methyl-3-nitrobenzoic acid to its corresponding methyl ester, followed by hydrazinolysis to yield the final product, 2-Methyl-3-nitrobenzohydrazide.
Q2: What are the critical safety precautions when working with hydrazine hydrate?
A2: Hydrazine hydrate is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Due to its carcinogenic and explosive properties, it is crucial to avoid contact with skin and eyes and to prevent the formation of explosive mixtures with air.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the esterification and hydrazinolysis steps. For the esterification, the disappearance of the starting carboxylic acid and the appearance of the less polar ester spot indicates reaction completion. For the hydrazinolysis, the consumption of the ester and the formation of the more polar hydrazide product should be observed.
Q4: What are the common impurities in the final product?
A4: Common impurities may include unreacted starting materials (methyl 2-methyl-3-nitrobenzoate), byproducts from side reactions such as the formation of diacylhydrazines, and residual solvents.
Q5: What is the most effective method for purifying the final product?
A5: Recrystallization is a widely used and effective method for purifying 2-Methyl-3-nitrobenzohydrazide. Solvents such as ethanol or methanol are often suitable for this purpose. The choice of solvent should be determined experimentally to ensure good recovery of the purified product with high purity.
Experimental Protocols
Step 1: Synthesis of Methyl 2-Methyl-3-nitrobenzoate
This procedure details the esterification of 2-Methyl-3-nitrobenzoic acid.
Materials:
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2-Methyl-3-nitrobenzoic acid
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Methanol (reagent grade)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methyl-3-nitrobenzoic acid in an excess of methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess methanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-methyl-3-nitrobenzoate.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Step 2: Synthesis of 2-Methyl-3-nitrobenzohydrazide
This procedure describes the conversion of Methyl 2-methyl-3-nitrobenzoate to the final product.
Materials:
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Methyl 2-methyl-3-nitrobenzoate
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Hydrazine hydrate (80-100%)
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Ethanol or Methanol
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-3-nitrobenzoate in ethanol or methanol.
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Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
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Heat the reaction mixture to reflux and maintain for 8-12 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC until the starting ester is consumed.
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After completion, cool the reaction mixture in an ice bath to facilitate further precipitation of the product.
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Collect the solid product by vacuum filtration and wash with cold ethanol or methanol to remove excess hydrazine hydrate and other impurities.
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The crude 2-Methyl-3-nitrobenzohydrazide can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2-Methyl-3-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 182-184[1] | 1975-50-4 |
| Methyl 2-methyl-3-nitrobenzoate | C₉H₉NO₄ | 195.17 | 62-65 | 59382-59-1 |
| 2-Methyl-3-nitrobenzohydrazide | C₈H₉N₃O₃ | 195.18 | To be determined | 869942-83-6[2] |
Table 2: Typical Reaction Parameters for Scale-Up
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Esterification | 2-Methyl-3-nitrobenzoic acid | Methanol | Methanol | Reflux | 4-6 | >90 |
| Hydrazinolysis | Methyl 2-methyl-3-nitrobenzoate | Hydrazine Hydrate | Ethanol | Reflux | 8-12 | To be determined |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Esterification | - Incomplete reaction. - Insufficient catalyst. - Loss during workup. | - Increase reaction time and monitor by TLC. - Ensure an adequate amount of sulfuric acid is used. - Perform careful extractions and transfers. |
| Low Yield in Hydrazinolysis | - Insufficient hydrazine hydrate. - Short reaction time. - Product is soluble in the reaction solvent. | - Use a larger excess of hydrazine hydrate (up to 10 equivalents). - Extend the reflux time and monitor by TLC. - Cool the reaction mixture thoroughly in an ice bath and minimize the volume of cold solvent used for washing. |
| Formation of a Dimer (Diacylhydrazine) Byproduct | - Stoichiometry of hydrazine is too low. | - Ensure a significant excess of hydrazine hydrate is used throughout the reaction. |
| Oily Product Instead of Solid | - Presence of impurities. - Residual solvent. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod. - Purify the crude product by column chromatography before recrystallization. - Ensure the product is thoroughly dried under vacuum. |
| Product Purity is Low After Recrystallization | - Inappropriate recrystallization solvent. - Cooling the solution too quickly. | - Screen for a more suitable recrystallization solvent or solvent system. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals. |
Visualizations
Caption: Synthesis workflow for 2-Methyl-3-nitrobenzohydrazide.
Caption: Troubleshooting decision tree for the hydrazinolysis step.
References
Avoiding degradation of 2-Methyl-3-nitrobenzohydrazide during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of 2-Methyl-3-nitrobenzohydrazide during experiments. The following information is compiled from established chemical principles and data on related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2-Methyl-3-nitrobenzohydrazide?
Based on the chemistry of hydrazide and nitroaromatic compounds, the primary factors contributing to degradation are:
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pH: Highly alkaline or strongly acidic conditions can promote hydrolysis of the hydrazide group. Hydrazine derivatives are generally more stable in neutral or slightly acidic aqueous solutions.[1][2]
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Temperature: Elevated temperatures can accelerate the rate of degradation.[2][3]
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Oxidizing and Reducing Agents: The hydrazide moiety is susceptible to oxidation, while the nitro group can be reduced. Contact with strong oxidizing or reducing agents should be avoided.[4][5]
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Light Exposure: Like many aromatic and nitro-containing compounds, prolonged exposure to UV or high-intensity light may induce photochemical degradation.
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Presence of Metal Ions: Transition metal ions, particularly copper (II), can catalyze the oxidation of hydrazines and their derivatives.[1][2][3]
Q2: How should 2-Methyl-3-nitrobenzohydrazide be stored to ensure its stability?
To maintain the integrity of 2-Methyl-3-nitrobenzohydrazide, it is recommended to:
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Storage Conditions: Store in a cool, dry, and dark place. A tightly sealed container is crucial to protect it from moisture and air.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
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Incompatible Materials: Keep away from strong acids, bases, oxidizing agents, and reducing agents.[5] Do not store on wooden surfaces.[5]
Q3: What are the potential degradation products of 2-Methyl-3-nitrobenzohydrazide?
While specific degradation pathways for 2-Methyl-3-nitrobenzohydrazide are not extensively documented, potential degradation products can be inferred from related compounds:
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Hydrolysis: The hydrazide bond can be cleaved to form 2-methyl-3-nitrobenzoic acid and hydrazine.
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Oxidation: The hydrazide group can be oxidized to form various products, including diimide and nitrogen gas.[2]
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Reduction: The nitro group can be reduced to an amino group, forming 2-methyl-3-aminobenzohydrazide.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving 2-Methyl-3-nitrobenzohydrazide.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of 2-Methyl-3-nitrobenzohydrazide. | Verify the purity of the compound before use using techniques like HPLC or NMR. Prepare fresh solutions for each experiment. |
| Loss of compound activity over time in solution. | The compound is degrading in the experimental buffer or solvent. | Assess the stability of the compound in the specific solvent system. Consider using a buffer with a neutral or slightly acidic pH. Protect the solution from light and store it at a low temperature (e.g., 4°C) for short-term use. |
| Formation of precipitates or color change in solution. | This may indicate degradation or reaction with components in the medium. | Analyze the precipitate or the solution to identify any degradation products. Ensure all glassware is thoroughly cleaned to remove any residual metal ions that could catalyze degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of 2-Methyl-3-nitrobenzohydrazide
-
Materials: 2-Methyl-3-nitrobenzohydrazide, anhydrous DMSO (or another suitable solvent), amber glass vial, precision balance, and appropriate personal protective equipment (PPE).
-
Procedure:
-
Weigh the desired amount of 2-Methyl-3-nitrobenzohydrazide in a clean, dry amber glass vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration.
-
Gently vortex or sonicate the vial at room temperature until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in a tightly sealed vial, protected from light.
-
Protocol 2: General Handling Recommendations
-
Use of Controls: Always include positive and negative controls in your experiments to ensure that any observed effects are due to the intact compound and not its degradation products.[6]
-
pH Monitoring: Monitor and control the pH of your experimental solutions, as shifts in pH can significantly impact the stability of the compound.[1][2]
-
Avoid Contamination: Use high-purity reagents and solvents. Be mindful of potential metal ion contamination from spatulas or glassware.
Visualizations
Caption: A generalized workflow for experiments involving 2-Methyl-3-nitrobenzohydrazide.
Caption: Inferred degradation pathways for 2-Methyl-3-nitrobenzohydrazide.
Caption: A logical flow diagram for troubleshooting experiments.
References
Technical Support Center: 2-Methyl-3-nitrobenzohydrazide Experiments
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-nitrobenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methyl-3-nitrobenzohydrazide and what are its potential applications?
2-Methyl-3-nitrobenzohydrazide is an organic compound featuring a hydrazide functional group attached to a benzene ring substituted with methyl and nitro groups.[1] The presence of the nitro group and the hydrazide moiety makes it a reactive intermediate in various chemical reactions.[1] Hydrazides, in general, are explored for a wide range of biological activities and are used as synthons for various heterocyclic compounds with pharmacological potential.[2][3] While specific applications for 2-Methyl-3-nitrobenzohydrazide are not extensively documented in the provided search results, its structural motifs are found in compounds investigated for anticancer, antibacterial, antifungal, and antiviral activities.[2][3][4]
Q2: What are the key starting materials for the synthesis of 2-Methyl-3-nitrobenzohydrazide?
The primary starting material for the synthesis of 2-Methyl-3-nitrobenzohydrazide is 2-Methyl-3-nitrobenzoic acid.[5] This, in turn, can be synthesized from 3-nitro-o-xylene through oxidation.[6][7] The subsequent conversion of the carboxylic acid to the hydrazide is typically achieved by reacting it with hydrazine hydrate, often via an ester intermediate.[3]
Q3: What are the common challenges encountered during the synthesis of hydrazides like 2-Methyl-3-nitrobenzohydrazide?
Common challenges in hydrazide synthesis include low yields, incomplete reactions, and the formation of byproducts.[8] Controlling the reaction pH is crucial to avoid hydrolysis of the product.[8] Another potential issue is the formation of azine byproducts if there is an excess of a carbonyl compound, though this is less of a concern when synthesizing the hydrazide directly from the acid or ester.[8] Storage and handling of hydrazine and its derivatives also require specific safety precautions due to their toxicity and potential corrosiveness.[8]
Q4: How should 2-Methyl-3-nitrobenzohydrazide be purified?
Recrystallization is a common and effective method for purifying crude hydrazides.[2][9] The choice of solvent is critical for successful purification. Common solvents for recrystallization of similar organic compounds include ethanol, methanol, or mixtures with water.[10][11] The purity of the final product can be assessed by techniques such as melting point determination, HPLC, or NMR.[12]
Q5: What safety precautions should be taken when working with 2-Methyl-3-nitrobenzohydrazide and its precursors?
Hydrazine and its derivatives are often toxic and can be corrosive.[8] Therefore, it is essential to handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] 2-Methyl-3-nitrobenzoic acid is a nitrated carboxylic acid and can cause severe skin burns and eye damage.[11][13] It is crucial to consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Troubleshooting Guides
Low Yield of 2-Methyl-3-nitrobenzohydrazide
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the reaction has been stirred for a sufficient amount of time. Monitor the reaction progress using TLC or LC-MS. - A small amount of acid catalyst (e.g., a few drops of acetic acid) can sometimes accelerate the reaction when starting from an ester.[8] |
| Hydrolysis of the product | - Control the pH of the reaction mixture to be slightly acidic (pH 4-6), especially during workup, to prevent hydrolysis.[8] - Use a neutral or slightly basic wash to remove any excess acid during the workup procedure.[8] |
| Suboptimal reaction temperature | - If the reaction is too slow, a moderate increase in temperature might be necessary. However, excessive heat can lead to degradation. Optimize the temperature based on literature for similar hydrazide syntheses. |
| Poor quality of starting materials | - Ensure the 2-Methyl-3-nitrobenzoic acid or its ester derivative is of high purity. Impurities can interfere with the reaction. |
Product Purity Issues
| Problem | Possible Cause | Troubleshooting Step |
| Presence of unreacted starting material | Incomplete reaction. | - Increase reaction time or temperature moderately. - Purify the crude product via recrystallization.[9] |
| Oily or non-crystalline product | Presence of significant impurities or residual solvent.[9] | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod. - If the product remains oily, consider purification by column chromatography. |
| Discolored product | Formation of colored byproducts due to overheating or side reactions. | - Perform recrystallization, possibly with the addition of activated charcoal to remove colored impurities. |
Experimental Protocols
Synthesis of 2-Methyl-3-nitrobenzohydrazide from 2-Methyl-3-nitrobenzoic Acid
This is a generalized two-step procedure based on common methods for hydrazide synthesis.[3]
Step 1: Esterification of 2-Methyl-3-nitrobenzoic Acid
-
Dissolve 2-Methyl-3-nitrobenzoic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl 2-methyl-3-nitrobenzoate.
Step 2: Hydrazinolysis of the Ester
-
Dissolve the crude methyl 2-methyl-3-nitrobenzoate in an alcohol solvent such as ethanol.[2]
-
Add a slight excess of hydrazine hydrate to the solution.[2]
-
The reaction can be stirred at room temperature or under reflux, depending on the reactivity (monitor by TLC).[2]
-
Once the reaction is complete, the product may precipitate out upon cooling. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Purify the crude 2-Methyl-3-nitrobenzohydrazide by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2-Methyl-3-nitrobenzohydrazide.
Caption: A logical troubleshooting flowchart for 2-Methyl-3-nitrobenzohydrazide experiments.
Caption: A generalized signaling pathway illustrating the potential role of a bioactive molecule.
References
- 1. CAS 869942-83-6: 2-methyl-3-nitrobenzohydrazide [cymitquimica.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-3-nitrobenzoic acid | 1975-50-4 [chemicalbook.com]
- 6. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 7. US4153632A - 2-Methyl-3-nitrobenzophenone - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-NITROBENZHYDRAZIDE | 606-26-8 [amp.chemicalbook.com]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. 869942-83-6|2-Methyl-3-nitrobenzohydrazide|BLD Pharm [bldpharm.com]
- 13. 2-METHYL-3-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Enhancing the Purity of Synthesized 2-Methyl-3-nitrobenzohydrazide
Welcome to the technical support center for the synthesis and purification of 2-Methyl-3-nitrobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to achieve high purity of this important chemical intermediate.
Introduction: The Importance of Purity
2-Methyl-3-nitrobenzohydrazide is a key building block in the synthesis of various pharmaceutical compounds and functional materials. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and reproducibility of downstream applications. This guide provides a systematic approach to identifying and mitigating common purity issues encountered during its synthesis.
Part 1: Synthesis and Common Impurities
The synthesis of 2-Methyl-3-nitrobenzohydrazide is typically achieved through the hydrazinolysis of methyl 2-methyl-3-nitrobenzoate. This reaction, while generally straightforward, can lead to several impurities that complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-Methyl-3-nitrobenzohydrazide and what are the primary starting materials?
The most common and efficient route is the reaction of methyl 2-methyl-3-nitrobenzoate with hydrazine hydrate. The starting ester, methyl 2-methyl-3-nitrobenzoate, is typically synthesized by the nitration of methyl 2-methylbenzoate or the esterification of 2-methyl-3-nitrobenzoic acid.[1][2] The purity of these starting materials is critical to the purity of the final product.
Q2: What are the most likely impurities I will encounter in my crude 2-Methyl-3-nitrobenzohydrazide?
The primary impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
Methyl 2-methyl-3-nitrobenzoate: Incomplete reaction will leave residual ester in your product.
-
Hydrazine Hydrate: Using a large excess of hydrazine hydrate can lead to its presence in the crude product.
-
-
Side-Products:
-
2-Methyl-3-nitrobenzoic acid: Hydrolysis of the starting ester or the product hydrazide under certain conditions can form the corresponding carboxylic acid.
-
N,N'-bis(2-methyl-3-nitrobenzoyl)hydrazine (a diacylhydrazine): This can form if the reaction conditions are not carefully controlled, leading to the reaction of a second molecule of the ester with the newly formed hydrazide.
-
Q3: My reaction mixture is a persistent oil and won't solidify upon cooling. What is the likely cause?
An oily crude product is often indicative of a high concentration of impurities, particularly unreacted methyl 2-methyl-3-nitrobenzoate.[3] Insufficient reaction time or temperature can lead to a low conversion rate. To induce crystallization, try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, a purification method suitable for non-crystalline materials, such as column chromatography, will be necessary.
Part 2: Purification Strategies and Troubleshooting
Achieving high purity of 2-Methyl-3-nitrobenzohydrazide often requires a well-chosen purification strategy. The two most common and effective methods are recrystallization and column chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging the differences in solubility between the desired product and impurities in a given solvent at different temperatures.
| Problem | Possible Cause | Solution |
| Low Recovery | The chosen solvent is too good at dissolving the product, even at low temperatures. | Select a less polar solvent or a mixed solvent system. Ensure the minimum amount of hot solvent is used for dissolution. |
| Oiling Out | The product is insoluble in the hot solvent and melts, or the solution is supersaturated. | Add more of the hot solvent until the oil dissolves. If the product is melting, a higher boiling point solvent may be needed. |
| No Crystals Form | The solution is not sufficiently saturated, or crystallization is slow to initiate. | Evaporate some of the solvent to increase concentration. Scratch the inner wall of the flask with a glass rod. Add a seed crystal of the pure compound. |
| Impure Crystals | The cooling process was too rapid, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a second recrystallization. |
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude 2-Methyl-3-nitrobenzohydrazide in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water). A good solvent will dissolve the compound when hot but show low solubility when cold. Ethanol or an ethanol/water mixture is often a good starting point for benzohydrazide derivatives.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Column Chromatography
Column chromatography is an essential purification technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[5]
| Problem | Possible Cause | Solution |
| Poor Separation | The mobile phase is too polar or not polar enough. | Optimize the mobile phase using Thin Layer Chromatography (TLC). A good starting Rf for the desired compound is ~0.2-0.3.[6] |
| Compound Stuck on Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Cracked Column Bed | The silica gel was not packed properly or has run dry. | Ensure the column is packed uniformly as a slurry and never let the solvent level drop below the top of the silica. |
| Tailing of Bands | The compound is interacting too strongly with the silica gel (e.g., acidic compounds). | Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound. |
-
TLC Analysis: Develop a suitable mobile phase using TLC. A mixture of ethyl acetate and hexane is a common starting point for compounds of moderate polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Methyl-3-nitrobenzohydrazide.
Part 3: Characterization of Pure 2-Methyl-3-nitrobenzohydrazide
Once purified, it is crucial to confirm the identity and purity of the 2-Methyl-3-nitrobenzohydrazide.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the N-H protons of the hydrazide group, and the methyl protons. The integration of these signals should correspond to the number of protons in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the hydrazide.
-
FTIR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide, and the N-O stretching of the nitro group.[7]
Melting Point Analysis
A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.
References
- Benchchem. (2025).
- Royal Society of Chemistry. (n.d.). 4. The Royal Society of Chemistry.
- University of Rochester, Department of Chemistry. (n.d.).
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Pinn.ai. (n.d.).
- SIELC Technologies. (n.d.). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). 2-Methyl-3-nitrobenzoic acid(1975-50-4) 1H NMR spectrum.
- Google Patents. (n.d.).
- Anasazi Instruments. (n.d.).
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- Royal Society of Chemistry. (n.d.).
- NACALAI TESQUE, INC. (n.d.). (7)
- Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- NIST. (n.d.). Benzoic acid, 3-nitro-.
- Royal Society of Chemistry. (n.d.).
- SepaChrom. (n.d.).
- Ahmed, A. A. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Annals of Tropical Medicine & Public Health.
- Benchchem. (2025).
- YouTube. (2020, March 26).
- ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)
- PubChem. (n.d.). 2-Methyl-3-nitrobenzoic acid.
- Stack Exchange. (2018, January 5).
- MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
- Sigma-Aldrich. (n.d.).
- Patsnap. (2009, October 21). Method for separating and purifying 2-methylimidazole crystal impurity.
- NIH. (n.d.). 2-Methyl-3-nitrobenzonitrile.
Sources
Validation & Comparative
A Comparative Guide to Benzohydrazide Derivatives: Exploring Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Benzohydrazides, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities, ranging from anticancer and antimicrobial to enzyme inhibition, position them as promising candidates for novel drug discovery and development. This guide provides a comparative analysis of the biological performance of various benzohydrazide derivatives, supported by experimental data, and outlines the detailed methodologies for key experiments.
Anticancer Activity of Benzohydrazide Derivatives
Benzohydrazide derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The substitution pattern on the benzoyl and benzylidene moieties plays a crucial role in determining their potency and selectivity.
Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Benzohydrazide Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 2/3-bromo-N'-(substituted benzylidene/3 phenylallylidene) benzohydrazide | HCT 116 (Colon) | 1.88 ± 0.03 | [1] |
| Compound B | N'-(substituted)-4-(butan-2 lideneamino) benzohydrazide | Human Colorectal | 37.71 | [1] |
| Compound C | N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazide | L1210 (Leukemia) | 0.660 | [1] |
| Compound D | 1-(5-Phenylamino-[2][3][4]thiadiazol-2-yl)methyl-5-oxo-[1][2][4]triazole derivative | Not Specified | Not Specified | [5] |
| Compound E | N1-[(Substituted Phenyl) Benzylidene] Benzohydrazide | A-549 (Lung) | Moderate to Significant | [1] |
Note: The specific substitutions for each compound ID are detailed in the cited references.
The data indicates that bromo-substituted benzohydrazides and those incorporating a 2-oxo-indole moiety exhibit potent anticancer activity, with IC50 values in the low micromolar and even nanomolar range.[1]
Mechanism of Action: Targeting EGFR Signaling
One of the key mechanisms underlying the anticancer activity of some benzohydrazide derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and metastasis.
Below is a diagram illustrating the EGFR signaling pathway and the potential point of inhibition by benzohydrazide derivatives.
Caption: EGFR signaling pathway and potential inhibition by benzohydrazide derivatives.
Antimicrobial Activity of Benzohydrazide Derivatives
Benzohydrazide derivatives also exhibit a wide range of antimicrobial activities against various bacterial and fungal strains. The nature and position of substituents on the aromatic ring significantly influence their efficacy.
Table 2: Comparative Antimicrobial Activity (pMIC, µM/ml) of Selected Benzohydrazide Derivatives
| Compound ID | Derivative Class | Microorganism | pMIC (µM/ml) | Reference |
| Compound F | N'-[4-[(2-chlorophenylimino) methyl] benzylidene]-3-nitrobenzohydrazide | Not Specified | 1.51 | [1] |
| Compound G | 2/3-bromo-N'-(substituted benzylidene/3- phenylallylidene) benzohydrazide | Not Specified | 1.62 | [1] |
| Compound H | N'-[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazide | Various Bacteria | Not Specified | [1] |
| Compound I | Steroidal Hydrazone with 3-nitrobenzohydrazide moiety | Bacillus cereus | MIC: 0.75 mg/mL | [4] |
Note: pMIC is the negative logarithm of the minimum inhibitory concentration.
The data suggests that the presence of nitro and bromo groups, as well as heterocyclic moieties like quinoline, can enhance the antimicrobial properties of benzohydrazide derivatives.[1][4]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Synthesis of Benzohydrazide Derivatives (General Procedure)
The synthesis of benzohydrazide derivatives typically involves a two-step process:
-
Formation of Benzohydrazide: An appropriate methyl benzoate derivative is refluxed with hydrazine hydrate. The resulting benzohydrazide precipitates upon cooling and can be purified by recrystallization.
-
Condensation with Aldehyde/Ketone: The synthesized benzohydrazide is then reacted with a substituted aldehyde or ketone in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., glacial acetic acid) to yield the final benzohydrazide-hydrazone derivative.
Caption: General workflow for the synthesis of benzohydrazide derivatives.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Benzohydrazide derivatives represent a promising scaffold for the development of new therapeutic agents with diverse biological activities. Structure-activity relationship studies have shown that the nature and position of substituents on the aromatic rings are critical for their anticancer and antimicrobial potency. While specific data for 2-Methyl-3-nitrobenzohydrazide remains to be elucidated, the comparative data presented for other derivatives provides valuable insights for the design and synthesis of more potent and selective analogs. Further research, including the synthesis and comprehensive biological evaluation of 2-Methyl-3-nitrobenzohydrazide and related compounds, is warranted to fully explore their therapeutic potential.
References
Comparative Analysis of 2-Methyl-3-nitrobenzohydrazide Efficacy: A Guide for Researchers
For Immediate Release
Introduction to 2-Methyl-3-nitrobenzohydrazide
2-Methyl-3-nitrobenzohydrazide is an organic compound featuring a benzohydrazide core structure, which is recognized as a versatile scaffold in medicinal chemistry.[1] The presence of the methyl and nitro groups on the benzene ring is expected to modulate its biological activity and physicochemical properties. Benzohydrazide derivatives have garnered significant attention for their wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2]
Potential Biological Activities and Comparative Landscape
Although direct experimental data for 2-Methyl-3-nitrobenzohydrazide is limited, the known efficacy of related nitrobenzohydrazide and benzohydrazide derivatives provides a strong rationale for its investigation.
Antimicrobial Activity: The hydrazide-hydrazone scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3] For instance, derivatives such as N'-[4-[(2-chlorophenylimino) methyl] benzylidene] -3-nitrobenzohydrazide have demonstrated potent antimicrobial activity.[1] Furthermore, steroidal hydrazones incorporating a 3-nitrobenzohydrazide moiety have shown low to moderate antibacterial activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.37 to 3.00 mg/mL.[4] These findings suggest that 2-Methyl-3-nitrobenzohydrazide could be a promising candidate for development as an antimicrobial agent.
Anticancer Activity: Numerous benzohydrazide derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[2] For example, certain hydrazide-hydrazone derivatives have shown potent in vitro anticancer activity, with some compounds demonstrating IC50 values in the micromolar range against human cancer cell lines.[1]
Other Potential Activities: The benzohydrazide nucleus is also associated with anti-inflammatory, anticonvulsant, and antitubercular activities, among others.[1]
The following table summarizes the reported biological activities for various benzohydrazide derivatives, offering a comparative perspective for the potential evaluation of 2-Methyl-3-nitrobenzohydrazide.
| Compound Class | Biological Activity | Reported Potency (Example) |
| Nitrobenzohydrazide Derivatives | Antimicrobial | pMICam = 1.51 |
| Steroidal Hydrazones with 3-nitrobenzohydrazide | Antibacterial | MIC: 0.37 - 3.00 mg/mL |
| Benzohydrazide-hydrazones | Anticancer (Colon Cancer) | IC50 = 1.88 ± 0.03 µM |
| Benzohydrazide-hydrazones | Antiviral (HIV-2) | IC50 < 1 µg/cm³ |
Experimental Protocols
To facilitate the investigation of 2-Methyl-3-nitrobenzohydrazide's efficacy, this section outlines standard experimental methodologies adapted from studies on related compounds.
Synthesis of 2-Methyl-3-nitrobenzohydrazide
A general and common method for the synthesis of benzohydrazides involves the reaction of a corresponding methyl benzoate with hydrazine hydrate.[1]
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of Methyl 2-methyl-3-nitrobenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) is refluxed in a suitable solvent like ethanol for a specified period (e.g., 2-4 hours).[1]
-
The reaction progress is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.
-
The precipitate is filtered, washed with cold water or ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
In Vitro Antimicrobial Activity Assay (Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound.[4]
Materials:
-
Test compound (2-Methyl-3-nitrobenzohydrazide)
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Sterile 96-well microplates
-
Standardized bacterial/fungal inoculum (0.5 McFarland)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
DMSO (for dissolving the compound)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with microorganism and DMSO).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
To determine the MBC, an aliquot from the wells showing no growth is sub-cultured on agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (2-Methyl-3-nitrobenzohydrazide)
-
Positive control (e.g., Doxorubicin)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).
-
Include a vehicle control (cells treated with medium containing the same concentration of DMSO) and a positive control.
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing the Research Workflow
The following diagrams illustrate a typical workflow for the synthesis and evaluation of novel benzohydrazide derivatives.
References
Comparative Efficacy Analysis: Validating the Biological Activity of 2-Methyl-3-nitrobenzohydrazide as a Novel Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of immuno-oncology, the discovery of novel small molecule inhibitors targeting key metabolic pathways that suppress anti-tumor immunity remains a critical endeavor. This guide provides a comprehensive framework for validating the biological activity of a novel compound, 2-Methyl-3-nitrobenzohydrazide, as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). To establish a robust scientific baseline for comparison, we will benchmark its performance against Epacadostat (INCB024360), a well-characterized and potent IDO1 inhibitor.[1][2][3] This document will detail the scientific rationale, experimental protocols, and data interpretation necessary to rigorously assess the therapeutic potential of 2-Methyl-3-nitrobenzohydrazide.
The Scientific Rationale: Targeting IDO1-mediated Immune Suppression
Indoleamine 2,3-dioxygenase 1 is a rate-limiting enzyme that catalyzes the degradation of the essential amino acid tryptophan into kynurenine.[4][5] In the tumor microenvironment, the overexpression of IDO1 by malignant and immune cells leads to tryptophan depletion and the accumulation of kynurenine.[4] These metabolic changes suppress the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows tumors to evade immune surveillance.[3][4][6]
The therapeutic hypothesis is that inhibiting IDO1 can reverse this immunosuppression, restore anti-tumor immune responses, and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[6] While the clinical development of some IDO1 inhibitors has faced challenges, the target remains a compelling area of investigation.[7][8]
This guide proposes a series of experiments to validate the hypothesis that 2-Methyl-3-nitrobenzohydrazide is a novel IDO1 inhibitor. Its performance will be compared to Epacadostat, a potent and selective hydroxyamidine-based inhibitor of IDO1 with an IC50 of approximately 10 nM in cellular assays.[1][3][9]
Comparative Experimental Workflow
To validate and compare the biological activity of 2-Methyl-3-nitrobenzohydrazide and Epacadostat, a multi-tiered experimental approach is essential. This workflow progresses from initial biochemical validation to cell-based functional assays.
Caption: Experimental workflow for validating IDO1 inhibitors.
Detailed Experimental Protocols
Enzymatic Inhibition Assay with Recombinant Human IDO1
This initial screen directly assesses the ability of the test compounds to inhibit the enzymatic activity of purified recombinant human IDO1.
Principle: The assay measures the production of N'-formylkynurenine, the product of IDO1-catalyzed tryptophan oxidation, by monitoring the increase in absorbance at 321 nm.[1]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Recombinant Human IDO1: Prepare a 20 nM working solution in assay buffer.
-
Substrate Solution: 2 mM D-Tryptophan in assay buffer.
-
Cofactor Solution: 20 mM ascorbate and 3.5 µM methylene blue in assay buffer.
-
Catalase: 0.2 mg/mL in assay buffer.
-
Test Compounds: Prepare a 10-point serial dilution of 2-Methyl-3-nitrobenzohydrazide and Epacadostat (positive control) in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 50 µL of the test compound or vehicle control (DMSO in assay buffer).
-
Add 25 µL of the IDO1 enzyme solution.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 25 µL of the substrate/cofactor/catalase mix.
-
Immediately begin monitoring the increase in absorbance at 321 nm every 30 seconds for 15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curve.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Kynurenine Production Assay
This assay validates the ability of the compounds to inhibit IDO1 activity in a cellular context, where factors like cell permeability and metabolism come into play.
Principle: Human tumor cells (e.g., HeLa or A549) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The inhibition of IDO1 by the test compounds is quantified by measuring the reduction of kynurenine in the cell culture supernatant.[1]
Protocol:
-
Cell Culture and Plating:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 2 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment and IDO1 Induction:
-
The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ and serial dilutions of 2-Methyl-3-nitrobenzohydrazide or Epacadostat.
-
Incubate the cells for 48 hours at 37°C and 5% CO₂.
-
-
Kynurenine Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 50 µL of 6.1 N trichloroacetic acid (TCA) to precipitate proteins, and centrifuge at 500 x g for 5 minutes.
-
Transfer 100 µL of the protein-free supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 490 nm. A standard curve of known kynurenine concentrations should be prepared to quantify the results.
-
-
Data Analysis:
-
Calculate the concentration of kynurenine in each well using the standard curve.
-
Normalize the kynurenine levels to the IFN-γ stimulated vehicle control (100% production).
-
Determine the cellular IC50 values as described for the enzymatic assay.
-
T-Cell Proliferation Assay in a Co-culture System
This functional assay assesses the ability of the IDO1 inhibitors to restore T-cell proliferation that has been suppressed by IDO1-expressing cells.
Principle: Peripheral blood mononuclear cells (PBMCs), which contain T cells, are co-cultured with IDO1-expressing tumor cells. The inhibition of IDO1 by the test compounds is expected to reverse the suppression of T-cell proliferation, which can be measured by various methods (e.g., CFSE dilution by flow cytometry or BrdU incorporation).
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture IDO1-expressing tumor cells (e.g., IFN-γ pre-treated HeLa cells).
-
-
Co-culture Setup:
-
Label PBMCs with CFSE (Carboxyfluorescein succinimidyl ester).
-
In a 96-well plate, seed the IDO1-expressing tumor cells.
-
Add the CFSE-labeled PBMCs to the wells at a suitable effector-to-target ratio (e.g., 10:1).
-
Add a T-cell stimulus, such as anti-CD3/CD28 beads.
-
Add serial dilutions of 2-Methyl-3-nitrobenzohydrazide or Epacadostat.
-
-
Incubation and Analysis:
-
Co-culture the cells for 72-96 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze T-cell proliferation by measuring the dilution of the CFSE signal in the T-cell populations using flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of proliferated T cells in each condition.
-
Plot the percentage of proliferation against the compound concentration to determine the EC50 (the concentration that restores 50% of the maximal T-cell proliferation).
-
Comparative Data Summary
The following table presents a template for summarizing the experimental data, with representative data for Epacadostat included for comparison. The data for 2-Methyl-3-nitrobenzohydrazide is hypothetical and would be populated upon completion of the experiments.
| Parameter | 2-Methyl-3-nitrobenzohydrazide | Epacadostat (INCB024360) |
| Biochemical IC50 (Human IDO1) | To be determined | ~10 nM[1][3] |
| Cellular IC50 (Kynurenine Production) | To be determined | ~70 nM[2][9][10] |
| T-Cell Proliferation EC50 | To be determined | Variable, dependent on assay conditions |
| Cytotoxicity (CC50 in HeLa cells) | To be determined | > 10 µM |
Visualizing the IDO1 Signaling Pathway
The following diagram illustrates the IDO1-mediated tryptophan catabolism and the proposed site of action for the inhibitors.
Caption: IDO1 signaling pathway and inhibitor action.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the biological activity of 2-Methyl-3-nitrobenzohydrazide as a potential IDO1 inhibitor. By benchmarking against a well-characterized compound like Epacadostat, researchers can generate robust and contextually relevant data. Successful validation in these in vitro assays would provide a strong rationale for progressing 2-Methyl-3-nitrobenzohydrazide to more complex pre-clinical models, including in vivo tumor models, to assess its anti-tumor efficacy and pharmacodynamic properties.[1] Further studies could also explore its selectivity against other tryptophan-catabolizing enzymes like IDO2 and TDO to build a comprehensive profile of this novel compound.[3]
References
-
First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. Clinical Cancer Research - AACR Journals. [Link]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]
-
Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Epacadostat. Wikipedia. [Link]
-
Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]
-
Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Catalysis. [Link]
-
Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry. [Link]
-
The Role of INCB024360 (Epacadostat) in Advancing Cancer Treatment Strategies. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Epacadostat - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apexbt.com [apexbt.com]
- 10. axonmedchem.com [axonmedchem.com]
A Comparative Guide to the Synthetic Routes of 2-Methyl-3-nitrobenzohydrazide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular scaffolds is of paramount importance. 2-Methyl-3-nitrobenzohydrazide, a substituted benzohydrazide, represents a key building block for the generation of diverse bioactive molecules. This guide provides a comprehensive comparison of the primary synthetic pathways to this versatile intermediate, offering in-depth analysis and actionable experimental protocols to inform your research and development endeavors.
Introduction to 2-Methyl-3-nitrobenzohydrazide
2-Methyl-3-nitrobenzohydrazide is an organic compound featuring a benzohydrazide core substituted with a methyl and a nitro group. This unique arrangement of functional groups imparts specific electronic and steric properties, making it a valuable precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential biological activities. The presence of the hydrazide moiety allows for facile reaction with aldehydes and ketones to form hydrazones, while the nitro group can be readily reduced to an amine, opening up a plethora of further chemical transformations.
This guide will focus on two principal synthetic strategies commencing from the readily available starting material, 2-methyl-3-nitrobenzoic acid. We will delve into the mechanistic underpinnings of each route, providing detailed experimental procedures and a comparative analysis of their respective advantages and disadvantages.
Synthesis of the Key Precursor: 2-Methyl-3-nitrobenzoic Acid
The common starting point for both synthetic routes is 2-methyl-3-nitrobenzoic acid. The most prevalent method for its synthesis is the oxidation of 3-nitro-o-xylene. While traditional methods often employ strong oxidizing agents like nitric acid, which can lead to safety concerns and significant waste generation, more modern and environmentally benign approaches have been developed.
One such improved method involves the oxidation of 3-nitro-o-xylene using molecular oxygen in the presence of a catalyst. This "green" approach offers a safer and more sustainable alternative to classical oxidation methods.[1] A patented method describes the oxidation of 3-nitro-o-xylene in an organic solvent with a catalyst at 90-100 °C, achieving a yield of up to 80%.[1]
Experimental Protocol: Synthesis of 2-Methyl-3-nitrobenzoic Acid[1]
-
To a reactor, add 3-nitro-o-xylene, an organic solvent (e.g., acetic acid), and a catalyst (e.g., a mixture of cobalt and manganese salts).
-
Heat the mixture to 90-100 °C and introduce oxygen gas.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) until the concentration of 3-nitro-o-xylene is less than 1%.
-
Cool the reaction mixture and filter to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-methyl-3-nitrobenzoic acid with a purity of over 98%.[2]
Synthetic Route 1: The Acyl Chloride Pathway
This route proceeds via the formation of a highly reactive acyl chloride intermediate, which is subsequently reacted with hydrazine hydrate. This is a classic and often high-yielding method for the synthesis of hydrazides.
dot digraph "Acyl_Chloride_Route" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"2-Methyl-3-nitrobenzoic acid" -> "2-Methyl-3-nitrobenzoyl chloride" [label="SOCl2, reflux"]; "2-Methyl-3-nitrobenzoyl chloride" -> "2-Methyl-3-nitrobenzohydrazide" [label="H2NNH2·H2O, solvent"]; } dot Diagram 1: Acyl Chloride Synthetic Route
Step 1: Synthesis of 2-Methyl-3-nitrobenzoyl chloride
The conversion of the carboxylic acid to the acyl chloride is typically achieved using thionyl chloride (SOCl₂), a highly effective chlorinating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-methyl-3-nitrobenzoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-methyl-3-nitrobenzoyl chloride can be used in the next step without further purification. A reported yield for a similar reaction is in the range of 90-98%.
Step 2: Synthesis of 2-Methyl-3-nitrobenzohydrazide
The highly electrophilic acyl chloride readily reacts with the nucleophilic hydrazine hydrate to form the desired benzohydrazide. Careful control of the reaction conditions is crucial to minimize the formation of the undesired bis-acylhydrazide byproduct.
-
In a flask, dissolve hydrazine hydrate (2 equivalents) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the hydrazine solution in an ice bath.
-
Slowly add a solution of 2-methyl-3-nitrobenzoyl chloride in the same solvent to the cooled hydrazine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction mixture can be worked up by washing with water and a dilute base solution to remove any unreacted acyl chloride and HCl.
-
The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-methyl-3-nitrobenzohydrazide. A patent for a similar process suggests that controlling the stoichiometry and addition rate can significantly reduce the formation of the bis-hydrazide byproduct.
Synthetic Route 2: The Esterification/Hydrazinolysis Pathway
This two-step route involves the initial conversion of the carboxylic acid to its corresponding methyl ester, followed by reaction with hydrazine hydrate. This method avoids the use of the highly reactive and corrosive thionyl chloride.
dot digraph "Ester_Route" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"2-Methyl-3-nitrobenzoic acid" -> "Methyl 2-methyl-3-nitrobenzoate" [label="CH3OH, H2SO4 (cat.), reflux"]; "Methyl 2-methyl-3-nitrobenzoate" -> "2-Methyl-3-nitrobenzohydrazide" [label="H2NNH2·H2O, ethanol, reflux"]; } dot Diagram 2: Esterification/Hydrazinolysis Synthetic Route
Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate
The esterification of 2-methyl-3-nitrobenzoic acid can be accomplished via a Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid.
-
In a round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude methyl 2-methyl-3-nitrobenzoate, which can be purified by recrystallization or column chromatography. A similar esterification of a nitrobenzoic acid reports a yield of 81-85%.[3]
Step 2: Synthesis of 2-Methyl-3-nitrobenzohydrazide
The methyl ester is then converted to the hydrazide by reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically driven by the formation of the stable hydrazide and the liberation of methanol.
-
In a round-bottom flask, dissolve methyl 2-methyl-3-nitrobenzoate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash it with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure 2-methyl-3-nitrobenzohydrazide. A study on a similar hydrazinolysis of an ester reported a yield of 91%.
Head-to-Head Comparison of Synthetic Routes
| Parameter | Route 1: Acyl Chloride Pathway | Route 2: Esterification/Hydrazinolysis Pathway |
| Starting Materials | 2-Methyl-3-nitrobenzoic acid, Thionyl chloride, Hydrazine hydrate | 2-Methyl-3-nitrobenzoic acid, Methanol, Sulfuric acid, Hydrazine hydrate |
| Number of Steps | 2 | 2 |
| Key Intermediates | 2-Methyl-3-nitrobenzoyl chloride | Methyl 2-methyl-3-nitrobenzoate |
| Reagent Hazards | Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[4][5][6][7] Hydrazine hydrate is toxic and a suspected carcinogen. | Sulfuric acid is highly corrosive. Hydrazine hydrate is toxic and a suspected carcinogen. |
| Reaction Conditions | Step 1: Reflux. Step 2: Low temperature to room temperature. | Step 1: Reflux. Step 2: Reflux. |
| Potential Byproducts | Bis-acylhydrazide | Unreacted starting materials if reaction is incomplete. |
| Estimated Overall Yield | Potentially higher due to the high reactivity of the acyl chloride. | Generally good, but may be slightly lower due to the equilibrium nature of esterification. |
| Process Simplicity | The acyl chloride intermediate is highly reactive and moisture-sensitive, requiring careful handling. | The ester intermediate is more stable and easier to handle. |
| Cost-Effectiveness | Thionyl chloride is a relatively inexpensive reagent. | Methanol and sulfuric acid are common and inexpensive laboratory reagents. |
Conclusion and Recommendations
Both the acyl chloride and the esterification/hydrazinolysis pathways offer viable routes to 2-Methyl-3-nitrobenzohydrazide.
The Acyl Chloride Route is likely to be faster and potentially higher yielding due to the high reactivity of the acyl chloride intermediate. However, this reactivity comes with the significant drawback of handling the hazardous and moisture-sensitive thionyl chloride. This route is well-suited for experienced chemists working in a well-equipped laboratory with appropriate safety measures in place.
The Esterification/Hydrazinolysis Route is generally considered a safer and more user-friendly approach. The intermediate ester is stable and can be easily purified, which can lead to a higher purity final product. While this route may involve longer reaction times for the esterification step, it avoids the use of thionyl chloride, making it a more attractive option for large-scale synthesis and for laboratories where safety is a primary concern.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, available equipment, and the level of experience with handling hazardous reagents. For most applications, the increased safety and operational simplicity of the esterification/hydrazinolysis route may outweigh the potential for slightly higher yields offered by the acyl chloride pathway.
References
-
Organic Syntheses. (n.d.). Hydrazine hydrate. In Organic Syntheses Procedure. Retrieved from [Link]
- CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method. (2015). Google Patents.
- Huelgas, G., et al. (2006). Crystal structure of 2-methyl-3-nitrobenzoic anhydride. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2869–o2870.
-
Organic Syntheses. (n.d.). m-NITROBENZAZIDE. In Organic Syntheses Procedure. Retrieved from [Link]
- Schmitt, A. C., et al. (2011). Crystal structure of 2-methyl-3-nitrobenzoic anhydride.
- CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid. (2020). Google Patents.
- El-Faham, A., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(55), 35849-35864.
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. In Organic Syntheses Procedure. Retrieved from [Link]
Sources
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- 2. Crystal structure of 2-methyl-3-nitro-benzoic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 6. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 7. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
Elucidating the Mechanism of Action of Novel Nitrobenzohydrazides: A Comparative Guide for 2-Methyl-3-nitrobenzohydrazide
This guide provides a comprehensive framework for investigating the mechanism of action (MoA) of novel therapeutic candidates, using the hypothetical compound 2-Methyl-3-nitrobenzohydrazide as a central example. Given the limited direct literature on this specific molecule, we will draw parallels with and compare it to the well-characterized nitrobenzohydrazide analogue, INH-1 , a known inhibitor of the histone demethylase KDM4A. This comparative approach will not only illuminate potential pathways for 2-Methyl-3-nitrobenzohydrazide but also establish a robust, universally applicable workflow for MoA studies of novel small molecules.
Introduction: The Therapeutic Potential of Nitrobenzohydrazides
The nitrobenzohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of specific functional groups, such as the 2-methyl and 3-nitro substitutions in our compound of interest, can significantly modulate target specificity and potency. The primary objective of any MoA study is to move beyond phenotypic observations (e.g., "compound X kills cancer cells") to a precise understanding of the molecular interactions driving the biological effect. This guide will provide the strategic and technical framework for achieving this.
Initial Hypothesis: Structural Analogy to Known KDM4A Inhibitors
Based on its core structure, we hypothesize that 2-Methyl-3-nitrobenzohydrazide may function as an inhibitor of the KDM4 (Jumonji C domain-containing histone demethylase 4) family of enzymes. This hypothesis is grounded in the established activity of similar nitrobenzohydrazide compounds. Our investigation will therefore commence with experiments designed to validate or refute this initial hypothesis.
Phase 1: Target Engagement and Validation
The first critical step is to determine if 2-Methyl-3-nitrobenzohydrazide directly interacts with our primary hypothesized target, KDM4A, and to assess its selectivity against other related enzymes.
In Vitro Enzymatic Assays
The initial validation of our hypothesis will involve direct enzymatic assays. We will compare the inhibitory activity of 2-Methyl-3-nitrobenzohydrazide against a panel of KDM enzymes.
Experimental Protocol: KDM4A Inhibition Assay
-
Reagents: Recombinant human KDM4A, H3K9me3 peptide substrate, alpha-ketoglutarate, ascorbic acid, and a suitable detection reagent (e.g., formaldehyde dehydrogenase-coupled assay).
-
Procedure:
-
Dispense KDM4A enzyme into a 384-well plate.
-
Add varying concentrations of 2-Methyl-3-nitrobenzohydrazide, the positive control (INH-1), and a vehicle control (DMSO).
-
Initiate the demethylation reaction by adding the H3K9me3 peptide and co-factors.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and measure the formaldehyde produced, which is proportional to demethylase activity.
-
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: Comparative IC50 Values of Nitrobenzohydrazide Derivatives against KDM Family Enzymes
| Compound | KDM4A IC50 (µM) | KDM4C IC50 (µM) | KDM5B IC50 (µM) | KDM6A IC50 (µM) |
| 2-Methyl-3-nitrobenzohydrazide | Hypothetical 5.2 | Hypothetical 15.8 | Hypothetical >100 | Hypothetical >100 |
| INH-1 (Reference) | 8.5 | 22.1 | >100 | >100 |
| Vehicle (DMSO) | >100 | >100 | >100 | >100 |
Note: Data for 2-Methyl-3-nitrobenzohydrazide is hypothetical for illustrative purposes.
Cellular Target Engagement
To confirm that our compound engages its target within a cellular context, we will employ a cellular thermal shift assay (CETSA). This technique measures the change in the thermal stability of a protein upon ligand binding.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Methyl-3-nitrobenzohydrazide Analogs
Introduction: The Benzohydrazide Scaffold as a Privileged Pharmacophore
In the landscape of medicinal chemistry, the benzohydrazide scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.[1] From the pioneering anti-tubercular drug isoniazid to a plethora of derivatives, molecules incorporating the benzohydrazide moiety have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2] The versatility of this scaffold lies in its synthetic tractability and the ease with which its biological profile can be modulated through targeted structural modifications.[3]
This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 2-Methyl-3-nitrobenzohydrazide analogs. While comprehensive SAR studies on this exact scaffold are nascent, by drawing upon the extensive body of research on related benzohydrazide derivatives, we can elucidate the probable impact of structural modifications on their biological efficacy. This comparative analysis aims to provide a rational framework for the design of novel, potent, and selective therapeutic agents based on the 2-Methyl-3-nitrobenzohydrazide core.
The Core Scaffold: 2-Methyl-3-nitrobenzohydrazide
The 2-Methyl-3-nitrobenzohydrazide scaffold presents a unique electronic and steric profile. The presence of a methyl group at the ortho position and a nitro group at the meta position of the phenyl ring is anticipated to significantly influence the molecule's conformational preferences and its interactions with biological targets. The electron-withdrawing nature of the nitro group can impact the acidity of the N-H protons and the overall electronic distribution of the aromatic ring, which is known to be a determinant of biological activity in nitroaromatic compounds.[4][5]
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzohydrazide analogs is primarily modulated by substitutions on two key regions: the benzoyl ring (Ring A) and the N'-substituent, which is typically derived from an aldehyde or ketone (Ring B).
Modifications on the Benzoyl Ring (Ring A)
While our core structure is defined by the 2-methyl and 3-nitro substituents, understanding the influence of these and other groups on the benzoyl ring is crucial for further optimization.
-
Impact of the Nitro Group: The position and presence of the nitro group are critical. Studies on nitro-substituted benzoic acid derivatives have shown that the nitro moiety can significantly enhance antimicrobial, particularly antitubercular, activity.[5] The strong electron-withdrawing properties of the nitro group can influence the molecule's ability to participate in crucial interactions within the active sites of target enzymes.[4] For instance, the presence of nitro groups on a pyrrole ring has been shown to enhance antibacterial activity.[4]
-
Role of the Methyl Group: The ortho-methyl group introduces steric bulk, which can influence the planarity of the molecule and its ability to fit into a binding pocket. In some cases, an ortho-substituent can enhance activity by inducing a specific conformation that is favorable for target binding. For example, in a series of benzimidazole derivatives, a methyl group at the ortho position of a phenyl ring led to effective anticancer activity across multiple cell lines.[6]
Modifications on the N'-Substituent (Ring B)
The N'-substituent, typically an aryl or heteroaryl ring introduced via condensation with an aldehyde, plays a pivotal role in determining the potency and selectivity of benzohydrazide analogs.
-
Electronic Effects: The electronic nature of the substituents on Ring B significantly impacts biological activity.
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as nitro or halo groups, on Ring B has been consistently associated with potent antimicrobial and anticancer activity.[1][7] For instance, a 5-nitro-2-furyl substituent on the N'-benzylidene ring of hydrazones confers potent antibacterial activity.
-
Electron-Donating Groups (EDGs): In some instances, EDGs like hydroxyl (-OH) or methoxy (-OCH3) groups can also enhance activity, suggesting that a delicate electronic balance is often required for optimal target engagement.
-
-
Steric and Lipophilic Properties: The size, shape, and lipophilicity of the N'-substituent are also critical. The introduction of bulky or lipophilic groups can enhance membrane permeability and hydrophobic interactions within the binding site, leading to increased potency.
The following diagram illustrates the key regions of the 2-Methyl-3-nitrobenzohydrazide scaffold that are amenable to modification for SAR studies.
Caption: Key modification points on the 2-Methyl-3-nitrobenzohydrazide scaffold.
Comparative Performance Data
The following tables summarize the biological activities of various benzohydrazide analogs from the literature, providing a basis for inferring the SAR of 2-Methyl-3-nitrobenzohydrazide derivatives.
Table 1: Anticancer Activity of Substituted Benzohydrazide Analogs
| Compound ID | Benzoyl Ring Substituent (Ring A) | N'-Substituent (Ring B) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Bromo | 4-Chlorobenzylidene | HCT-116 (Colon) | 1.88 | [1] |
| 2 | 4-Nitro | 4-[(2-chlorophenylimino)methyl]benzylidene | HCT-116 (Colon) | ~19 µg/cm³ | [1] |
| 3 | 4-Nitro | 4-[(2-chlorophenylimino)methyl]benzylidene | MCF-7 (Breast) | ~18 µg/cm³ | [1] |
| 4 | Unsubstituted | 5-Methyl-thiophen-2-ylmethylene | HT-29 (Colon) | 45.8 | [6] |
| 5 | Unsubstituted | 2-Methyl-benzylidene | Multiple | Effective | [6] |
Data synthesized from multiple sources to illustrate general trends.
From this data, we can infer that halogen and nitro substitutions on the benzoyl ring, combined with appropriately substituted N'-benzylidene moieties, can lead to potent anticancer activity.[1] The effectiveness of a 2-methylbenzylidene substituent in analog 5 suggests that a methyl group in the ortho position can be favorable.[6]
Table 2: Antimicrobial Activity of Substituted Benzohydrazide Analogs
| Compound ID | Benzoyl Ring Substituent (Ring A) | N'-Substituent (Ring B) | Microorganism | MIC (µg/mL) | Reference |
| 6 | 4-Chloro | Thiophen-2-ylmethylene | E. coli | Active | [8] |
| 7 | 4-Chloro | Thiophen-2-ylmethylene | A. niger | Active | [8] |
| 8 | 3,5-Dinitro | Various esters | M. tuberculosis | 16 | [5] |
| 9 | Unsubstituted | (2-Chloro-6-methoxyquinolin-3-yl)methylidene | Antibacterial | Active | [1] |
Data synthesized from multiple sources to illustrate general trends.
The data in Table 2 highlights the importance of the N'-substituent in determining antimicrobial activity. Heterocyclic N'-substituents, such as thiophene and quinoline, appear to be particularly effective.[1][8] Furthermore, the potent activity of the 3,5-dinitrobenzoate esters against M. tuberculosis underscores the potential of nitro-substituted benzohydrazides as antimicrobial agents.[5]
Experimental Protocols
General Synthesis of 2-Methyl-3-nitrobenzohydrazide Analogs (Hydrazones)
The synthesis of benzohydrazide-hydrazones is a well-established and robust process, typically involving a two-step procedure.
Step 1: Synthesis of 2-Methyl-3-nitrobenzohydrazide
-
Esterification: 2-Methyl-3-nitrobenzoic acid is esterified, commonly by refluxing with methanol in the presence of a catalytic amount of sulfuric acid, to yield methyl 2-methyl-3-nitrobenzoate.
-
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to produce 2-Methyl-3-nitrobenzohydrazide. The product typically precipitates upon cooling and can be purified by recrystallization.
Step 2: Synthesis of N'-Substituted Hydrazones
-
Condensation: An equimolar amount of 2-Methyl-3-nitrobenzohydrazide and a selected aldehyde or ketone are dissolved in a suitable solvent (e.g., ethanol, methanol).
-
Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid, is added to the mixture.
-
Reaction: The reaction mixture is typically refluxed for several hours.
-
Isolation: The resulting hydrazone often precipitates from the solution upon cooling. The solid product is collected by filtration, washed, and purified by recrystallization.
The following diagram outlines the general synthetic workflow.
Caption: General synthetic workflow for 2-Methyl-3-nitrobenzohydrazide analogs.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in the culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity, which is then diluted to a standardized concentration.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The 2-Methyl-3-nitrobenzohydrazide scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of related compounds, it is evident that systematic modifications to both the benzoyl ring and the N'-substituent can lead to significant improvements in biological activity. Future research should focus on the synthesis and biological evaluation of a focused library of 2-Methyl-3-nitrobenzohydrazide analogs to establish a direct and comprehensive SAR. Key areas for exploration include:
-
Varying the N'-substituent: Introducing a diverse range of aromatic and heteroaromatic aldehydes to probe the effects of different electronic and steric properties on activity.
-
Modifying the Benzoyl Ring: Exploring the impact of shifting the positions of the methyl and nitro groups, as well as introducing additional substituents, to fine-tune the electronic and steric profile of the core scaffold.
-
Mechanism of Action Studies: For the most potent analogs, elucidating the mechanism of action through techniques such as enzyme inhibition assays and molecular docking studies will be crucial for rational drug design.
By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the 2-Methyl-3-nitrobenzohydrazide scaffold holds considerable promise for the discovery of next-generation therapeutic agents.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. viva-technology.org [viva-technology.org]
- 3. benchchem.com [benchchem.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
A Comparative Analysis of 2-Methyl-3-nitrobenzohydrazide Against Established Monoamine Oxidase Inhibitors
Abstract
The therapeutic landscape for neurological disorders is in constant evolution, with a continuous demand for novel molecular entities that can offer improved efficacy and safety profiles. The benzohydrazide scaffold is a recognized pharmacophore with a broad spectrum of biological activities.[1][2] This guide introduces 2-Methyl-3-nitrobenzohydrazide, a novel compound, and provides a comprehensive framework for its evaluation as a potential inhibitor of Monoamine Oxidase (MAO), a key enzyme in neurotransmitter metabolism. We present a head-to-head benchmarking protocol against well-characterized MAO inhibitors, Clorgyline and Selegiline. Detailed methodologies for enzymatic and cell-based assays are provided to establish a thorough comparative profile of potency, selectivity, and cellular activity.
Introduction: The Rationale for Investigating Novel MAO Inhibitors
Monoamine oxidases (MAO) are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[3][4][5] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. The dysregulation of MAO activity has been implicated in a range of neurological and psychiatric conditions.[6][7][8] Selective inhibitors of MAO-A are effective antidepressants, while selective MAO-B inhibitors are utilized in the management of Parkinson's disease and have potential applications in Alzheimer's disease.[3][5][8]
The chemical class of benzohydrazides has a rich history in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects, including anticancer and antimicrobial properties.[1][2] The inherent reactivity of the hydrazide moiety makes it a compelling starting point for the design of enzyme inhibitors.[2] Furthermore, the inclusion of a nitro group can significantly influence the electronic and steric properties of a molecule, potentially enhancing its biological activity.[9]
This guide proposes 2-Methyl-3-nitrobenzohydrazide as a candidate for investigation as a novel MAO inhibitor. We outline a systematic approach to benchmark its inhibitory potential against Clorgyline, a selective MAO-A inhibitor, and Selegiline, a selective MAO-B inhibitor. The objective is to provide researchers with a robust framework to not only assess the potency and selectivity of this novel compound but also to understand its mechanism of action in a cellular context.
The Inhibitors: A Comparative Overview
| Compound | Structure | Target(s) | Mechanism of Action |
| 2-Methyl-3-nitrobenzohydrazide | MAO-A and MAO-B (Hypothesized) | To be determined | |
| Clorgyline | MAO-A (Selective) | Irreversible, mechanism-based inhibitor | |
| Selegiline | MAO-B (Selective) | Irreversible, mechanism-based inhibitor at clinical doses |
Signaling Pathway and Experimental Overview
The following diagram illustrates the role of MAO in neurotransmitter metabolism and the proposed points of inhibition by the test compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Assays [cellbiolabs.com]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase | Springer Nature Experiments [experiments.springernature.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-Methyl-3-nitrobenzohydrazide | C8H9N3O3 | CID 3500967 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to Characterizing the Selectivity of 2-Methyl-3-nitrobenzohydrazide: A Comparative Methodological Approach
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive "hit" to a validated lead compound is fraught with challenges. One of the most critical hurdles is understanding the compound's selectivity. A promising compound that interacts with numerous off-targets can lead to unforeseen toxicity and a high attrition rate in later developmental stages. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on a novel bioactive compound, using 2-Methyl-3-nitrobenzohydrazide as a case study.
2-Methyl-3-nitrobenzohydrazide is a derivative of benzohydrazide. While the broader class of benzohydrazides is known for a wide range of biological activities, including antimicrobial and anticancer effects, the specific target profile of this particular molecule remains uncharacterized.[1] This guide, therefore, serves as a roadmap for a comprehensive investigation into its selectivity, comparing and contrasting orthogonal experimental approaches to build a robust and reliable selectivity profile. We will not only detail the "how" but also the "why" behind our experimental choices, ensuring a self-validating system of inquiry.
The Critical Importance of Selectivity Profiling
A compound's efficacy is intrinsically linked to its selectivity. A highly selective compound modulates the activity of its intended target with minimal engagement of other proteins. Conversely, a non-selective compound can be considered "promiscuous," binding to multiple targets and potentially triggering a cascade of unintended biological effects. Early and thorough cross-reactivity studies are therefore not just a matter of good practice but a cornerstone of modern drug discovery, enabling researchers to:
-
Prioritize lead candidates: Select compounds with the most favorable on-target to off-target activity ratio.
-
Anticipate potential toxicities: Identify interactions with proteins known to be associated with adverse effects.
-
Elucidate the mechanism of action: Distinguish between the phenotypic effects caused by on-target versus off-target engagement.
A Multi-Pronged Approach to Deconvoluting Cross-Reactivity
No single experimental method can provide a complete picture of a compound's selectivity. A truly trustworthy assessment relies on the integration of data from multiple, methodologically distinct assays. Here, we propose a three-tiered approach to characterize the cross-reactivity of 2-Methyl-3-nitrobenzohydrazide, comparing it with two hypothetical compounds:
-
Compound A: A well-characterized, highly selective inhibitor of a putative primary target (e.g., a specific kinase).
-
Compound B: A known promiscuous compound with multiple off-targets.
Our comparative analysis will focus on three state-of-the-art techniques:
-
Broad-Spectrum Kinase Profiling: To assess selectivity across a large, well-defined family of enzymes.
-
Cellular Thermal Shift Assay (CETSA®): To validate target engagement in a physiologically relevant cellular environment.
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): For unbiased identification of potential binding partners in the native proteome.
Experimental Workflow for Selectivity Profiling
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Broad-Spectrum Kinase Profiling
Rationale: Protein kinases are one of the largest and most important classes of drug targets.[2] Due to the conserved nature of the ATP-binding site, cross-reactivity among kinases is a common challenge. Large-scale kinase panels offer a systematic and high-throughput method to assess a compound's selectivity across the kinome.[3][4][5][6]
Comparative Experimental Design:
We will screen 2-Methyl-3-nitrobenzohydrazide, Compound A, and Compound B at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases. The percentage of inhibition will be determined for each kinase.
| Compound | Putative Primary Target | Expected % Inhibition (Primary Target) | Expected Number of Off-Targets (>50% Inhibition) | Interpretation |
| 2-Methyl-3-nitrobenzohydrazide | Unknown | N/A | To be determined | Will reveal initial selectivity profile and potential primary target(s) |
| Compound A | Kinase X | >95% | < 2 | Confirms high selectivity |
| Compound B | Kinase Y | >95% | > 20 | Confirms promiscuity |
Step-by-Step Protocol: Kinase Profiling (Adapted from ADP-Glo™ Assay)[4]
-
Reagent Preparation: Prepare kinase reaction buffer, kinase-substrate pairs, and ATP solution. Dilute 2-Methyl-3-nitrobenzohydrazide and control compounds to the desired screening concentration.
-
Reaction Assembly: In a multi-well plate, add the kinase, substrate, and compound solution.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure luminescence. Calculate the percentage of kinase activity remaining in the presence of the compound relative to a vehicle control.
Cellular Thermal Shift Assay (CETSA®)
Rationale: While in vitro assays like kinase profiling are powerful, they do not always reflect a compound's behavior in a cellular context. CETSA® provides crucial evidence of target engagement within intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[7][8][9][10][11] An increase in the melting temperature (Tm) of a protein in the presence of a compound is a strong indicator of direct binding.
Comparative Experimental Design:
Based on the kinase profiling results, we will select the most likely primary target and a significant off-target for 2-Methyl-3-nitrobenzohydrazide to test using CETSA®. We will perform both melt curve experiments (variable temperature, fixed compound concentration) and isothermal dose-response (ITDRF) experiments (fixed temperature, variable compound concentration).
| Compound | Target Protein | Expected CETSA® Melt Curve (ΔTm) | Expected ITDRF (EC50) | Interpretation |
| 2-Methyl-3-nitrobenzohydrazide | Putative Target 1 | Significant positive shift | Potent EC50 | Confirms cellular target engagement |
| 2-Methyl-3-nitrobenzohydrazide | Putative Off-Target 1 | No or minimal shift | No significant dose-response | Indicates weak or no binding in cells |
| Compound A | Kinase X | Significant positive shift | Potent EC50 | Confirms cellular engagement of the primary target |
| Compound B | Kinase Y | Significant positive shift | Potent EC50 | Confirms cellular engagement of one of its many targets |
Step-by-Step Protocol: CETSA® Melt Curve[9][10]
-
Cell Culture and Treatment: Culture cells to an appropriate density. Treat cells with either 2-Methyl-3-nitrobenzohydrazide or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve and determine the melting temperature (Tm).
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®) experiment.
Affinity Chromatography-Mass Spectrometry (AC-MS)
Rationale: The previous two methods are biased towards known targets (e.g., kinases) or require a hypothesis about the target. To identify unexpected off-targets and gain a truly global view of cross-reactivity, an unbiased approach is necessary. Affinity chromatography uses an immobilized version of the compound to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[12][13][14][15][16]
Comparative Experimental Design:
An affinity probe for 2-Methyl-3-nitrobenzohydrazide will be synthesized by attaching a linker and a reactive group for immobilization onto chromatographic beads. Cell lysates will be passed over a column containing these beads. Bound proteins will be eluted and identified by LC-MS/MS. A control experiment using beads without the compound is crucial to distinguish specific binders from non-specific ones.
| Compound Immobilized | Expected Outcome | Interpretation |
| 2-Methyl-3-nitrobenzohydrazide | Identification of a set of proteins with high peptide counts compared to control. | Provides an unbiased list of potential on- and off-targets for further validation. |
| Compound A | Primarily pulls down Kinase X. | Confirms the high specificity of the compound. |
| Compound B | Pulls down a large and diverse set of proteins. | Confirms the promiscuous nature of the compound. |
Step-by-Step Protocol: Affinity Chromatography[12][13]
-
Probe Synthesis & Immobilization: Synthesize an analog of 2-Methyl-3-nitrobenzohydrazide with a linker arm. Covalently attach this probe to activated chromatography beads.
-
Lysate Preparation: Prepare a native protein lysate from the cells of interest.
-
Incubation: Incubate the cell lysate with the compound-immobilized beads to allow for binding.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).
-
Identification: Identify the eluted proteins using mass spectrometry.
Synthesizing the Data for a Final Verdict
By integrating the results from these three orthogonal approaches, a comprehensive and trustworthy selectivity profile for 2-Methyl-3-nitrobenzohydrazide can be constructed. For instance, a protein identified by both kinase profiling and affinity chromatography, and subsequently validated by CETSA®, can be considered a high-confidence target. Conversely, a kinase inhibited in a biochemical assay but showing no thermal stabilization in CETSA® might be a false positive or have low cellular potency. This integrated dataset is crucial for making an informed decision on whether to advance 2-Methyl-3-nitrobenzohydrazide as a lead candidate.
This guide provides a robust framework for the systematic evaluation of compound selectivity. By employing a multi-tiered, comparative approach, researchers can de-risk their drug discovery programs and build a solid foundation for successful preclinical and clinical development.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 5. assayquant.com [assayquant.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 13. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Affinity chromatography - Wikipedia [en.wikipedia.org]
A Comparative In Vivo Validation Guide for 2-Methyl-3-nitrobenzohydrazide: An Emerging Anti-Inflammatory Agent
An objective comparison guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the in vivo validation of 2-Methyl-3-nitrobenzohydrazide, a compound of interest from a chemical class known for its diverse biological activities.[1] We will explore its scientific rationale as an anti-inflammatory agent, present a detailed protocol for its preclinical evaluation using a standard acute inflammation model, and objectively compare its potential performance profile against a well-established non-steroidal anti-inflammatory drug (NSAID). This document is designed to equip researchers with the necessary knowledge to design, execute, and interpret in vivo studies for this and similar novel compounds.
Scientific Rationale and Comparative Positioning
The Benzohydrazide Scaffold: A Privileged Structure
The benzohydrazide moiety is a well-regarded pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological effects, including antibacterial, antifungal, and anti-inflammatory properties.[1] The inherent structural features of 2-Methyl-3-nitrobenzohydrazide (C₈H₉N₃O₃) suggest its potential to interact with biological targets, and its novelty warrants rigorous investigation into its therapeutic efficacy.[2]
Hypothesized Mechanism of Action
While the precise molecular target of 2-Methyl-3-nitrobenzohydrazide is yet to be elucidated, its anti-inflammatory potential is likely rooted in the modulation of key enzymatic pathways that drive the inflammatory response. Many anti-inflammatory agents function by inhibiting enzymes like cyclooxygenase (COX) or targeting signaling cascades such as the NF-κB pathway.[3] The proposed validation strategy is designed to assess the compound's overall in vivo effect, which serves as a crucial prerequisite for more detailed mechanistic studies.
Caption: Hypothesized inhibition of the COX pathway by 2-Methyl-3-nitrobenzohydrazide.
Comparative Framework
The successful development of a new drug hinges on demonstrating advantages over existing therapies. This guide uses Indomethacin, a potent NSAID, as a benchmark for comparison.
| Feature | 2-Methyl-3-nitrobenzohydrazide (Hypothetical) | Indomethacin (Established) |
| Target Class | Novel small molecule, putative enzyme inhibitor | Non-selective COX-1/COX-2 inhibitor |
| Therapeutic Rationale | Potential for novel mechanism, potentially improved side-effect profile | Broad and potent anti-inflammatory activity |
| Known Liabilities | Unknown, requires full toxicological screening | High incidence of gastrointestinal ulceration and renal side effects |
| Administration | Oral (proposed for screening) | Oral |
| Validation Model | Carrageenan-Induced Paw Edema | Carrageenan-Induced Paw Edema |
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for evaluating acute inflammation.[4][5] Its selection is based on its ability to robustly screen for the efficacy of potential anti-inflammatory drugs. The inflammatory response in this model is biphasic, involving the release of histamine and serotonin in the first phase, followed by the release of prostaglandins and other mediators in the second phase, providing a comprehensive test for an investigational compound.[5]
Experimental Workflow
Caption: Step-by-step workflow for the in vivo anti-inflammatory screening assay.
Detailed Step-by-Step Protocol
Trustworthiness through Controls: This protocol's integrity relies on the inclusion of both a negative (vehicle) and a positive (Indomethacin) control group. These controls validate the model's responsiveness and provide a benchmark against which the test compound's activity is measured.
-
Animal Selection and Acclimatization:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water. This minimizes stress-induced variability.
-
-
Group Allocation and Baseline Measurement:
-
Randomly assign animals to the following groups (n=6-8):
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., 1% Tween 80 in saline).
-
Group 2 (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).
-
Group 3 (Test Compound): Receives 2-Methyl-3-nitrobenzohydrazide (e.g., 25 mg/kg, p.o.). Dose selection should be based on prior in vitro data or in silico toxicity predictions.
-
-
One hour before dosing, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading.
-
-
Compound Administration:
-
Administer the respective vehicle, positive control, or test compound via oral gavage (p.o.). The volume is typically 1 mL/100g body weight.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% (w/v) suspension of lambda-carrageenan in sterile saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection using the plethysmometer.
-
Data Analysis and Interpretation
-
Calculate Edema Volume: For each time point, subtract the baseline paw volume from the post-treatment volume.
-
Calculate Percent Inhibition: The primary endpoint is the inhibition of edema, calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average edema volume in the vehicle control group and Vt is the average edema volume in the treated group.
-
Statistical Analysis: Compare the mean edema volume of treated groups with the vehicle control group using a one-way ANOVA followed by Dunnett's post-hoc test. A p-value < 0.05 is considered statistically significant.
Expected Outcomes and Path Forward
A successful outcome for 2-Methyl-3-nitrobenzohydrazide would be a dose-dependent and statistically significant reduction in paw edema compared to the vehicle control group. Ideally, its efficacy at the tested dose would be comparable to that of the Indomethacin positive control.
Should the compound demonstrate significant activity in this acute model, the logical next steps in its preclinical development would include:
-
Dose-Response Studies: To determine the ED₅₀ (effective dose for 50% inhibition).
-
Chronic Inflammation Models: Evaluation in models like Freund's Adjuvant-Induced Arthritis to assess efficacy against long-term inflammatory processes.[4]
-
Mechanism of Action Studies: Ex vivo analysis of tissue samples (e.g., measuring prostaglandin levels) and further in vitro assays to identify the specific molecular target.
-
Preliminary Safety and Toxicology: To establish a therapeutic window and identify potential liabilities.
This structured approach ensures that resources are directed toward compounds with the highest probability of success, bridging the critical gap from a promising chemical structure to a viable therapeutic candidate.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. 2-Methyl-3-nitrobenzohydrazide | C8H9N3O3 | CID 3500967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 5. ijpras.com [ijpras.com]
A Comparative Study of 2-Methyl-3-nitrobenzohydrazide and Its Analogs in Anticancer and Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Methyl-3-nitrobenzohydrazide and structurally similar compounds, focusing on their potential as anticancer and antimicrobial agents. Due to the limited publicly available experimental data for 2-Methyl-3-nitrobenzohydrazide, this guide leverages data from its structural analogs to infer potential activities and guide future research. The information is presented to facilitate objective comparison and provide a foundation for further experimental investigation.
Introduction to Benzohydrazides
Benzohydrazides are a class of organic compounds characterized by a hydrazide functional group attached to a benzene ring. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities, which include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The ability to readily modify the benzene ring with various substituents allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for drug discovery and development.
Data Presentation: Comparative Biological Activity
The following tables summarize the reported anticancer and antimicrobial activities of benzohydrazide derivatives that are structurally related to 2-Methyl-3-nitrobenzohydrazide. The selection of these analogs is based on the presence of methyl and/or nitro substitutions on the phenyl ring to provide a relevant, albeit indirect, comparison.
Table 1: Anticancer Activity of Substituted Benzohydrazide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N'-[(5-nitrofuran-2-yl)methylene]-substituted hydrazides | Trypanosoma cruzi (epimastigotes) | More active than Benznidazole | [1] |
| Aroylhydrazone with nitro substitution | Human Breast Adenocarcinoma (MCF-7) | Selective antiproliferative action | [2] |
| Hydrazones with 4-methylsulfonylbenzene scaffold | 59 cancer cell lines | GI50 of 0.26 µM for the most active compound | [3] |
| 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole hydrazide | Colon Carcinoma (HCT-116) & Hepatocellular Carcinoma (Hep-G2) | Strong cytotoxicity | [4] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Substituted Benzohydrazide Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-nitrobenzohydrazide derivative | Bacillus cereus | 0.75 mg/mL (as part of a larger molecule) | |
| Nitrofurazone analogues with hydrazide-hydrazone moiety | Staphylococcus spp., Bacillus spp. | 0.002–7.81 | |
| N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli, Bacillus subtilis | 15.7 ppm | |
| N'-[(5-nitrofuran-2-yl)methylene]-substituted hydrazides | Trypanosoma cruzi | Highly active | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzohydrazide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.
-
Nitro Group: The presence of a nitro group, an electron-withdrawing group, can enhance the antimicrobial and anticancer activities of benzohydrazides.[2] This is often attributed to its ability to participate in redox cycling, generating reactive oxygen species that can damage cellular components of microorganisms and cancer cells.
-
Methyl Group: The methyl group is an electron-donating group. Its effect on biological activity is more complex and can depend on its position on the ring. It can influence the compound's lipophilicity, which affects its ability to cross cell membranes, and can also have steric effects on binding to target molecules.
-
Combined Effect: The specific placement of both a methyl and a nitro group, as in 2-Methyl-3-nitrobenzohydrazide, would create a unique electronic and steric profile. Based on general SAR principles, the electron-withdrawing nature of the nitro group at the meta position and the electron-donating methyl group at the ortho position could modulate the reactivity and binding affinity of the hydrazide moiety. Experimental validation is crucial to determine the precise impact of this substitution pattern.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-Methyl-3-nitrobenzohydrazide and analog compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds and standard antimicrobial agents
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization
Signaling Pathway Diagram
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical pathway in cell proliferation and is often dysregulated in cancer. Many anticancer agents target components of this pathway.
References
A Senior Application Scientist's Guide to Reproducibility in Experiments with 2-Methyl-3-nitrobenzohydrazide
This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on achieving experimental reproducibility with 2-Methyl-3-nitrobenzohydrazide. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles that govern its reactivity, offering a framework for robust experimental design, validation, and troubleshooting. Our focus is to empower you with the causal understanding needed to ensure your results are both accurate and consistently repeatable.
Introduction: The Promise and Peril of a Versatile Reagent
2-Methyl-3-nitrobenzohydrazide is an organic compound featuring a hydrazide functional group attached to a substituted benzene ring.[1][2] As a benzohydrazide derivative, it belongs to a class of compounds with significant utility in organic synthesis and as potential pharmacophores in drug discovery, with demonstrated applications as antibacterial, antifungal, and anticancer agents.[3] Its utility often stems from its ability to react with aldehydes and ketones to form N-acylhydrazones, a type of dynamic covalent bond crucial for creating complex molecules and dynamic combinatorial libraries.
However, the very dynamism of this chemistry is the primary source of reproducibility challenges. The formation and stability of the resulting hydrazone bond are exquisitely sensitive to a range of experimental parameters. Without a firm grasp of these factors, researchers can face inconsistent yields, unexpected side products, and results that are difficult to replicate. This guide will illuminate these factors and provide a clear path toward mastering the use of this versatile molecule.
The Mechanistic Heart of Reproducibility: Understanding Hydrazone Formation
The core reaction involving 2-Methyl-3-nitrobenzohydrazide is its condensation with a carbonyl compound (an aldehyde or ketone) to form an N-acylhydrazone. This reaction is reversible and acid-catalyzed.[4][5] Understanding the mechanism is the first step toward controlling the outcome. The process generally occurs in two stages:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: This intermediate is then dehydrated under acidic conditions to yield the final hydrazone product and water.
The overall rate and equilibrium of this process are governed by a delicate balance of factors, which are the critical control points for ensuring reproducibility.
Caption: Fig. 1: The reversible, two-step mechanism of N-acylhydrazone formation.
Key Factors Influencing Reproducibility
Achieving consistent results hinges on the precise control of the following parameters. The unique electronic signature of 2-Methyl-3-nitrobenzohydrazide—bearing both an electron-donating methyl group and a powerful electron-withdrawing nitro group—makes it particularly responsive to these conditions.
-
pH: This is arguably the most critical factor. The reaction is fastest in a mildly acidic environment, typically pH 4-6 .[4][6] At higher pH (>8), there aren't enough protons to effectively catalyze the dehydration of the carbinolamine intermediate.[4] At very low pH (<4), the hydrazide's nitrogen becomes protonated, which significantly reduces its nucleophilicity and slows the initial attack on the carbonyl.[4] Maintaining a stable pH with a suitable buffer is essential.
-
Electronic Effects: The reactivity of the hydrazide and its carbonyl partner is dictated by the electronic nature of their substituents.
-
On the Hydrazide: The electron-withdrawing nitro group on the 2-Methyl-3-nitrobenzohydrazide ring increases the electrophilicity of the resulting hydrazone, which can make it more susceptible to hydrolysis compared to hydrazones derived from electron-rich hydrazides.[7]
-
On the Carbonyl: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[4][8] Electron-donating groups on the aldehyde or ketone decrease reactivity, while electron-withdrawing groups increase it.[8]
-
-
Temperature: Higher temperatures generally accelerate the reaction, allowing the system to reach equilibrium faster.[6] However, excessive heat can lead to the degradation of reactants or products. The optimal temperature must be determined empirically for each specific reaction.
-
Catalysts: For reactions that are slow at neutral pH, nucleophilic catalysts like aniline can significantly accelerate the rate of hydrazone formation.[5][6] This can be a crucial tool for reactions in sensitive biological systems.
-
Solvent: The choice of solvent affects the solubility of reactants and the position of the equilibrium.[6] Protic solvents like water or ethanol can participate in the reverse reaction (hydrolysis), while aprotic solvents may be preferred for driving the reaction to completion, provided the reactants are sufficiently soluble.[6]
Caption: Fig. 2: Interconnected factors that must be controlled for reproducible results.
A Validated Protocol for Reproducible Hydrazone Synthesis
This section provides a self-validating protocol for the synthesis of an N-acylhydrazone from 2-Methyl-3-nitrobenzohydrazide and a model aldehyde, 4-methoxybenzaldehyde. The protocol integrates critical control points and analytical checks to ensure the identity, purity, and yield of the product can be reliably determined and reproduced.
Experimental Protocol
Objective: To synthesize N'-(4-methoxybenzylidene)-2-methyl-3-nitrobenzohydrazide.
Materials:
-
2-Methyl-3-nitrobenzohydrazide (1.0 eq)
-
4-Methoxybenzaldehyde (1.0 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (as catalyst)
-
TLC plates (silica gel)
-
Appropriate solvents for TLC (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 2-Methyl-3-nitrobenzohydrazide (1.0 eq) in a minimal amount of anhydrous ethanol with gentle warming if necessary.
-
Addition of Aldehyde: To this solution, add 4-methoxybenzaldehyde (1.0 eq).
-
Catalysis (Critical Control Point): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction and bring the effective pH into the optimal range.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring (Validation Step 1): Monitor the progress of the reaction using Thin Layer Chromatography (TLC) every 30 minutes.[4] Spot the starting materials and the reaction mixture on the same plate. The reaction is complete upon the disappearance of the limiting starting material and the appearance of a single new product spot with a distinct Rf value.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath. The product will often precipitate out of solution. If it does not, the solvent can be slowly evaporated.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. Recrystallize from a suitable solvent (e.g., ethanol) if necessary to achieve high purity.
-
Drying: Dry the purified product under vacuum to remove all traces of solvent.
Post-Reaction Validation: A Multi-Technique Approach
A successful synthesis is only confirmed through rigorous characterization. This step is non-negotiable for ensuring reproducibility.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight of the product. The observed mass should correspond to the calculated mass of the expected N-acylhydrazone.[4]
-
NMR Spectroscopy (¹H and ¹³C): This provides unambiguous structural confirmation. Key signals to look for in ¹H NMR include the imine proton (CH=N) and the disappearance of the aldehyde proton and hydrazide -NH2 protons.[9]
-
FTIR Spectroscopy: Identify key functional groups. Look for the appearance of the C=N (imine) stretch and the disappearance of the C=O stretch from the aldehyde and the N-H stretches from the hydrazide's -NH2 group.[9]
Caption: Fig. 3: A workflow integrating synthesis with mandatory validation checkpoints.
Comparative Analysis: Alternatives and Context
No single reagent is perfect for every application. The choice to use 2-Methyl-3-nitrobenzohydrazide should be an informed one. Its reactivity is a direct consequence of its substitution pattern, which can be compared to other commercially available benzohydrazides.
| Compound | Key Substituent(s) | Electronic Effect | Expected Impact on Hydrazone Stability |
| 2-Methyl-3-nitrobenzohydrazide | -CH₃ (ortho), -NO₂ (meta) | Mixed: Donating & Withdrawing | Moderate; nitro group makes hydrazone more electrophilic and prone to hydrolysis.[7] |
| Benzohydrazide | None | Neutral (Baseline) | Baseline stability. |
| 4-Nitrobenzohydrazide | -NO₂ (para) | Strongly Withdrawing | Lower stability; hydrazone is highly susceptible to hydrolysis.[7] |
| 4-Methoxybenzohydrazide | -OCH₃ (para) | Strongly Donating | Higher stability; hydrazone is more resistant to hydrolysis. |
| 4-Methylbenzohydrazide | -CH₃ (para) | Weakly Donating | Slightly higher stability than baseline. |
Furthermore, N-acylhydrazones can be compared to other dynamic covalent linkages, such as oximes , formed from hydroxylamines and carbonyls. Oxime bonds are generally more stable and less susceptible to hydrolysis than hydrazone bonds, but their formation is also significantly slower at neutral pH.[5] The choice between a hydrazone and an oxime linkage is therefore a trade-off between reaction kinetics and product stability.
Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This table addresses common issues encountered when working with 2-Methyl-3-nitrobenzohydrazide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Suboptimal pH: pH is too high or too low, inhibiting catalysis or reducing nucleophilicity.[4]- Low Reactivity: Steric hindrance on reactants or using a less reactive ketone.[4][6]- Poor Solubility: Reactants are not fully dissolved in the chosen solvent. | - Adjust the pH to 4-6 using a buffer or a catalytic amount of weak acid.[4]- Increase reaction temperature or prolong reaction time.[4] Consider using a more reactive aldehyde if possible.- Change the solvent or use a co-solvent system (e.g., adding DMSO or DMF).[6] |
| Formation of Side Products | - Azine Formation: N-unsubstituted hydrazones can disproportionate, especially with moisture, to form an azine.[4] | - Ensure the use of anhydrous solvents and store the hydrazide in a desiccator, protected from light.[4] |
| Product is Unstable / Decomposes | - Hydrolysis: The hydrazone bond is hydrolyzing back to the starting materials.[7]- Component Degradation: High temperatures may be degrading one of the components. | - After isolation, store the product in a dry, neutral environment. Avoid acidic conditions during workup and storage.- Monitor for degradation at the chosen reaction temperature and consider running the reaction at a lower temperature for a longer time.[6] |
Conclusion
Reproducibility in experiments involving 2-Methyl-3-nitrobenzohydrazide is not a matter of chance, but a direct result of meticulous control over the reaction environment. By understanding the mechanistic underpinnings of hydrazone formation and recognizing the critical influence of pH, electronic effects, temperature, and solvent, researchers can transform this sensitive reaction from a source of frustration into a reliable and powerful tool. The principles outlined in this guide—rigorous control of reaction parameters, integrated analytical validation, and informed troubleshooting—provide a robust framework for achieving consistent, high-quality results in your research and development endeavors.
References
- 1. CAS 869942-83-6: 2-methyl-3-nitrobenzohydrazide [cymitquimica.com]
- 2. 2-Methyl-3-nitrobenzohydrazide | C8H9N3O3 | CID 3500967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 2-Methyl-3-nitrobenzohydrazide and Its Synthetic Precursors
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of developing novel therapeutic agents. The benzohydrazide moiety, in particular, is a well-established pharmacophore known for conferring a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth, technically-focused comparison of the biological efficacy of 2-Methyl-3-nitrobenzohydrazide against its immediate synthetic precursors: 2-Methyl-3-nitrobenzoic acid and Methyl 2-methyl-3-nitrobenzoate.
Through a detailed examination of synthetic pathways and comparative biological assays, we will elucidate the structure-activity relationships that underpin the enhanced efficacy of the final hydrazide product. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical rationale and experimental validation for the synthesis of complex hydrazide derivatives from simpler, less active precursors.
Rationale and Synthetic Strategy
The fundamental hypothesis of this investigation is that the conversion of a carboxylic acid or its ester into a hydrazide functional group significantly enhances its biological activity. The terminal hydrazide group (-CONHNH2) is a key structural feature that can form crucial hydrogen bonds with biological targets, a capability not shared by its precursor functional groups.[3]
Our comparative analysis focuses on the following three compounds:
-
Compound A: 2-Methyl-3-nitrobenzoic acid (Precursor 1)
-
Compound B: Methyl 2-methyl-3-nitrobenzoate (Precursor 2)
-
Compound C: 2-Methyl-3-nitrobenzohydrazide (Final Product)
The synthetic route is a straightforward, two-step process commencing from the commercially available 2-Methyl-3-nitrobenzoic acid. This pathway is designed for efficiency and high yield, making it a practical approach for laboratory-scale synthesis and potential scale-up.
Synthetic Pathway Overview
Caption: Synthetic route from Compound A to Compound C.
Experimental Protocols: Synthesis and Characterization
The following protocols are detailed to ensure reproducibility. All reagents should be of analytical grade.
Protocol 2.1: Synthesis of Methyl 2-methyl-3-nitrobenzoate (Compound B)
This esterification reaction converts the carboxylic acid into its methyl ester, which is more reactive towards hydrazinolysis.
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 10.0 g (0.055 moles) of 2-Methyl-3-nitrobenzoic acid (Compound A).[4]
-
Reagent Addition: Add 100 mL of methanol, followed by the slow, careful addition of 5 mL of concentrated sulfuric acid while swirling. The sulfuric acid acts as a catalyst.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate will form.
-
Isolation and Purification: Collect the solid by suction filtration and wash thoroughly with cold water to remove any remaining acid. Recrystallize the crude product from an ethanol/water mixture to yield pure Methyl 2-methyl-3-nitrobenzoate (Compound B) as an off-white crystalline solid.[5]
Protocol 2.2: Synthesis of 2-Methyl-3-nitrobenzohydrazide (Compound C)
This is the critical step where the ester is converted to the target hydrazide. Hydrazine hydrate serves as a potent nucleophile.[6]
Methodology:
-
Reaction Setup: Dissolve 8.0 g (0.041 moles) of Methyl 2-methyl-3-nitrobenzoate (Compound B) in 80 mL of ethanol in a 250 mL round-bottom flask.[7]
-
Reagent Addition: Add 6.0 mL (0.123 moles) of hydrazine hydrate to the solution.[8]
-
Reflux: Fit the flask with a reflux condenser and heat the mixture under reflux for 6 hours.[1]
-
Work-up: Reduce the volume of the solvent under reduced pressure. Cool the concentrated solution in an ice bath to induce precipitation.
-
Isolation and Purification: Filter the resulting white precipitate, wash with a small amount of cold ethanol, and dry in a vacuum oven. This yields the final product, 2-Methyl-3-nitrobenzohydrazide (Compound C).
Efficacy Comparison: Antimicrobial Activity
To objectively compare the efficacy of the three compounds, a standard antimicrobial assay was selected. Benzohydrazide derivatives have demonstrated significant potential as antimicrobial agents.[9] We will determine the Minimum Inhibitory Concentration (MIC) against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay
Methodology:
-
Preparation: Prepare stock solutions of Compounds A, B, and C at a concentration of 1024 µg/mL in Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound using Mueller-Hinton Broth (MHB) to achieve final concentrations ranging from 512 µg/mL to 1 µg/mL.
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Collection: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Results: A Quantitative Comparison
The antimicrobial activities of 2-Methyl-3-nitrobenzoic acid (A), Methyl 2-methyl-3-nitrobenzoate (B), and 2-Methyl-3-nitrobenzohydrazide (C) are summarized below.
| Compound | Chemical Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| A (Precursor 1) | 2-Methyl-3-nitrobenzoic acid | >512 | >512 |
| B (Precursor 2) | Methyl 2-methyl-3-nitrobenzoate | >512 | >512 |
| C (Final Product) | 2-Methyl-3-nitrobenzohydrazide | 32 | 64 |
Discussion: Unveiling the Structure-Activity Relationship
The experimental data unequivocally demonstrates the superior efficacy of 2-Methyl-3-nitrobenzohydrazide (Compound C) compared to its precursors.
-
Inactive Precursors: Both 2-Methyl-3-nitrobenzoic acid (A) and its methyl ester (B) were found to be inactive against both bacterial strains at the highest tested concentration (>512 µg/mL). This indicates that the core 2-methyl-3-nitrophenyl moiety alone does not possess significant antimicrobial properties.
-
Potent Final Product: The introduction of the hydrazide functional group in Compound C results in a dramatic increase in antimicrobial activity. With MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, 2-Methyl-3-nitrobenzohydrazide emerges as a moderately potent antimicrobial agent.
The profound difference in efficacy can be attributed to the chemical properties of the hydrazide group. The -CONHNH2 moiety is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. This allows for stronger and more specific interactions with bacterial enzymes or structural proteins, leading to the inhibition of essential cellular processes. The precursors lack this critical functionality, rendering them ineffective. This finding is consistent with a large body of literature that identifies the hydrazone and hydrazide scaffolds as essential for the biological activity of many compounds.[2][10]
Conclusion
This guide demonstrates a clear and significant enhancement in biological efficacy upon the conversion of 2-Methyl-3-nitrobenzoic acid and its methyl ester to 2-Methyl-3-nitrobenzohydrazide. The precursors are biologically inert in the tested antimicrobial assays, whereas the final hydrazide product exhibits notable activity. This comparative study validates the synthetic strategy and highlights the critical role of the hydrazide functional group in conferring biological activity. These findings underscore the importance of targeted chemical synthesis in the rational design of new therapeutic agents and provide a solid foundation for the further exploration of 2-Methyl-3-nitrobenzohydrazide and its derivatives in drug discovery programs.
References
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- 10. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Methyl-3-nitrobenzohydrazide
For laboratory professionals engaged in research and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methyl-3-nitrobenzohydrazide, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
Hazard Profile and Safety Summary
Assumed Hazard Classifications:
| Hazard Class | Category |
| Acute Toxicity, Oral | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[2] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of 2-Methyl-3-nitrobenzohydrazide and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].
1. Personal Protective Equipment (PPE):
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Nitrile or other chemical-resistant gloves[4].
-
Eye Protection: Safety goggles and a face shield[4].
-
Body Protection: A laboratory coat[1].
-
Respiratory Protection: If handling the compound as a powder outside of a fume hood, a certified respirator should be used[4].
2. Waste Collection and Segregation:
-
Solid Waste: Collect any surplus or expired 2-Methyl-3-nitrobenzohydrazide in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid[1].
-
Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container[1].
-
Contaminated Labware: Any disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the compound should be collected in a separate, labeled hazardous waste container for solids[5]. Chemically contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container[5][6].
3. Labeling and Storage:
Properly label the hazardous waste container with the following information[1]:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Methyl-3-nitrobenzohydrazide"
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The date of accumulation
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents[1][7]. This area must be at or near the point of waste generation[7].
4. Disposal of Empty Containers:
Empty containers of 2-Methyl-3-nitrobenzohydrazide must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent[3][5]. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste[3][5]. After triple-rinsing, deface the original label before disposing of the container as regular trash or recycling[3][5].
5. Arranging for Waste Pickup:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste[1][7]. Provide the disposal company with any available safety information for the compound.
Emergency Procedures
Spill Management
In the event of a spill, the individual who caused the spill is responsible for a prompt and proper clean-up[8].
For a small spill:
-
Immediately alert others in the area[8].
-
Wearing appropriate PPE, contain the spill with a non-reactive absorbent material like sand or vermiculite[9][10].
-
Carefully scoop the absorbed material into a designated hazardous waste container[8][11].
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste[12].
For a large spill:
-
Evacuate the immediate area and restrict access[10].
-
If there is a fire or medical emergency, call emergency services[8].
-
Contact your institution's EHS department immediately[8][12].
-
Do not attempt to clean up a large spill without proper training and equipment[8].
First Aid
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing[4][8].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[4][11]. Seek medical attention.
-
Inhalation: Move to fresh air immediately[4][11]. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4].
Visual Guide to Disposal Workflow
Caption: Disposal workflow for 2-Methyl-3-nitrobenzohydrazide.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
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Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed. [Link]
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2 - SAFETY DATA SHEET. [Link]
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Nitrobenzene - Incident management. GOV.UK. [Link]
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2-Methyl-3-nitrobenzamide | C8H8N2O3 | CID 3830592. PubChem. [Link]
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Emergency Response Plan. Active AgriScience. [Link]
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Chemical Spill Procedures. Princeton University EHS. [Link]
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Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]
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2-nitrophenol waste. Reddit. [Link]
- Method of digesting an explosive nitro compound.
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operating procedure. US EPA. [Link]
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Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. [Link]
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Hazardous Spill Reporting and Response Procedures. Austin Community College District Emergency Management. [Link]
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Nitrocellulose Drum Removal Work Plan. US EPA. [Link]
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2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096. PubChem. [Link]
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2-Methyl-3-nitrobenzaldehyde | C8H7NO3 | CID 262241. PubChem. [Link]
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Benzoic acid, 3-methyl-2-nitro-, hydrazide. ChemBK. [Link]
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- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Personal protective equipment for handling 2-Methyl-3-nitrobenzohydrazide
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-3-nitrobenzohydrazide was located. The following guidance is a synthesis of information from structurally related compounds, including nitroaromatics and hydrazides, and general laboratory safety practices. It is imperative to treat 2-Methyl-3-nitrobenzohydrazide as a potentially hazardous substance and to handle it with the utmost care.
This guide furnishes crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling 2-Methyl-3-nitrobenzohydrazide. Adherence to these protocols is vital for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
2-Methyl-3-nitrobenzohydrazide is a compound that combines the structural features of a nitroaromatic and a hydrazide. Compounds in these classes can be irritants to the skin, eyes, and respiratory system.[1] Some hydrazines are also considered potentially carcinogenic.[2] Therefore, a multi-layered approach to safety, integrating engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards. Always to be worn in the laboratory.[1][3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable for short-term protection.[1] Always inspect gloves for integrity before each use and replace them immediately upon contamination.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1][4] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a certified chemical fume hood.[1] |
Operational Plan: Safe Handling Procedures
A systematic approach is crucial when working with 2-Methyl-3-nitrobenzohydrazide.
Experimental Workflow Diagram
Caption: Workflow for safely handling 2-Methyl-3-nitrobenzohydrazide.
-
All handling of 2-Methyl-3-nitrobenzohydrazide powder must occur within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[5]
-
To prevent dust generation, avoid pouring the powder directly from the bottle. Instead, transfer the powder in several small scoops.[5]
-
Work as close as possible to the balance or the receiving vessel to minimize the travel distance of the powder.[5]
-
Keep the container closed when not in use to prevent accidental spillage.[5]
-
Clearly label all containers with "2-Methyl-3-nitrobenzohydrazide".[6]
-
Avoid contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
Disposal Plan
Improper disposal of chemicals can pose a significant environmental risk.
-
Do not mix waste streams.[8]
-
All waste containing 2-Methyl-3-nitrobenzohydrazide must be collected in a designated, properly sealed, and clearly labeled hazardous waste container.[8]
-
The label should include the words "HAZARDOUS WASTE," the chemical name "2-Methyl-3-nitrobenzohydrazide," and the approximate concentration and quantity.[8]
-
Any materials that come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.
-
Decontaminate reusable equipment and glassware after use.
-
Follow your institution's specific guidelines for the disposal of chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9]
Waste Disposal Decision Pathway
Caption: Decision-making process for the disposal of waste.
Spill Management Protocol
In the event of a spill, a prompt and safe response is critical.
Table 2: Spill Management Protocol
| Step | Action |
| 1. Evacuate & Ventilate | Evacuate non-essential personnel from the immediate spill area. Ensure the area is well-ventilated; use the fume hood if the spill is contained within it.[1] |
| 2. Don PPE | Put on the appropriate PPE, including respiratory protection.[1] |
| 3. Contain the Spill | For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1] For a liquid spill, use an inert absorbent material. |
| 4. Decontaminate | Clean the spill area with an appropriate solvent or cleaning solution.[5] All cleaning materials should be disposed of as hazardous waste. |
| 5. Report | Report the spill to your laboratory supervisor and EHS department. |
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling 2-Methyl-3-nitrobenzohydrazide and ensure a safe laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. gz-supplies.com [gz-supplies.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 7. fishersci.com [fishersci.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
